molecular formula C40H72N7O17P3S B15550311 16-Methyloctadecanoyl-CoA

16-Methyloctadecanoyl-CoA

Katalognummer: B15550311
Molekulargewicht: 1048.0 g/mol
InChI-Schlüssel: QGRXNEZTARSWSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-Methyloctadecanoyl-CoA is a useful research compound. Its molecular formula is C40H72N7O17P3S and its molecular weight is 1048.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C40H72N7O17P3S

Molekulargewicht

1048.0 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-methyloctadecanethioate

InChI

InChI=1S/C40H72N7O17P3S/c1-5-28(2)18-16-14-12-10-8-6-7-9-11-13-15-17-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,50-51H,5-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)

InChI-Schlüssel

QGRXNEZTARSWSR-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Synthesis, Characterization, and Potential Biological Significance of 16-Methyloctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16-methyloctadecanoyl-CoA, a long-chain branched-chain fatty acyl-coenzyme A. While specific research on this particular molecule is limited, this document consolidates established methodologies for the synthesis, purification, and characterization of related long-chain fatty acyl-CoAs and discusses the potential biological roles of this compound based on the known functions of similar molecules. This guide is intended to serve as a foundational resource for researchers interested in investigating the properties and biological activities of novel branched-chain fatty acyl-CoAs.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Long-chain and very-long-chain acyl-CoAs also function as signaling molecules, regulating the activity of various enzymes and transcription factors.[2][3] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are increasingly recognized for their diverse biological activities, including modulation of membrane fluidity and participation in signaling pathways.[2]

This compound is a C19 iso-branched-chain fatty acyl-CoA. Its precursor, 16-methyloctadecanoic acid, is a methyl-branched saturated fatty acid.[4] While the specific discovery and isolation of this compound from a natural source have not been extensively documented, its chemical structure suggests potential involvement in metabolic and signaling pathways analogous to other long-chain branched-chain fatty acyl-CoAs. This guide outlines the probable synthetic route, analytical characterization, and potential biological functions of this molecule.

Synthesis and Isolation of this compound

The generation of this compound for research purposes would typically involve a two-step process: the synthesis of the free fatty acid, 16-methyloctadecanoic acid, followed by its enzymatic or chemical activation to the corresponding coenzyme A thioester.

Synthesis of 16-Methyloctadecanoic Acid

A plausible synthetic route for 16-methyloctadecanoic acid could be adapted from methods used for other branched-chain fatty acids.[5] A potential strategy involves the coupling of an alkyl halide with a suitable nucleophile to construct the carbon backbone, followed by functional group manipulation to yield the carboxylic acid.

Activation to this compound

The conversion of the free fatty acid to its CoA ester can be achieved using acyl-CoA synthetases. These enzymes catalyze the ATP-dependent formation of a thioester bond between the fatty acid and coenzyme A.[6]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the enzymatic synthesis of other long-chain acyl-CoAs.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

    • 16-methyloctadecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

    • Coenzyme A (lithium salt)

    • ATP (disodium salt)

    • MgCl₂

    • A suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding a small volume of glacial acetic acid.

  • Purification: The resulting this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[7]

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the purification and analysis of long-chain acyl-CoAs.[7][8]

Experimental Protocol: HPLC Purification of Long-Chain Acyl-CoAs

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[9]

  • Mobile Phase B: Acetonitrile (B52724).[9]

  • Gradient: A linear gradient from a lower to a higher concentration of acetonitrile is used to elute the acyl-CoAs based on their hydrophobicity.

  • Detection: The eluent is monitored at 260 nm, the absorbance maximum of the adenine (B156593) ring of coenzyme A.[7]

Characterization and Data Presentation

The structural confirmation of synthesized this compound would rely on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Expected Value for this compound
Molecular Formula C₄₀H₇₂N₇O₁₇P₃S
Monoisotopic Mass 1047.3851 Da
Average Mass 1048.02 Da
Key MS/MS Fragments Fragments corresponding to the loss of phosphopantetheine, adenosine (B11128) 3',5'-diphosphate, and the acyl chain.

Table 1: Theoretical Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule.

Proton (¹H) NMR Expected Chemical Shift (ppm) Carbon (¹³C) NMR Expected Chemical Shift (ppm)
Adenine H-8~8.5Adenine C-8~148
Adenine H-2~8.2Adenine C-5~147
Ribose H-1'~6.1Adenine C-4~141
Pantetheine -CH₂-N~3.5Adenine C-2~140
Pantetheine -CH₂-S~3.1Adenine C-6~118
Acyl α-CH₂~2.5Acyl C=O~200
Acyl β-CH₂~1.6Acyl α-CH₂~45
Acyl -(CH₂)n-1.2-1.4Acyl β-CH₂~34
Acyl terminal CH₃~0.8-0.9Acyl -(CH₂)n-20-30
Acyl branch CH₃~0.8-0.9Acyl terminal CH₃~14
Acyl branch CH₃~19

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

Potential Biological Roles and Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is not yet available, the known functions of other very-long-chain and branched-chain fatty acyl-CoAs provide a strong basis for hypothesizing its potential roles.

Regulation of Gene Expression via PPARα

Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16-M-CoA This compound PPARa PPARα 16-M-CoA->PPARa Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., FAO enzymes) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation

PPARα signaling pathway activated by a fatty acyl-CoA.
Allosteric Regulation of AMPK

Long-chain fatty acyl-CoAs can also act as allosteric regulators of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[10] Activation of AMPK by fatty acyl-CoAs can lead to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for β-oxidation.

AMPK_Regulation 16-M-CoA This compound AMPK AMPK 16-M-CoA->AMPK Allosteric Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation & Inhibition Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Synthesis CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibition FAO Fatty Acid β-oxidation CPT1->FAO Promotes

Allosteric regulation of AMPK by a fatty acyl-CoA.

Conclusion

This compound represents an intriguing yet understudied molecule at the intersection of lipid metabolism and cellular signaling. While direct experimental data on this specific acyl-CoA is scarce, established methodologies for the synthesis, purification, and characterization of similar long-chain fatty acyl-CoAs provide a clear roadmap for future investigations. Based on the known biological activities of related molecules, it is plausible that this compound plays a role in the regulation of gene expression through nuclear receptors like PPARα and in the control of cellular energy homeostasis via allosteric regulation of AMPK. Further research is warranted to elucidate the precise biological functions of this and other novel branched-chain fatty acyl-CoAs, which may open new avenues for understanding metabolic regulation and for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Biosynthesis of 16-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Methyloctadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are important components of cellular membranes, particularly in bacteria, and are also found in mammals where they play roles in modulating membrane fluidity and have been implicated in various physiological and pathological processes.[1][2][3] Unlike straight-chain fatty acids, the biosynthesis of BCFAs utilizes specific branched-chain primers derived from the catabolism of branched-chain amino acids (BCAAs).[4] This guide provides a detailed technical overview of the biosynthetic pathway of this compound, focusing on the core enzymatic steps, quantitative data, and relevant experimental protocols.

Core Biosynthesis Pathway

The synthesis of this compound, an 18-carbon fatty acyl-CoA with a methyl group at the 16th position (an anteiso-BCFA), begins with the catabolism of the essential amino acid L-isoleucine. The resulting primer, 2-methylbutyryl-CoA, is then elongated by the fatty acid synthase (FASN) complex through the sequential addition of two-carbon units from malonyl-CoA.

The key steps in the pathway are:

  • Primer Synthesis from L-Isoleucine: L-isoleucine undergoes transamination to form α-keto-β-methylvaleric acid. This reaction is catalyzed by a branched-chain aminotransferase (BCAT).

  • Oxidative Decarboxylation: α-keto-β-methylvaleric acid is then oxidatively decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex to produce 2-methylbutyryl-CoA.[5] This is a critical and irreversible step in the catabolism of isoleucine.[5]

  • Chain Elongation by Fatty Acid Synthase (FASN): 2-Methylbutyryl-CoA serves as the primer for the cytosolic fatty acid synthase (FASN). FASN catalyzes the condensation of the primer with malonyl-CoA, followed by a series of reduction, dehydration, and further reduction reactions to elongate the acyl chain by two carbons. This cycle is repeated six more times, with malonyl-CoA as the extender unit in each cycle, to ultimately produce 16-methyloctadecanoyl-ACP.

  • Thioesterase Activity: The final step is the hydrolysis of the thioester bond in 16-methyloctadecanoyl-ACP by the thioesterase (TE) domain of FASN, releasing 16-methyloctadecanoic acid.

  • Activation to Acyl-CoA: The free fatty acid is then activated to its CoA ester, this compound, by an acyl-CoA synthetase.

Pathway Diagram

This compound Biosynthesis Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Ile L-Isoleucine AKBMV α-Keto-β-methylvaleric Acid Ile->AKBMV BCAT MB_CoA 2-Methylbutyryl-CoA AKBMV->MB_CoA BCKAD MB_CoA_cyto 2-Methylbutyryl-CoA MB_CoA->MB_CoA_cyto Transport FASN Fatty Acid Synthase (FASN) MB_CoA_cyto->FASN MO_ACP 16-Methyloctadecanoyl-ACP FASN->MO_ACP Elongation Cycles Malonyl_CoA Malonyl-CoA (x7) Malonyl_CoA->FASN NADPH NADPH (x14) NADPH->FASN MO_Acid 16-Methyloctadecanoic Acid MO_ACP->MO_Acid Thioesterase MO_CoA This compound MO_Acid->MO_CoA Ac_CoA_Synth Acyl-CoA Synthetase

Caption: Biosynthesis of this compound.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is primarily regulated by the activity of two key enzyme complexes: the Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) complex and Fatty Acid Synthase (FASN).

EnzymeSubstrate(s)ProductKmVmaxTissue Localization
Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex α-Keto-β-methylvaleric acid, CoA, NAD+2-Methylbutyryl-CoA, CO2, NADH37 µM (for α-keto-β-methylvalerate)[6]-Mitochondria (liver, muscle, kidney)[7]
Fatty Acid Synthase (FASN) 2-Methylbutyryl-CoA, Malonyl-CoA, NADPH16-Methyloctadecanoyl-ACP-Lower turnover with branched-chain primers compared to acetyl-CoA[8]Cytosol (adipose tissue, liver)
2-Methyl-branched chain acyl-CoA dehydrogenase S-2-methylbutyryl-CoATiglyl-CoA20 µM[9]2.2 µmol min-1 mg-1[9]Mitochondria (liver)[9]

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Activity

This protocol is adapted from methods described for measuring BCKAD activity in tissue extracts.[10][11]

Principle: The activity of the BCKAD complex is determined by measuring the rate of NADH production spectrophotometrically resulting from the oxidative decarboxylation of α-keto-β-methylvaleric acid.

Materials:

  • Tissue homogenizer

  • Extraction Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 2 mM EDTA, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors.

  • Assay Buffer: 30 mM potassium phosphate (pH 6.8), 2 mM MgCl₂, 0.2 mM thiamine (B1217682) pyrophosphate (TPP), 1 mM NAD+, 0.2 mM Coenzyme A.

  • Substrate: 10 mM α-keto-β-methylvaleric acid.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Homogenize fresh or frozen tissue in ice-cold Extraction Buffer.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet mitochondria.

  • Resuspend the mitochondrial pellet in Extraction Buffer.

  • To a cuvette, add 900 µL of Assay Buffer and 50 µL of the mitochondrial extract.

  • Incubate at 37°C for 5 minutes to pre-warm the reaction mixture.

  • Initiate the reaction by adding 50 µL of 10 mM α-keto-β-methylvaleric acid.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

In Vitro Fatty Acid Synthase (FASN) Assay with a Branched-Chain Primer

This protocol is a modification of standard FASN activity assays to accommodate a branched-chain primer.[8]

Principle: FASN activity is measured by monitoring the consumption of NADPH at 340 nm during the elongation of 2-methylbutyryl-CoA.

Materials:

  • Purified FASN enzyme

  • Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

  • Substrates: 10 mM 2-methylbutyryl-CoA, 10 mM malonyl-CoA, 10 mM NADPH.

  • Spectrophotometer with temperature control.

Procedure:

  • In a cuvette, prepare a reaction mixture containing 800 µL of Assay Buffer, 50 µL of 10 mM malonyl-CoA, and 50 µL of 10 mM NADPH.

  • Add a known amount of purified FASN enzyme to the mixture.

  • Equilibrate the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 10 mM 2-methylbutyryl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes.

  • Calculate the rate of NADPH consumption to determine FASN activity.

Quantification of 16-Methyloctadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of branched-chain fatty acids in biological samples.[12][13]

Principle: Fatty acids are extracted from the sample, derivatized to form volatile fatty acid methyl esters (FAMEs), and then separated and quantified by GC-MS.

Materials:

  • Biological sample (e.g., tissue, cells)

  • Internal standard (e.g., heptadecanoic acid)

  • Chloroform:Methanol (2:1, v/v)

  • BF₃-methanol or HCl-methanol for derivatization

  • Hexane (B92381)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction: Homogenize the biological sample with a known amount of internal standard in a chloroform:methanol solution.

  • Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the free fatty acids using BF₃-methanol or HCl-methanol by heating.

  • Extraction of FAMEs: Extract the resulting FAMEs with hexane.

  • GC-MS Analysis:

    • Inject the hexane extract into the GC-MS.

    • Use a suitable capillary column (e.g., a polar column like BPX70) for separation of FAME isomers.

    • Set the GC oven temperature program to achieve optimal separation.

    • Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.

  • Quantification: Identify the peak corresponding to 16-methyloctadecanoic acid methyl ester based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.

Experimental Workflow Diagram

Experimental Workflow for BCFA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Lipid Extraction (Chloroform:Methanol) Homogenization->Extraction Derivatization Saponification & Methylation to FAMEs Extraction->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Injection Separation Separation of FAMEs GCMS->Separation Detection Detection and Identification Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for BCFA quantification by GC-MS.

References

The Crossroads of Metabolism: A Technical Guide to the Role of Branched-Chain Amino Acids in 16-Methyloctadecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), essential nutrients primarily recognized for their role in protein synthesis, are increasingly acknowledged as pivotal regulators of lipid metabolism. This technical guide provides a comprehensive exploration of the intricate biochemical pathways that connect the catabolism of BCAAs—specifically valine—to the de novo synthesis of 16-methyloctadecanoyl-CoA, a significant iso-fatty acid. We delve into the enzymatic machinery, regulatory networks, and detailed experimental protocols for investigating this metabolic intersection. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of targeting BCAA metabolism in diseases characterized by aberrant lipid profiles.

Introduction: BCAAs as Precursors for Branched-Chain Fatty Acid Synthesis

While the majority of fatty acids in mammals are straight-chain, branched-chain fatty acids (BCFAs) represent a unique class of lipids with distinct physicochemical properties. This compound, an iso-fatty acyl-CoA with a methyl group on the antepenultimate carbon, is a key example of a BCFAs derived from BCAA catabolism. The synthesis of such fatty acids is not a random event but a specific metabolic pathway that utilizes catabolites of BCAAs as primers for the fatty acid synthase (FAS) complex.

The catabolism of the BCAA valine generates isobutyryl-CoA, which can serve as a primer for FAS, initiating the synthesis of even-numbered iso-fatty acids. Similarly, isoleucine catabolism produces 2-methylbutyryl-CoA, a primer for odd-numbered anteiso-fatty acids. Leucine, on the other hand, primarily contributes to the acetyl-CoA pool for straight-chain fatty acid elongation.[1] This guide will focus on the pathway originating from valine leading to the synthesis of this compound.

The Metabolic Pathway: From Valine to this compound

The journey from valine to this compound involves a series of enzymatic reactions spanning BCAA catabolism and fatty acid synthesis.

Catabolism of Valine to Isobutyryl-CoA

The initial steps of valine catabolism occur within the mitochondria and are crucial for generating the branched-chain primer for FAS.

  • Transamination: Valine is first converted to α-ketoisovalerate by the action of branched-chain aminotransferase (BCAT).[2]

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA catabolism, catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA.[3]

Priming and Elongation by Fatty Acid Synthase

Isobutyryl-CoA, once formed, can be utilized by the cytosolic fatty acid synthase (FAS) to initiate the synthesis of a branched-chain fatty acid.

  • Priming FAS: Instead of the usual acetyl-CoA, isobutyryl-CoA primes the FAS complex.

  • Elongation Cycles: The isobutyryl group is then elongated by the sequential addition of two-carbon units from malonyl-CoA in a series of condensation, reduction, dehydration, and reduction reactions, identical to the process for straight-chain fatty acid synthesis.[4] To synthesize 16-methyloctadecanoic acid (a C19 iso-fatty acid), the isobutyryl-CoA (a C4 branched primer) undergoes seven cycles of elongation.

The following diagram illustrates the core metabolic pathway:

BCAA_to_BCFA Valine Valine a_Ketoisovalerate a_Ketoisovalerate Valine->a_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA a_Ketoisovalerate->Isobutyryl_CoA BCKDH FAS FAS Isobutyryl_CoA->FAS Primer Elongation_Cycles Elongation_Cycles FAS->Elongation_Cycles Catalysis Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS Extender _16_Methyloctadecanoyl_CoA _16_Methyloctadecanoyl_CoA Elongation_Cycles->_16_Methyloctadecanoyl_CoA 7 cycles

Biosynthesis of this compound from Valine.

Regulation of the Pathway

The flux of BCAAs towards branched-chain fatty acid synthesis is tightly regulated at several key enzymatic and signaling nodes.

Regulation of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The BCKDH complex is the rate-limiting enzyme in BCAA catabolism and is subject to covalent modification.[5]

  • Phosphorylation/Inactivation: BCKDH kinase (BCKDK) phosphorylates and inactivates the BCKDH complex, thus reducing the production of branched-chain acyl-CoAs.

  • Dephosphorylation/Activation: BCKDH phosphatase (PPM1K) dephosphorylates and activates the BCKDH complex.

The activity of BCKDK and PPM1K is, in turn, regulated by various factors, including the levels of BCAAs and their ketoacids, hormones like insulin (B600854), and the overall energy status of the cell.

Signaling Pathways

Insulin signaling plays a significant role in regulating BCAA metabolism. Insulin can promote the uptake and catabolism of BCAAs, thereby influencing the availability of primers for branched-chain fatty acid synthesis.[6][7][8] Elevated BCAA levels have been associated with insulin resistance, creating a complex feedback loop.[9]

The following diagram depicts the regulatory network controlling BCAA catabolism:

BCAA_Regulation cluster_BCAAs BCAA Catabolism cluster_Regulation Regulation BCAAs BCAAs BCKAs BCKAs BCAAs->BCKAs BCAT Branched_Acyl_CoAs Branched_Acyl_CoAs BCKAs->Branched_Acyl_CoAs BCKDH BCKDK BCKDK BCKAs->BCKDK Inhibits BCFA_Synthesis BCFA_Synthesis Branched_Acyl_CoAs->BCFA_Synthesis Primer for FAS BCKDH BCKDH BCKDK->BCKDH Inactivates PPM1K PPM1K PPM1K->BCKDH Activates Insulin Insulin Insulin->PPM1K Activates

Regulation of BCAA Catabolism and its Link to BCFA Synthesis.

Quantitative Data

The contribution of BCAAs to the synthesis of fatty acids has been quantified in various studies. The following tables summarize key quantitative findings.

Contribution of BCAAs to Lipogenic Precursors in 3T3-L1 Adipocytes
Precursor Pool Contribution from BCAAs
Lipogenic Acetyl-CoA~25% from Leucine and Isoleucine[1]
Lipogenic Propionyl-CoA100% from Valine and Isoleucine[1]
Relative Activity of Fatty Acid Synthase with Different Primers
Primer Relative Activity (Compared to Acetyl-CoA)
Isobutyryl-CoAData varies depending on the source of the FAS enzyme. Generally, branched-chain primers are utilized less efficiently than acetyl-CoA by mammalian FAS.
2-Methylbutyryl-CoASimilar to isobutyryl-CoA, it is a less preferred primer compared to acetyl-CoA for mammalian FAS.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BCAA-dependent synthesis of this compound.

Stable Isotope Tracing of Valine into Branched-Chain Fatty Acids

This protocol outlines the use of 13C-labeled valine to trace its incorporation into cellular fatty acids, including this compound, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Objective: To quantify the de novo synthesis of branched-chain fatty acids from valine.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (dialyzed)

  • [U-13C5]Valine

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform (B151607), 0.9% NaCl solution (for lipid extraction)

  • BF3-methanol or HCl-methanol (for fatty acid methylation)

  • Hexane (B92381)

  • Internal standard (e.g., heptadecanoic acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells (e.g., adipocytes) to the desired confluency.

    • Replace the standard medium with a medium containing [U-13C5]Valine at a known concentration.

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the incorporation of the labeled precursor into fatty acids.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in a methanol/water solution.

    • Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a ratio that forms a two-phase system.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add the internal standard.

    • Add BF3-methanol or HCl-methanol and heat at 60-80°C for 1-2 hours to convert fatty acids to their methyl esters.

    • Add water and extract the FAMEs with hexane.

    • Collect the hexane layer and evaporate to near dryness.

    • Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-23 or similar) to separate the FAMEs.

    • Set the mass spectrometer to scan a mass range that includes the expected molecular ions of the FAMEs and their isotopologues.

    • Identify the peak corresponding to the methyl ester of 16-methyloctadecanoic acid based on its retention time and mass spectrum.

    • Determine the mass isotopomer distribution of the target FAME to quantify the incorporation of 13C from valine.

Workflow Diagram:

GCMS_Workflow start Start cell_culture Cell Culture start->cell_culture labeling Incubate with [U-13C5]Valine cell_culture->labeling harvest Harvest and Wash Cells labeling->harvest extraction Lipid Extraction (Bligh-Dyer) harvest->extraction derivatization FAME Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Isotopomer Distribution) gcms->data_analysis end End data_analysis->end

Workflow for Stable Isotope Tracing of Valine into BCFAs.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of the BCKDH complex from tissue or cell lysates.[10][11]

Objective: To determine the enzymatic activity of the BCKDH complex.

Materials:

  • Tissue or cell sample

  • Homogenization buffer (e.g., containing phosphate (B84403) buffer, EDTA, DTT, and protease inhibitors)

  • Assay buffer (e.g., phosphate buffer, MgCl2, NAD+, Coenzyme A, thiamine (B1217682) pyrophosphate)

  • Substrate: α-ketoisovalerate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Sample Preparation:

    • Homogenize the tissue or cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the mitochondrial fraction (where BCKDH is located). Further mitochondrial isolation steps can be performed for higher purity.

    • Determine the protein concentration of the lysate.

  • Enzyme Assay:

    • In a cuvette, mix the assay buffer and the cell/tissue lysate.

    • Incubate at 37°C for a few minutes to pre-warm the reaction mixture.

    • Initiate the reaction by adding the substrate, α-ketoisovalerate.

    • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

    • Record the absorbance change over time.

  • Calculation of Activity:

    • Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1).

    • Express the BCKDH activity as nmol of NADH produced per minute per milligram of protein.

Assay Principle Diagram:

BCKDH_Assay a_KIV α-Ketoisovalerate BCKDH BCKDH a_KIV->BCKDH CoA Coenzyme A CoA->BCKDH NAD NAD+ NAD->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA NADH NADH BCKDH->NADH CO2 CO2 BCKDH->CO2 Spectrophotometer Spectrophotometer NADH->Spectrophotometer Absorbance at 340 nm

Principle of the Spectrophotometric BCKDH Activity Assay.
Fatty Acid Synthase (FAS) Assay with Isobutyryl-CoA

This protocol is adapted from standard FAS assays to specifically measure the utilization of isobutyryl-CoA as a primer.[12][13][14][15][16][17]

Objective: To determine the activity of FAS using isobutyryl-CoA as a primer.

Materials:

  • Purified FAS enzyme or cell lysate containing FAS

  • Assay buffer (e.g., potassium phosphate buffer, EDTA, DTT)

  • Isobutyryl-CoA (primer)

  • Malonyl-CoA (extender)

  • NADPH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Enzyme Preparation:

    • Use purified FAS or a cytosolic extract from cells known to express FAS.

    • Determine the protein concentration.

  • Enzyme Assay:

    • In a cuvette, combine the assay buffer, NADPH, and the FAS enzyme preparation.

    • Add isobutyryl-CoA to the mixture.

    • Incubate at 37°C for a few minutes.

    • Initiate the reaction by adding malonyl-CoA.

    • Immediately monitor the decrease in absorbance at 340 nm, which reflects the consumption of NADPH during the fatty acid elongation cycles.

    • Record the absorbance change over time.

  • Calculation of Activity:

    • Calculate the rate of NADPH consumption using the Beer-Lambert law.

    • Express the FAS activity as nmol of NADPH consumed per minute per milligram of protein.

    • A parallel assay using acetyl-CoA as the primer can be run for comparison of primer specificity.

Conclusion and Future Directions

The synthesis of this compound from branched-chain amino acids exemplifies a fascinating and physiologically significant intersection of amino acid and lipid metabolism. The pathway, initiated by the catabolism of valine and regulated by the intricate signaling networks controlling BCAA homeostasis, highlights the metabolic versatility of cells. Understanding the nuances of this pathway, from the kinetics of fatty acid synthase with branched-chain primers to the overarching influence of hormonal signals like insulin, opens new avenues for research and therapeutic intervention.

Future research should focus on elucidating the precise quantitative contribution of BCAAs to the branched-chain fatty acid pool in various tissues and disease states. The development of specific inhibitors for enzymes in the BCAA catabolic pathway could provide valuable tools for dissecting the physiological roles of BCFAs and for developing novel therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The detailed protocols and conceptual framework provided in this guide serve as a robust foundation for these future endeavors.

References

16-Methyloctadecanoyl-CoA: An Uncharted Territory in Metabolic Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

Despite growing interest in the role of branched-chain fatty acids and their CoA esters in metabolic diseases, a comprehensive analysis of the existing scientific literature reveals a significant gap in our understanding of 16-Methyloctadecanoyl-CoA. At present, there is a notable absence of specific quantitative data, detailed experimental protocols, and established signaling pathways directly linking this particular molecule to conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Consequently, the development of an in-depth technical guide on this compound as a biomarker is currently premature.

While the broader class of branched-chain fatty acids (BCFAs) has been implicated in various metabolic processes, including influencing insulin (B600854) sensitivity and inflammation, the specific contribution of this compound remains largely unexplored.[1] Research has more prominently focused on other branched-chain acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, particularly in the context of peroxisomal disorders like Refsum disease.

The Challenge of Specificity in Acyl-CoA Analysis

A generalized workflow for the analysis of acyl-CoAs, which would need to be adapted and validated for this compound, is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Tissue, Plasma) Homogenization Homogenization & Lysis Sample->Homogenization Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Homogenization->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC_Separation LC Separation (e.g., Reversed-Phase) Derivatization->LC_Separation Analyte Introduction MS_Detection MS/MS Detection (e.g., MRM mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standards) MS_Detection->Quantification Analysis Statistical Analysis Quantification->Analysis

Figure 1: Generalized workflow for acyl-CoA analysis.

The Unexplored Signaling Landscape

The molecular mechanisms through which long-chain fatty acyl-CoAs exert their effects are often mediated by nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and metabolic sensor kinases such as AMP-activated protein kinase (AMPK).[4] These pathways are crucial in regulating lipid and glucose metabolism. However, the current body of research does not provide direct evidence of this compound acting as a ligand or modulator for these or any other specific signaling pathways. Any proposed interactions remain speculative and would require dedicated biochemical and cell-based assays to be validated.

The hypothetical interaction of a generic fatty acyl-CoA with these key metabolic regulators is depicted in the following diagram.

signaling_pathway cluster_cellular Cellular Environment cluster_signaling Potential Signaling Targets cluster_response Downstream Cellular Responses Metabolite This compound (Hypothetical) PPARs PPARs (α, γ, δ) Metabolite->PPARs ? AMPK AMPK Metabolite->AMPK ? Gene_Expression Altered Gene Expression (Lipid & Glucose Metabolism) PPARs->Gene_Expression AMPK->Gene_Expression Enzyme_Activity Modulation of Enzyme Activity AMPK->Enzyme_Activity

Figure 2: Hypothetical signaling interactions of this compound.

Future Directions and the Path Forward

To establish this compound as a viable biomarker for metabolic diseases, a concerted research effort is required. This would involve:

  • Development of Analytical Standards and Methods: The synthesis of a pure analytical standard for this compound is the first critical step. This would be followed by the development and validation of a robust and sensitive analytical method, likely based on LC-MS/MS, for its accurate quantification in various biological samples.

  • Quantitative Studies in Human Cohorts: Large-scale clinical studies are needed to measure the levels of this compound in well-characterized patient cohorts with type 2 diabetes, obesity, and different stages of NAFLD, as well as in healthy control groups.

  • Mechanistic Studies: In vitro and in vivo studies are necessary to investigate the metabolic pathways responsible for the synthesis and degradation of this compound and to explore its potential interactions with key signaling molecules like PPARs and AMPK.

References

The Functional Role of 16-Methyloctadecanoyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Methyloctadecanoyl-CoA, an anteiso-branched-chain acyl-coenzyme A, is a component of the complex lipid landscape in various microbial species. As a precursor to anteiso-C19:0 fatty acids, its primary role lies in the modulation of cell membrane fluidity, a critical factor for microbial adaptation to environmental stressors, particularly low temperatures. The biosynthesis of this compound is intricately linked to the catabolism of the amino acid isoleucine, presenting a potential target for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the biosynthesis, function, and analysis of this compound and related branched-chain fatty acids in microbial metabolism. While specific quantitative data for the C19:0 variant is limited in current literature, this guide extrapolates from the well-studied C15:0 and C17:0 anteiso-fatty acids to provide a thorough understanding of its likely significance.

Introduction

Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacterial species, particularly Gram-positive bacteria.[1] They are broadly classified into two main series: iso- and anteiso-branched-chain fatty acids, which are characterized by a methyl group at the penultimate (iso) or antepenultimate (anteiso) carbon atom, respectively.[2] this compound is the activated form of 16-methyloctadecanoic acid (anteiso-C19:0), a long-chain anteiso-BCFA.

The primary function of anteiso-BCFAs is to maintain membrane fluidity.[3] The methyl branch disrupts the tight packing of the acyl chains in the lipid bilayer, thereby lowering the melting point of the membrane and ensuring its proper function at reduced temperatures.[3] This adaptation is crucial for the survival of psychrophilic and psychrotolerant bacteria and contributes to the virulence of pathogens such as Listeria monocytogenes. While anteiso-C15:0 and -C17:0 are the most abundant and well-studied anteiso-BCFAs, the principles of biosynthesis and function are applicable to longer-chain variants like anteiso-C19:0.

Biosynthesis of this compound

The biosynthesis of anteiso-branched-chain fatty acids, including this compound, initiates from the branched-chain amino acid L-isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FASII) system.

Pathway Description
  • Transamination of Isoleucine: The first step is the removal of the amino group from L-isoleucine to form α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This reaction is carried out by the branched-chain α-keto acid dehydrogenase complex.

  • Initiation of Fatty Acid Synthesis: 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase II (FASII) pathway. The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), which condenses the primer with malonyl-ACP.

  • Elongation Cycles: The resulting acyl-ACP undergoes successive rounds of elongation, with each cycle adding two carbon units from malonyl-ACP. The enzymes involved in the elongation cycles are β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).

  • Chain Length Determination: The final chain length of the fatty acid is determined by the substrate specificity of the various enzymes in the FASII pathway, particularly the condensing enzymes and acyltransferases.[4] For the synthesis of this compound, the elongation process continues until a C19 acyl-ACP is formed, which is then converted to the CoA thioester.

Signaling Pathway Diagram

Anteiso_BCFA_Biosynthesis cluster_isoleucine_catabolism Isoleucine Catabolism cluster_fasii Fatty Acid Synthesis (FASII) L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Branched-chain amino acid aminotransferase 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA Branched-chain alpha-keto acid dehydrogenase Elongation_Cycles Elongation Cycles (FabG, FabZ, FabI) 2-Methylbutyryl-CoA->Elongation_Cycles FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->Elongation_Cycles Anteiso-C19:0-ACP Anteiso-C19:0-ACP Elongation_Cycles->Anteiso-C19:0-ACP This compound This compound (anteiso-C19:0-CoA) Anteiso-C19:0-ACP->this compound Acyl-ACP Thioesterase/ Acyl-CoA Synthetase Membrane_Lipids Membrane Lipids (Phospholipids) This compound->Membrane_Lipids Acyltransferase

Caption: Biosynthesis of this compound.

Function in Microbial Metabolism

The primary and most well-established function of anteiso-BCFAs is the regulation of cell membrane fluidity. The methyl branch in the acyl chain creates steric hindrance, preventing the fatty acids from packing tightly together. This results in a lower phase transition temperature, ensuring that the membrane remains in a fluid state at lower temperatures. This "homeoviscous adaptation" is critical for the survival of bacteria in cold environments and for the function of membrane-embedded proteins involved in transport and signaling.

While specific studies on the biophysical properties of membranes enriched with anteiso-C19:0 are scarce, it is expected to contribute to membrane fluidity in a manner similar to its shorter-chain homologs. The increased chain length of C19 may have additional effects on the thickness of the lipid bilayer and could potentially influence the interactions with specific membrane proteins.

In pathogenic bacteria like Listeria monocytogenes, the ability to produce anteiso-BCFAs is linked to virulence. Mutants deficient in BCFAs synthesis show impaired growth at low temperatures and reduced virulence.

Quantitative Data

Specific quantitative data for this compound or anteiso-C19:0 fatty acid in bacteria are not widely available in the literature. Most studies on bacterial BCFAs focus on the more abundant C15 and C17 homologs. The table below presents representative data on the relative abundance of major anteiso-fatty acids in selected bacteria to illustrate the general distribution of these lipids. The absence of anteiso-C19:0 in this table reflects its typically low abundance or its absence in the reported profiles of these organisms.

Bacterial SpeciesGrowth Temp (°C)Anteiso-C15:0 (%)Anteiso-C17:0 (%)Reference
Listeria monocytogenes3745.212.8[3]
Listeria monocytogenes1063.18.5[3]
Bacillus subtilis3735.613.9
Staphylococcus aureus3750-605-10[4]

Note: The presented values are approximate and can vary depending on the specific strain and growth conditions.

Experimental Protocols

The analysis of this compound and its corresponding fatty acid requires specialized analytical techniques. The following sections provide detailed methodologies for their extraction and quantification.

Extraction and Quantification of Long-Chain Acyl-CoAs (including this compound)

This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Materials

  • Bacterial cell pellet

  • Acetonitrile (ACN)

  • Isopropanol

  • Methanol (B129727)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 reversed-phase column

5.1.2. Protocol

  • Cell Lysis and Extraction:

    • Resuspend the bacterial cell pellet in ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

    • Add an equal volume of ACN:isopropanol:methanol (3:1:1) containing the internal standard.

    • Homogenize the sample thoroughly.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the acyl-CoAs with a solution of ACN:water with a low concentration of a weak acid (e.g., acetic acid).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% ACN).

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases consisting of an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., ACN).

    • Detect the acyl-CoAs using a tandem mass spectrometer in positive ion mode, monitoring for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). For this compound, the specific MRM transitions would need to be determined empirically or from literature if available.

Analysis of Cellular Fatty Acid Composition (including anteiso-C19:0)

This protocol describes the conversion of cellular fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

5.2.1. Materials

  • Bacterial cell pellet

  • Methanol

  • Chloroform

  • Sodium methoxide (B1231860) solution

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

5.2.2. Protocol

  • Lipid Extraction:

    • Perform a Bligh-Dyer extraction on the bacterial cell pellet using a mixture of chloroform, methanol, and water to extract the total lipids.

  • Transesterification:

    • To the dried lipid extract, add a solution of sodium methoxide in methanol.

    • Incubate at room temperature for 30 minutes to convert the fatty acids to their methyl esters.

  • FAMEs Extraction:

    • Add hexane and water to the reaction mixture and vortex to extract the FAMEs into the hexane layer.

    • Wash the hexane layer with a saturated NaCl solution.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAMEs solution into the GC-MS.

    • Use a temperature program that allows for the separation of the different FAMEs.

    • Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards and library data. The mass spectrum of anteiso-FAMEs typically shows characteristic fragmentation patterns that allow for their identification.[5]

Experimental Workflow Diagram

Experimental_Workflow cluster_acyl_coa Acyl-CoA Analysis cluster_fatty_acid Fatty Acid Profiling A1 Bacterial Culture A2 Cell Lysis & Extraction (ACN/IPA/MeOH) A1->A2 A3 Solid-Phase Extraction (C18 SPE) A2->A3 A4 LC-MS/MS Analysis A3->A4 A5 Quantification of This compound A4->A5 B1 Bacterial Culture B2 Total Lipid Extraction (Bligh-Dyer) B1->B2 B3 Transesterification to FAMEs B2->B3 B4 GC-MS Analysis B3->B4 B5 Identification of anteiso-C19:0 B4->B5

Caption: Workflow for Acyl-CoA and Fatty Acid Analysis.

Role in Drug Development

The bacterial fatty acid synthesis (FASII) pathway is significantly different from the type I FAS (FASI) system found in mammals, making it an attractive target for the development of novel antibacterial drugs. The enzymes involved in the biosynthesis of branched-chain fatty acids, such as FabH, are essential for the survival of many pathogenic bacteria.

Inhibitors targeting the enzymes of the BCFAs synthesis pathway could disrupt membrane integrity and function, leading to bacterial cell death. The development of specific inhibitors against the FabH enzyme, for example, could be a promising strategy for creating new antibiotics with a novel mechanism of action. This is particularly relevant for pathogens like Staphylococcus aureus and Listeria monocytogenes, which rely heavily on BCFAs for their viability and virulence.

Conclusion

This compound is a precursor for the anteiso-C19:0 fatty acid, which plays a role in maintaining the fluidity of microbial cell membranes, a crucial aspect of adaptation to environmental stress. Its biosynthesis is directly linked to isoleucine metabolism, and the enzymes in this pathway represent promising targets for the development of new antibacterial agents. Although specific data on the abundance and unique functions of the C19:0 variant are limited, the foundational knowledge of anteiso-BCFAs provides a strong framework for its study. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the precise role of this compound and other very-long-chain branched fatty acids in microbial physiology and pathogenesis. Further research is warranted to elucidate the specific contribution of this and other long-chain BCFAs to the intricate biology of microorganisms.

References

Physical and chemical properties of 16-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoyl-CoA is a long-chain, branched-chain acyl-coenzyme A (acyl-CoA) thioester. As a derivative of 16-methyloctadecanoic acid, a branched-chain fatty acid (BCFA), this molecule is an important intermediate in cellular metabolism. BCFAs and their CoA esters are increasingly recognized for their roles in modulating membrane fluidity, cellular signaling, and energy homeostasis. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the known and putative biological roles of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and analysis in a laboratory setting.

PropertyValueSource
Molecular Formula C40H72N7O17P3S[1][2]
Molecular Weight 1048.02 g/mol [1][2]
Parent Fatty Acid 16-Methyloctadecanoic acid[3]
Parent Fatty Acid Molecular Formula C19H38O2[3]
Parent Fatty Acid Molecular Weight 298.5 g/mol [3]
Appearance White to off-white solid (presumed)General knowledge of similar compounds
Solubility Soluble in aqueous buffers and organic solvents like methanol (B129727) and acetonitrile (B52724) (presumed)General knowledge of long-chain acyl-CoAs
Stability Prone to hydrolysis of the thioester bond, especially at non-neutral pH and elevated temperatures. Should be stored at -20°C or lower for long-term stability.General knowledge of acyl-CoA stability

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These methods are based on established procedures for long-chain acyl-CoAs and can be adapted for this specific molecule.

Synthesis of this compound

1. Enzymatic Synthesis using Acyl-CoA Synthetase:

This method utilizes the enzyme acyl-CoA synthetase to catalyze the formation of the thioester bond between 16-methyloctadecanoic acid and coenzyme A. This is the preferred method for producing a biologically active product.

  • Materials:

    • 16-methyloctadecanoic acid

    • Coenzyme A (CoA), lithium salt

    • ATP, disodium (B8443419) salt

    • Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)

    • Triton X-100

    • Potassium phosphate (B84403) buffer (pH 7.5)

    • Magnesium chloride (MgCl2)

    • Dithiothreitol (DTT)

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.5), ATP (10 mM), MgCl2 (10 mM), CoA (1 mM), DTT (2 mM), and Triton X-100 (0.1%).

    • Add 16-methyloctadecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO) to a final concentration of 0.5 mM.

    • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

    • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or LC-MS/MS.

    • Once the reaction is complete, stop it by adding an equal volume of cold acetonitrile or by acidifying the mixture.

2. Chemical Synthesis:

Chemical synthesis offers an alternative for producing larger quantities of this compound.

  • Materials:

    • 16-methyloctadecanoic acid

    • N,N'-Carbonyldiimidazole (CDI) or other activating agent

    • Coenzyme A (CoA), free acid or trilithium salt

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve 16-methyloctadecanoic acid in anhydrous THF.

    • Add CDI in a slight molar excess and stir the reaction at room temperature for 1-2 hours to form the acyl-imidazolide.

    • In a separate flask, dissolve CoA in an aqueous sodium bicarbonate solution (pH ~8).

    • Slowly add the acyl-imidazolide solution to the CoA solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Monitor the formation of the product by HPLC.

    • Acidify the reaction mixture to pH 3-4 with dilute HCl to stop the reaction.

Purification of this compound

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common method for purifying long-chain acyl-CoAs.

  • Instrumentation:

    • HPLC system with a UV detector (monitoring at 260 nm)

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: 100 mM Potassium Phosphate, pH 5.5

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • A linear gradient from 20% to 80% Mobile Phase B over 30-40 minutes is a good starting point. The gradient can be optimized to achieve the best separation.

  • Procedure:

    • Filter the crude reaction mixture to remove any precipitate.

    • Inject the filtered sample onto the equilibrated C18 column.

    • Run the gradient elution and collect fractions corresponding to the this compound peak, identified by its retention time and UV absorbance at 260 nm.

    • Pool the collected fractions and lyophilize to obtain the purified product.

Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of acyl-CoAs.

  • Instrumentation:

    • LC system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • C18 reversed-phase column.

  • Mobile Phase:

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (Q1): The [M+H]+ ion of this compound (m/z 1049.0).

    • Product Ion (Q3): A characteristic fragment ion, often corresponding to the phosphopantetheine moiety or the entire CoA molecule after neutral loss of the acyl chain.

  • Procedure:

    • Inject the purified sample or a cellular extract onto the LC-MS/MS system.

    • Separate the components using a suitable gradient.

    • Detect the precursor and product ions using Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and fragmentation for identification.

    • Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled acyl-CoA).

Biological Role and Signaling Pathways

This compound, as a branched-chain acyl-CoA, is involved in several key metabolic and signaling processes.

Metabolic Fate

The primary metabolic fate of this compound is its entry into the β-oxidation pathway for energy production. The methyl branch at the C-16 position influences the final steps of this pathway.

  • Activation: 16-methyloctadecanoic acid is activated to this compound by a long-chain acyl-CoA synthetase in the cytoplasm.[4][5]

  • Mitochondrial Transport: The acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle.[5]

  • β-Oxidation: In the mitochondrial matrix, this compound undergoes cycles of β-oxidation, yielding acetyl-CoA molecules. Due to the methyl branch, the final cycle will produce propionyl-CoA instead of acetyl-CoA.

  • Propionyl-CoA Metabolism: Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[6]

Signaling Pathways

Long-chain acyl-CoAs, including branched-chain variants, are known to act as signaling molecules that can modulate the activity of various enzymes and transcription factors.

  • Enzyme Regulation: Long-chain acyl-CoAs can allosterically regulate key metabolic enzymes such as acetyl-CoA carboxylase (ACC), carnitine palmitoyltransferase 1 (CPT1), and glucokinase.[7][8] This regulation helps to coordinate fatty acid synthesis and oxidation.

  • Gene Expression: Acyl-CoAs can influence gene expression by binding to and activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and hepatocyte nuclear factor 4α (HNF4α).[7] These transcription factors regulate the expression of genes involved in lipid and glucose metabolism.

  • Protein Acylation: The acyl group from acyl-CoAs can be transferred to proteins, a post-translational modification that can alter protein function and localization.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway 16-Methyloctadecanoic_Acid 16-Methyloctadecanoic_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase 16-Methyloctadecanoic_Acid->Acyl_CoA_Synthetase CoA, ATP 16_Methyloctadecanoyl_CoA 16_Methyloctadecanoyl_CoA Acyl_CoA_Synthetase->16_Methyloctadecanoyl_CoA Beta_Oxidation Beta_Oxidation 16_Methyloctadecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl_CoA Beta_Oxidation->Propionyl_CoA Citric_Acid_Cycle Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle Propionyl_CoA->Citric_Acid_Cycle via Succinyl-CoA

Caption: Metabolic fate of this compound.

Experimental Workflow for Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Enzymatic_Synthesis Enzymatic_Synthesis HPLC HPLC Enzymatic_Synthesis->HPLC Chemical_Synthesis Chemical_Synthesis Chemical_Synthesis->HPLC LC_MS_MS LC_MS_MS HPLC->LC_MS_MS

Caption: Workflow for synthesis, purification, and analysis.

Signaling Role of Acyl-CoAs

Signaling_Role Long_Chain_Acyl_CoAs Long_Chain_Acyl_CoAs Enzyme_Activity Enzyme_Activity Long_Chain_Acyl_CoAs->Enzyme_Activity Allosteric Modulation Gene_Expression Gene_Expression Long_Chain_Acyl_CoAs->Gene_Expression Nuclear Receptor Activation Protein_Acylation Protein_Acylation Long_Chain_Acyl_CoAs->Protein_Acylation Metabolic_Regulation Metabolic_Regulation Enzyme_Activity->Metabolic_Regulation Gene_Expression->Metabolic_Regulation Protein_Acylation->Metabolic_Regulation

Caption: Signaling functions of long-chain acyl-CoAs.

Conclusion

This compound is a key metabolic intermediate with emerging roles in cellular signaling. Understanding its physical and chemical properties, along with robust methods for its synthesis and analysis, is essential for elucidating its precise biological functions. This technical guide provides a foundational resource for researchers investigating the metabolism and signaling roles of branched-chain fatty acids and their CoA esters, with potential implications for understanding and treating metabolic diseases.

References

The Interaction of 16-Methyloctadecanoyl-CoA with Nuclear Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between 16-methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and various nuclear receptors. The primary focus is on its role as a high-affinity ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways and experimental workflows. While direct data for this compound is limited, this guide draws upon extensive research on structurally analogous compounds, such as phytanoyl-CoA and pristanoyl-CoA, to provide a robust framework for understanding its biological activity.

Introduction: this compound and Nuclear Receptors

This compound is a saturated branched-chain fatty acyl-CoA. Fatty acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for β-oxidation and as signaling molecules. Branched-chain fatty acids and their CoA esters are derived from the diet, particularly from dairy products and ruminant fats, and through the metabolism of phytol, a constituent of chlorophyll.

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism, development, and immunity. Upon ligand binding, these receptors undergo conformational changes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene expression. Key nuclear receptors involved in lipid homeostasis include the Peroxisome Proliferator-Activated Receptors (PPARs), Retinoid X Receptors (RXRs), Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), Constitutive Androstane Receptor (CAR), and Pregnane X Receptor (PXR).

Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The most well-documented interaction of branched-chain fatty acyl-CoAs is with PPARα.[1][2][3] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, where it functions as a master regulator of lipid oxidation.[4]

Binding Affinity and Activation

Table 1: Quantitative Data for the Interaction of Branched-Chain Fatty Acyl-CoAs with PPARα

CompoundParameterValueSpeciesAssay MethodReference
Phytanoyl-CoAKd~11 nMMurineFluorescence Quenching[2][3]
Pristanoyl-CoAKd~11 nMMurineFluorescence Quenching[2][3]
Phytanic AcidEC50~1 µMRatReporter Gene Assay[5]
Pristanic AcidEC50~3 µMRatReporter Gene Assay[5]
Downstream Signaling Pathway

The activation of PPARα by ligands such as this compound initiates a cascade of events leading to the upregulation of genes involved in fatty acid transport and oxidation. PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6][7] This binding, coupled with the recruitment of co-activator proteins, enhances the transcription of genes encoding for proteins involved in:

  • Fatty Acid Uptake: such as CD36 and fatty acid transport proteins (FATPs).

  • Intracellular Fatty Acid Binding: including fatty acid-binding proteins (FABPs).

  • Mitochondrial and Peroxisomal β-oxidation: including Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase (ACOX1), and 3-hydroxyacyl-CoA dehydrogenase.[4]

This signaling pathway is central to the role of PPARα in maintaining lipid homeostasis.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16_MOC This compound PPARa_inactive PPARα 16_MOC->PPARa_inactive Binding CoRepressor Co-Repressor PPARa_inactive->CoRepressor Bound to PPARa_active PPARα PPARa_inactive->PPARa_active Translocation (Conformational Change) RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation CoRepressor->PPARa_active Dissociation Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer CoActivator Co-Activator Heterodimer->CoActivator Recruitment PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Activation of Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins for Fatty Acid Oxidation mRNA->Proteins Translation

Figure 1: PPARα signaling pathway activated by this compound.

Potential Interactions with Other Nuclear Receptors

While the interaction with PPARα is well-established for related compounds, the role of this compound as a ligand for other nuclear receptors is less clear.

Retinoid X Receptor (RXR)

RXR is an obligate heterodimer partner for PPARα, and its activation can synergistically enhance PPARα-mediated gene transcription.[6][7] Some fatty acids have been shown to directly bind to and activate RXR, although generally with lower affinity than their interaction with PPARs.[8] It is plausible that this compound or its metabolites could modulate the PPARα-RXR heterodimer through interactions with RXR, but direct binding studies are needed for confirmation.

Liver X Receptors (LXRα and LXRβ)

LXRs are key regulators of cholesterol homeostasis and fatty acid metabolism. While their primary endogenous ligands are oxysterols, there is evidence of crosstalk between LXR and PPAR signaling pathways. Activation of LXRs can influence the expression of genes involved in fatty acid synthesis. It is currently unknown if this compound directly interacts with LXRs.

Farnesoid X Receptor (FXR)

FXR is the primary bile acid receptor and plays a crucial role in bile acid homeostasis, as well as lipid and glucose metabolism. While some fatty acids can modulate FXR activity, there is no direct evidence to suggest that this compound is a direct ligand for FXR.

Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR)

CAR and PXR are xenobiotic sensors that regulate the expression of drug-metabolizing enzymes and transporters. They are also implicated in the regulation of lipid and glucose metabolism.[9][10][11][12][13] Given their promiscuous ligand-binding pockets, it is conceivable that high concentrations of this compound or its metabolites could interact with these receptors, but this remains to be experimentally verified.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of fatty acyl-CoAs with nuclear receptors.

Ligand Binding Assay: Fluorescence Quenching

This method is used to determine the binding affinity (Kd) of a ligand to a nuclear receptor by measuring the quenching of intrinsic tryptophan fluorescence of the receptor upon ligand binding.

Protocol:

  • Protein Preparation: Purify the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARα-LBD) using a suitable expression system (e.g., E. coli) and chromatography techniques. Ensure the protein is properly folded and stored in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Ligand Preparation: Synthesize or obtain this compound and prepare a stock solution in an appropriate solvent (e.g., DMSO). Prepare a series of dilutions of the ligand in the assay buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of a fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan from 300 to 400 nm.

    • Add a fixed concentration of the purified nuclear receptor LBD (e.g., 1 µM) to a quartz cuvette containing the assay buffer.

    • Record the initial fluorescence spectrum.

    • Titrate the receptor solution with increasing concentrations of the ligand, allowing the system to equilibrate after each addition.

    • Record the fluorescence spectrum after each titration step.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution and any inner filter effect.

    • Plot the change in fluorescence intensity (ΔF) against the ligand concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to determine the dissociation constant (Kd).

Fluorescence_Quenching_Workflow Start Start Prepare_Protein Prepare Purified Nuclear Receptor LBD Start->Prepare_Protein Prepare_Ligand Prepare Ligand Dilutions (16-MOC) Start->Prepare_Ligand Setup_Fluorometer Set up Fluorometer (Ex: 280nm, Em: 300-400nm) Prepare_Protein->Setup_Fluorometer Titrate Titrate with Ligand Prepare_Ligand->Titrate Measure_Initial Measure Initial Fluorescence of LBD Setup_Fluorometer->Measure_Initial Measure_Initial->Titrate Measure_Fluorescence Measure Fluorescence after each addition Titrate->Measure_Fluorescence Measure_Fluorescence->Titrate Repeat for all concentrations Analyze_Data Analyze Data: Plot ΔF vs [Ligand] and determine Kd Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a fluorescence quenching ligand binding assay.

Cellular Reporter Assay for Receptor Activation

This assay measures the ability of a ligand to activate a nuclear receptor and induce the expression of a reporter gene in a cellular context.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with three plasmids:

      • An expression vector for the full-length nuclear receptor (e.g., pCMX-hPPARα).

      • A reporter plasmid containing a PPRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Ligand Treatment:

    • After transfection, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Reporter Gene Assay:

    • Lyse the cells and measure the activity of the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) using a luminometer and appropriate assay reagents.

  • Data Analysis:

    • Normalize the primary reporter activity to the control reporter activity for each sample.

    • Plot the normalized reporter activity against the logarithm of the ligand concentration.

    • Fit the data to a dose-response curve to determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).

Reporter_Assay_Workflow Start Start Cell_Culture Culture Cells (e.g., HEK293T) Start->Cell_Culture Transfection Co-transfect with: 1. NR Expression Vector 2. PPRE-Reporter Vector 3. Normalization Vector Cell_Culture->Transfection Ligand_Treatment Treat cells with 16-MOC at various concentrations Transfection->Ligand_Treatment Incubation Incubate for 24-48 hours Ligand_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Measure_Activity Measure Reporter Gene Activity (e.g., Luciferase) Cell_Lysis->Measure_Activity Analyze_Data Normalize and Plot Data Determine EC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a cellular reporter assay.

Co-activator/Co-repressor Recruitment Assay: Mammalian Two-Hybrid

This assay is used to investigate the ligand-dependent interaction between a nuclear receptor and its co-activators or co-repressors.

Protocol:

  • Plasmid Construction:

    • Construct a "bait" plasmid expressing the nuclear receptor LBD fused to a DNA-binding domain (DBD), such as GAL4 (e.g., pM-PPARα-LBD).

    • Construct a "prey" plasmid expressing a co-activator or co-repressor protein fused to a transcriptional activation domain (AD), such as VP16 (e.g., pVP16-SRC-1).

    • Use a reporter plasmid containing the upstream activating sequence (UAS) for the DBD, driving a reporter gene (e.g., pG5-luc).

  • Cell Culture and Transfection:

    • Culture a suitable cell line and co-transfect with the bait, prey, and reporter plasmids, along with a normalization control plasmid.

  • Ligand Treatment:

    • Treat the transfected cells with this compound or a vehicle control.

  • Reporter Gene Assay:

    • After incubation, lyse the cells and measure the reporter gene activity as described in the cellular reporter assay protocol.

  • Data Analysis:

    • An increase in reporter gene activity in the presence of the ligand indicates ligand-dependent recruitment of the co-activator to the nuclear receptor LBD. A decrease in activity with a co-repressor indicates ligand-induced dissociation.

M2H_Workflow Start Start Plasmid_Prep Prepare Plasmids: 1. Bait (NR-LBD-DBD) 2. Prey (Co-regulator-AD) 3. Reporter (UAS-luc) 4. Normalization Start->Plasmid_Prep Transfection Co-transfect Plasmids into Cells Plasmid_Prep->Transfection Ligand_Treatment Treat with 16-MOC Transfection->Ligand_Treatment Incubation Incubate Ligand_Treatment->Incubation Measure_Activity Lyse Cells and Measure Reporter Activity Incubation->Measure_Activity Analyze_Data Analyze Ligand-dependent Interaction Measure_Activity->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for a mammalian two-hybrid assay.

Conclusion and Future Directions

This compound, as a representative of branched-chain fatty acyl-CoAs, is a potent endogenous ligand for the nuclear receptor PPARα. Its interaction leads to the transcriptional activation of genes involved in fatty acid oxidation, playing a crucial role in lipid homeostasis. While its interactions with other nuclear receptors are less defined, the potential for crosstalk with RXR and other metabolic regulators warrants further investigation.

Future research should focus on:

  • Determining the specific binding affinity and activation potential (Kd and EC50 values) of this compound for PPARα and other PPAR isoforms.

  • Investigating the direct interaction of this compound with other nuclear receptors, including RXR, LXR, FXR, CAR, and PXR, to elucidate potential off-target effects and broader metabolic roles.

  • Utilizing advanced techniques such as X-ray crystallography to solve the structure of the PPARα-LBD in complex with this compound to understand the molecular basis of their interaction.

  • Exploring the therapeutic potential of modulating the activity of PPARα with specific branched-chain fatty acyl-CoA analogs in metabolic diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the intricate role of this compound in nuclear receptor signaling and its implications for metabolic health and disease.

References

The Emerging Role of 16-Methyloctadecanoyl-CoA in PPARα Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor alpha (PPARα) is a critical nuclear receptor that governs lipid and glucose homeostasis, making it a key target for therapeutic intervention in metabolic diseases. While the activation of PPARα by straight-chain fatty acids and synthetic ligands is well-documented, the role of branched-chain fatty acyl-CoAs, such as 16-methyloctadecanoyl-CoA, is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of PPARα activation by branched-chain fatty acyl-CoAs, with a specific focus on the inferred activity of this compound. Drawing on data from structurally similar compounds, this document outlines the signaling pathways, presents quantitative data from analogous activators, and provides detailed experimental protocols for investigating this interaction.

Introduction to PPARα and Branched-Chain Fatty Acyl-CoAs

PPARα is a ligand-activated transcription factor that, upon binding to its ligand, heterodimerizes with the retinoid X receptor (RXR).[1] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3] Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.[4][5]

While numerous studies have focused on straight-chain fatty acids, recent evidence highlights the potent activity of branched-chain fatty acids (BCFAs) and their CoA esters as PPARα ligands.[6][7] These molecules, including derivatives of phytanic and pristanic acids, have been shown to be high-affinity ligands for PPARα.[6] Notably, the CoA thioesters of BCFAs are significantly more potent activators than their corresponding free fatty acids.[4][6] This suggests that intracellular conversion to the CoA ester is a critical step for their biological activity.

This compound is a C19 iso-branched-chain fatty acyl-CoA. Although direct experimental data on its interaction with PPARα is limited in the current literature, studies on structurally similar monomethyl-branched fatty acids, such as isopalmitic acid (14-methylpentadecanoic acid), provide strong evidence to suggest it is a potent PPARα activator.[7]

The PPARα Signaling Pathway

The activation of PPARα by a ligand, such as a branched-chain fatty acyl-CoA, initiates a cascade of molecular events leading to the regulation of target gene expression.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (BCFA) BCFA_cyto BCFA BCFA->BCFA_cyto Transport BCFA_CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) BCFA_cyto->BCFA_CoA Activation Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->BCFA_CoA PPARa_cyto PPARα BCFA_CoA->PPARa_cyto Binding & Activation PPARa_RXR_complex PPARα-RXR Heterodimer PPARa_cyto->PPARa_RXR_complex RXR_cyto RXR RXR_cyto->PPARa_RXR_complex PPRE PPRE PPARa_RXR_complex->PPRE Binding Transcription Target Gene Transcription PPRE->Transcription Coactivators Coactivators (e.g., PGC-1α) Coactivators->Transcription mRNA mRNA Transcription->mRNA

Diagram 1: PPARα Signaling Pathway Activation by Branched-Chain Fatty Acyl-CoA.

Quantitative Data for Branched-Chain Fatty Acyl-CoA Activation of PPARα

CompoundAssay TypeParameterValueReference
Phytanoyl-CoA Fluorescence QuenchingKd~11 nM[6]
Pristanoyl-CoA Fluorescence QuenchingKd~11 nM[6]
Isopalmitic Acid Luciferase Reporter AssayFold ActivationSignificant[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of branched-chain fatty acyl-CoAs with PPARα. These protocols can be adapted for the study of this compound.

Luciferase Reporter Gene Assay for PPARα Activation

This assay quantifies the ability of a test compound to activate PPARα-mediated gene transcription.

Luciferase_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, COS-7) Transfection 2. Co-transfection - PPARα expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Treatment 3. Treatment Incubate cells with This compound (or other test compounds) Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luminometry 5. Luciferase Assay Measure Firefly and Renilla luciferase activity Lysis->Luminometry Analysis 6. Data Analysis Normalize Firefly to Renilla activity. Calculate fold activation. Luminometry->Analysis

Diagram 2: Experimental Workflow for Luciferase Reporter Assay.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 or COS-7) in a 96-well plate and grow to 70-80% confluency.

  • Transfection: Co-transfect cells with a PPARα expression plasmid, a luciferase reporter plasmid containing PPREs, and a control plasmid expressing Renilla luciferase (for normalization).

  • Treatment: After 24 hours, replace the medium with a medium containing the vehicle control or varying concentrations of this compound. A known PPARα agonist (e.g., GW7647) should be used as a positive control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold activation relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if PPARα directly binds to the promoter regions of its target genes in response to a specific ligand.

ChIP_Assay_Workflow Cell_Treatment 1. Cell Treatment Treat cells (e.g., HepG2) with This compound Crosslinking 2. Cross-linking Fix protein-DNA complexes with formaldehyde (B43269) Cell_Treatment->Crosslinking Sonication 3. Chromatin Shearing Sonication to fragment chromatin Crosslinking->Sonication Immunoprecipitation 4. Immunoprecipitation Incubate with anti-PPARα antibody Sonication->Immunoprecipitation Reverse_Crosslinking 5. Reverse Cross-linking and DNA Purification Immunoprecipitation->Reverse_Crosslinking qPCR 6. qPCR Analysis Quantify enrichment of target gene promoters (e.g., CPT1A, ACOX1) Reverse_Crosslinking->qPCR

Diagram 3: Experimental Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., HepG2) with this compound or a vehicle control.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PPARα overnight. Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-agarose beads.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the PPRE regions of known PPARα target genes (e.g., CPT1A, ACOX1) to quantify the amount of immunoprecipitated DNA.

Conclusion and Future Directions

The available evidence strongly suggests that branched-chain fatty acyl-CoAs are a significant class of endogenous PPARα ligands. While direct experimental data for this compound is currently lacking, its structural similarity to known PPARα activators makes it a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise role of this compound in PPARα signaling.

Future research should focus on:

  • Quantitative Binding Assays: Determining the binding affinity (Kd) of this compound to the PPARα ligand-binding domain.

  • Dose-Response Studies: Establishing the EC50 for PPARα activation by this compound in cell-based reporter assays.

  • Target Gene Expression Analysis: Quantifying the effect of this compound on the expression of known PPARα target genes in relevant cell types.

  • In Vivo Studies: Investigating the metabolic effects of this compound in animal models.

A deeper understanding of the interaction between this compound and PPARα will contribute to our knowledge of lipid sensing and metabolic regulation and may open new avenues for the development of novel therapeutics for metabolic disorders.

References

Subcellular localization of 16-Methyloctadecanoyl-CoA pools

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Subcellular Localization of 16-Methyloctadecanoyl-CoA Pools

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a branched-chain fatty acyl-CoA whose subcellular distribution is critical to understanding its roles in cellular metabolism and signaling. While direct quantitative data for this specific molecule is limited, its localization can be inferred from the well-established metabolic pathways of other branched-chain fatty acids. This guide synthesizes the current understanding of branched-chain fatty acid metabolism to propose a model for the subcellular localization of this compound pools. It details the hypothesized metabolic pathways, the key organelles involved—mitochondria, peroxisomes, and the cytosol—and the experimental protocols required to elucidate its precise distribution. This document serves as a foundational resource for researchers investigating the metabolic fate and potential therapeutic relevance of this compound.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. Their subcellular compartmentalization is a key regulatory mechanism that dictates their metabolic fate and signaling functions. This compound, a C19 monomethyl-branched-chain fatty acyl-CoA, is of growing interest due to the emerging roles of branched-chain fatty acids (BCFAs) in cellular physiology and disease. Understanding where distinct pools of this compound reside within the cell is paramount for elucidating its biological functions and for the development of targeted therapeutic strategies.

This technical guide provides a comprehensive overview of the inferred subcellular localization of this compound, based on our knowledge of BCFA metabolism. We will explore its hypothesized synthesis and degradation pathways, the critical interplay between different organelles, and the state-of-the-art methodologies for its quantification in subcellular compartments.

Hypothesized Metabolic Pathways and Subcellular Localization

The metabolism of BCFAs is distinct from that of straight-chain fatty acids and necessitates specialized enzymatic machinery located in specific organelles.

Synthesis of this compound

The de novo synthesis of monomethyl BCFAs is thought to originate from the catabolism of branched-chain amino acids (BCAAs) in the mitochondria.[1][2] The resulting branched-chain acyl-CoA primers are then exported to the cytosol for elongation by the fatty acid synthase (FASN) complex.

  • Mitochondria: Catabolism of BCAAs (e.g., leucine, isoleucine, valine) generates short branched-chain acyl-CoA primers.

  • Cytosol: These primers are elongated by FASN to produce long-chain BCFAs, including 16-methyloctadecanoic acid. This fatty acid is then activated to this compound by an acyl-CoA synthetase.

cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol BCAA Branched-Chain Amino Acids BC_Acyl_CoA_Primer Branched-Chain Acyl-CoA Primer BCAA->BC_Acyl_CoA_Primer Catabolism BC_Acyl_CoA_Primer_cyto Branched-Chain Acyl-CoA Primer BC_Acyl_CoA_Primer->BC_Acyl_CoA_Primer_cyto Transport FASN Fatty Acid Synthase (FASN) BC_Acyl_CoA_Primer_cyto->FASN BCFA 16-Methyloctadecanoic Acid FASN->BCFA Elongation Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase Target_CoA This compound Acyl_CoA_Synthetase->Target_CoA Activation

Fig. 1: Hypothesized synthesis pathway of this compound.
Degradation of this compound

The degradation of BCFAs with a methyl group on an even-numbered carbon (from the carboxyl end), such as 16-methyloctadecanoic acid (a derivative of phytanic acid), is initiated in the peroxisomes.[3][4]

  • Peroxisomes: Due to the methyl group, this compound cannot directly undergo β-oxidation. It first undergoes α-oxidation to remove one carbon, followed by several cycles of β-oxidation.[5][6]

  • Mitochondria: The resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA or propionyl-CoA.[3][7]

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Target_CoA_perox This compound Alpha_Oxidation α-Oxidation Target_CoA_perox->Alpha_Oxidation Pristanoyl_CoA_analog Pristanoyl-CoA Analog Alpha_Oxidation->Pristanoyl_CoA_analog Beta_Oxidation_perox β-Oxidation Pristanoyl_CoA_analog->Beta_Oxidation_perox Short_Chain_Acyl_CoA Short-Chain Acyl-CoA Beta_Oxidation_perox->Short_Chain_Acyl_CoA Short_Chain_Acyl_CoA_mito Short-Chain Acyl-CoA Short_Chain_Acyl_CoA->Short_Chain_Acyl_CoA_mito Transport Beta_Oxidation_mito β-Oxidation Short_Chain_Acyl_CoA_mito->Beta_Oxidation_mito Acetyl_CoA Acetyl-CoA Beta_Oxidation_mito->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_mito->Propionyl_CoA Start Start->Target_CoA_perox Transport into Peroxisome

Fig. 2: Hypothesized degradation pathway of this compound.

Quantitative Data Summary (Hypothetical Model)

While direct quantitative data for this compound is not available in the literature, we can propose a hypothetical distribution based on the metabolic pathways of similar BCFAs. The following tables summarize the expected relative abundance of this compound and the key enzymes involved in its metabolism across different subcellular compartments.

Table 1: Predicted Subcellular Distribution of this compound Pools

Subcellular CompartmentPredicted Relative AbundanceRationale
CytosolModerate to HighSite of de novo synthesis and activation.
PeroxisomesModeratePrimary site of initial degradation (α- and β-oxidation).
MitochondriaLowSite of final degradation of shorter-chain metabolites. The full-length molecule is not expected to be a primary substrate here.
Endoplasmic ReticulumLow to ModeratePotential site for incorporation into complex lipids.
NucleusVery LowUnlikely to be a major pool, though some acyl-CoAs are found here for histone acylation.

Table 2: Predicted Subcellular Localization of Key Enzymes in this compound Metabolism

Enzyme/ProcessKey EnzymesPredicted Primary Localization
Synthesis
Branched-Chain Amino Acid CatabolismBCAT, BCKDHMitochondria
Fatty Acid ElongationFatty Acid Synthase (FASN)Cytosol
Acyl-CoA ActivationLong-Chain Acyl-CoA SynthetaseCytosol, ER, Peroxisomal Membrane
Degradation
α-OxidationPhytanoyl-CoA Hydroxylase-likePeroxisomes
β-Oxidation (initial cycles)Peroxisomal β-oxidation enzymesPeroxisomes
β-Oxidation (final cycles)Mitochondrial β-oxidation enzymesMitochondria

Experimental Protocols

Determining the subcellular localization of this compound requires a combination of cell fractionation and sensitive analytical techniques.

Subcellular Fractionation

The goal is to isolate different organelles while preserving their metabolic content. Differential centrifugation is a common method.

Protocol: Differential Centrifugation

  • Cell Lysis: Homogenize cultured cells or tissues in an ice-cold isotonic buffer (e.g., containing sucrose (B13894), MOPS, and protease inhibitors) using a Dounce homogenizer.

  • Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet the nuclei.

  • Mitochondrial Fraction: Centrifuge the supernatant from step 2 at a higher speed (e.g., 10,000 x g for 20 min) to pellet the mitochondria.

  • Peroxisomal/Microsomal Fraction: The supernatant from step 3 can be further centrifuged at very high speed (e.g., 100,000 x g for 60 min) to pellet microsomes and peroxisomes. Further purification can be achieved using density gradients (e.g., Percoll or sucrose gradients).

  • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Purity Assessment: Analyze each fraction for marker enzymes (e.g., lactate (B86563) dehydrogenase for cytosol, cytochrome c oxidase for mitochondria, catalase for peroxisomes) to assess the purity of the fractions.

Acyl-CoA Extraction and Quantification

Acyl-CoAs are labile and present in low concentrations, requiring a robust extraction and highly sensitive detection method.

Protocol: LC-MS/MS Analysis of Acyl-CoAs

  • Extraction: To each subcellular fraction, add a mixture of internal standards (e.g., stable isotope-labeled acyl-CoAs). Extract the acyl-CoAs using a solid-phase extraction (SPE) method or a liquid-liquid extraction with acidic butanol.

  • LC Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography (LC). A C18 column with a gradient of acetonitrile (B52724) in an aqueous solution of formic acid and ammonium (B1175870) acetate (B1210297) is commonly used.

  • MS/MS Detection: Detect and quantify the acyl-CoAs using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound would need to be determined using a synthesized standard.

  • Quantification: Calculate the concentration of this compound in each fraction by comparing its peak area to that of the corresponding internal standard.

cluster_workflow Experimental Workflow Start Cell/Tissue Homogenization Centrifuge1 Low-Speed Centrifugation (600 x g) Start->Centrifuge1 Pellet1 Nuclear Pellet Centrifuge1->Pellet1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Extraction Acyl-CoA Extraction Pellet1->Extraction Centrifuge2 High-Speed Centrifugation (10,000 x g) Supernatant1->Centrifuge2 Pellet2 Mitochondrial Pellet Centrifuge2->Pellet2 Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Pellet2->Extraction Centrifuge3 Ultracentrifugation (100,000 x g) Supernatant2->Centrifuge3 Pellet3 Peroxisomal/Microsomal Pellet Centrifuge3->Pellet3 Supernatant3 Cytosolic Fraction Centrifuge3->Supernatant3 Pellet3->Extraction Supernatant3->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis & Quantification LCMS->Data

Fig. 3: Experimental workflow for subcellular localization of acyl-CoAs.

Conclusion

While direct experimental evidence for the subcellular localization of this compound is currently lacking, a robust model can be constructed based on our extensive knowledge of branched-chain fatty acid metabolism. The synthesis is predicted to be a collaborative effort between mitochondria and the cytosol, while its degradation is likely initiated in peroxisomes and completed in mitochondria. This compartmentalization underscores the intricate metabolic network within the cell and highlights the importance of organelle crosstalk.

The experimental protocols outlined in this guide provide a clear path forward for researchers to quantitatively determine the subcellular pools of this compound. Such studies will be instrumental in validating the proposed model, uncovering the specific enzymes involved, and ultimately, in understanding the physiological and pathological roles of this unique fatty acyl-CoA. This knowledge will be invaluable for the drug development community in identifying new therapeutic targets within the complex landscape of cellular metabolism.

References

16-Methyloctadecanoyl-CoA: An In-Depth Technical Guide for Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoyl-CoA is a long-chain, branched-chain acyl-coenzyme A (CoA) thioester. As a member of the branched-chain fatty acid (BCFA) family, specifically an anteiso-fatty acid, it plays a role in the complex landscape of lipid metabolism.[1][2] BCFAs are increasingly recognized for their diverse biological activities, including their influence on cell membrane fluidity, cell signaling, and their potential roles in various physiological and pathological processes.[2][3][4] This technical guide provides a comprehensive overview of this compound in the context of lipidomics, covering its biosynthesis, potential biological roles, and detailed methodologies for its analysis. While specific research on this compound is limited, this guide extrapolates from the broader knowledge of BCFAs and long-chain acyl-CoAs to provide a foundational resource for researchers in this field.

Biochemical Properties

This compound is the activated form of 16-methyloctadecanoic acid, an anteiso-C19:0 fatty acid. The CoA thioester linkage makes the fatty acyl group readily available for participation in various metabolic pathways.

PropertyValueReference
Molecular Formula C40H72N7O17P3S[5]
Molecular Weight 1048.02 g/mol [5]
Synonyms 16-Methyloctadecanoyl-coenzyme A, Anteisononadecanoyl-CoA[1]
Parent Acid 16-Methyloctadecanoic acid[1]
CAS Number 898249-75-7[5]

Biosynthesis of this compound

The biosynthesis of anteiso-branched-chain fatty acids like 16-methyloctadecanoic acid typically starts from the branched-chain amino acid isoleucine.[6][7] Isoleucine is converted to 2-methylbutyryl-CoA, which serves as a primer for fatty acid synthase. The subsequent elongation with malonyl-CoA units leads to the formation of odd-numbered, anteiso-fatty acids. The final step in the formation of this compound is the activation of 16-methyloctadecanoic acid by an acyl-CoA synthetase.

Biosynthesis of this compound Proposed Biosynthetic Pathway of this compound Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination _2_methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->_2_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Fatty_Acid_Synthase Fatty Acid Synthase _2_methylbutyryl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase _16_methyloctadecanoic_acid 16-methyloctadecanoic acid Fatty_Acid_Synthase->_16_methyloctadecanoic_acid Elongation Acyl_CoA_Synthetase Acyl-CoA Synthetase _16_methyloctadecanoic_acid->Acyl_CoA_Synthetase _16_Methyloctadecanoyl_CoA This compound Acyl_CoA_Synthetase->_16_Methyloctadecanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi ATP ATP ATP->Acyl_CoA_Synthetase CoA_SH CoA-SH CoA_SH->Acyl_CoA_Synthetase

Caption: Proposed biosynthesis of this compound from isoleucine.

Potential Biological Roles and Signaling

While specific signaling pathways involving this compound have not been elucidated, BCFAs in general are known to influence cellular processes. They are integral components of bacterial cell membranes, modulating fluidity.[2][4] In mammals, BCFAs are obtained from dietary sources like dairy and ruminant meats and can also be synthesized by gut microbiota.[3][8][9] They have been implicated in various signaling pathways, including those related to inflammation and metabolism.[3] Branched-chain amino acids, the precursors for BCFAs, are known to activate the mTOR signaling pathway, which is crucial for cell growth and proliferation.[10][11]

Potential Biological Roles of BCFAs Generalized Influence of BCFAs on Cellular Processes BCFA Branched-Chain Fatty Acids (e.g., 16-methyloctadecanoic acid) Membrane_Fluidity Membrane Fluidity BCFA->Membrane_Fluidity Modulates Gene_Expression Gene Expression BCFA->Gene_Expression Influences Inflammatory_Pathways Inflammatory Pathways BCFA->Inflammatory_Pathways Modulates Metabolic_Signaling Metabolic Signaling BCFA->Metabolic_Signaling Impacts mTOR_Pathway mTOR Pathway Metabolic_Signaling->mTOR_Pathway Cross-talk

Caption: Generalized roles of BCFAs in cellular functions.

Quantitative Data

Table 1: Hypothetical Quantitative Analysis of Long-Chain Acyl-CoAs in Cultured Hepatocytes (pmol/mg protein)

Acyl-CoA SpeciesControlTreatment ATreatment B
Palmitoyl-CoA (C16:0)15.2 ± 2.112.8 ± 1.925.6 ± 3.4
Stearoyl-CoA (C18:0)10.8 ± 1.59.1 ± 1.218.9 ± 2.5
Oleoyl-CoA (C18:1)22.5 ± 3.028.3 ± 3.715.4 ± 2.1
This compound 0.8 ± 0.2 1.5 ± 0.4 0.5 ± 0.1
Arachidonoyl-CoA (C20:4)5.4 ± 0.74.9 ± 0.67.8 ± 1.0

Values are presented as mean ± standard deviation. This data is illustrative and not based on experimental results.

Experimental Protocols

The analysis of long-chain acyl-CoAs such as this compound requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[12][13]

Materials:

Procedure:

  • Weigh frozen tissue (10-50 mg) or collect cell pellet (1-5 million cells).

  • Add 500 µL of ice-cold homogenization buffer and internal standards.

  • Homogenize the sample using a tissue homogenizer or sonicator on ice.

  • Add 1 mL of 2-propanol/acetonitrile (1:1 v/v) to the homogenate.

  • Vortex vigorously for 5 minutes.

  • Add 50 µL of glacial acetic acid and vortex again.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% acetonitrile for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol outlines a general method for the separation and detection of long-chain acyl-CoAs.[12][13][14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor for the precursor ion [M+H]+ and a common product ion resulting from the neutral loss of the phosphopantetheine moiety (e.g., for C16:0-CoA, m/z 1004.6 -> 497.1). The specific transition for this compound would need to be determined based on its exact mass.

  • Collision Energy and other MS parameters: Optimize for each specific acyl-CoA.

Lipidomics Workflow for Acyl-CoA Analysis General Workflow for Acyl-CoA Lipidomics Sample_Collection Sample Collection (Tissue, Cells, etc.) Extraction Extraction of Acyl-CoAs Sample_Collection->Extraction Homogenization LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Reconstitution MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification, Identification) MS_Detection->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: A typical workflow for the analysis of acyl-CoAs in lipidomics.[15][16][17]

Conclusion

This compound is a fascinating, yet understudied, molecule within the realm of lipidomics. As a branched-chain acyl-CoA, it is positioned at the intersection of fatty acid and amino acid metabolism. While direct evidence of its specific biological functions and signaling roles is currently lacking, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future research. The continued development of advanced mass spectrometry techniques will undoubtedly shed more light on the precise roles of this compound and other BCFAs in health and disease, opening new avenues for therapeutic intervention and drug development.

References

The Isoprenoid Pathway's Contribution to the Diet: A Technical Guide to 16-Methyloctadecanoyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl branches on their carbon chain. Among these, 16-methyloctadecanoic acid, an anteiso-C19:0 fatty acid, and its metabolic precursor, 16-methyloctadecanoyl-CoA, are gaining increasing interest within the scientific community. Primarily of microbial origin, these fatty acids are incorporated into the human diet through the consumption of ruminant fats and fermented foods. Emerging research suggests that BCFAs may play a role in gut health and metabolic regulation, making them relevant to drug development and nutritional science. This technical guide provides a comprehensive overview of the natural sources, dietary relevance, and metabolic pathways of this compound precursors.

Natural Sources and Dietary Intake

The primary dietary sources of 16-methyloctadecanoic acid and other BCFAs are dairy products and ruminant meats.[1][2] These fatty acids are synthesized by bacteria in the rumen of animals like cows, sheep, and goats and are subsequently incorporated into their milk and adipose tissues.[3] Fermented foods, such as cheese, yogurt, and natto (fermented soybeans), also contain notable amounts of BCFAs.[1][4]

The estimated daily intake of BCFAs in Western diets is approximately 0.5 grams.[2] The concentration of these fatty acids can vary depending on the specific food item, the animal's diet, and the fermentation process used.

Quantitative Data on Branched-Chain Fatty Acids in Food

The following tables summarize the quantitative data on the content of branched-chain fatty acids in various food sources, with a focus on anteiso fatty acids where data is available. It is important to note that specific quantification of 16-methyloctadecanoic acid (anteiso-C19:0) is not always reported, and data is often presented as total BCFAs or as a profile of several iso and anteiso forms.

Food SourceTotal BCFAs (% of total fatty acids)Key BCFA Isomers ReportedReference
Cow's Milk1.7 - 3.4iso-C14:0, iso-C15:0, iso-C16:0, iso-C17:0, anteiso-C15:0, anteiso-C17:0[1]
Sheep Milk1.8 - 3.1Higher in iso- and anteiso- C15:0, C16:0, and C17:0 compared to goat milk[2]
Goat Milk1.2 - 2.4iso-C13:0, iso-C14:0[2]
Food ProductTotal BCFAs (mg/serving)Serving SizeFat Content (%)Reference
Cheddar Cheese14828.35 g33.0[1]
Mozzarella (low-moisture)8228.35 g22.1[1]
Butter137 - 20414.2 g>80[1]
Ripening Cheeses (general)>60% of total fatty acids are SFA, with a portion being BCFAµg/g of cheeseVariable[5][6]
Grass-fed Beef (Phospholipids)1.25 ± 0.05 (% w/w)Not specifiedNot specified[7]
Angus & Prime Beef (Triacylglycerols)1.30 ± 0.37 (% w/w)Not specifiedNot specified[7]

Metabolic Pathway of this compound

The metabolism of 16-methyloctadecanoic acid, an odd-chain branched fatty acid, involves a series of enzymatic reactions primarily occurring in the peroxisomes and mitochondria. Due to the methyl branch at the antepenultimate carbon, it can undergo beta-oxidation directly without the need for an initial alpha-oxidation step, which is required for fatty acids with a branch at the β-carbon (e.g., phytanic acid).

The metabolic fate of this compound is catabolism through the β-oxidation pathway, yielding multiple molecules of acetyl-CoA and a final molecule of propionyl-CoA.

Metabolic_Pathway cluster_peroxisome_mitochondria Peroxisome / Mitochondria cluster_TCA TCA Cycle and Further Metabolism This compound This compound Beta_Oxidation_Cycle1 β-Oxidation (Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase) This compound->Beta_Oxidation_Cycle1 Acetyl-CoA1 Acetyl-CoA Beta_Oxidation_Cycle1->Acetyl-CoA1 14-Methylhexadecanoyl-CoA 14-Methylhexadecanoyl-CoA Beta_Oxidation_Cycle1->14-Methylhexadecanoyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA1->TCA_Cycle Beta_Oxidation_Cycle_n Multiple Cycles of β-Oxidation 14-Methylhexadecanoyl-CoA->Beta_Oxidation_Cycle_n Acetyl-CoA_n n Acetyl-CoA Beta_Oxidation_Cycle_n->Acetyl-CoA_n Propionyl-CoA Propionyl-CoA Beta_Oxidation_Cycle_n->Propionyl-CoA Acetyl-CoA_n->TCA_Cycle Propionyl-CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA_Carboxylase Succinyl-CoA Succinyl-CoA Succinyl-CoA->TCA_Cycle Methylmalonyl-CoA_Epimerase Methylmalonyl-CoA Epimerase Propionyl-CoA_Carboxylase->Methylmalonyl-CoA_Epimerase Methylmalonyl-CoA_Mutase Methylmalonyl-CoA Mutase Methylmalonyl-CoA_Epimerase->Methylmalonyl-CoA_Mutase Methylmalonyl-CoA_Mutase->Succinyl-CoA

Caption: Metabolic pathway of this compound.

The propionyl-CoA is then converted to succinyl-CoA through a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase, allowing it to enter the tricarboxylic acid (TCA) cycle.

Experimental Protocols

The analysis of 16-methyloctadecanoic acid and other BCFAs in biological and food matrices typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction

Folch Method (or modifications thereof) is commonly employed:

  • Homogenization: Homogenize the sample (e.g., 1 gram of cheese or beef) in a chloroform (B151607):methanol (2:1, v/v) solution.

  • Filtration: Filter the homogenate to remove solid residues.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate and vortex.

  • Phase Separation: Centrifuge the mixture to separate the chloroform (lower) and aqueous/methanol (upper) phases.

  • Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Boron Trifluoride-Methanol (BF3-Methanol) Method:

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.

  • Methylation: Add 14% BF3-methanol solution to the lipid extract.

  • Incubation: Heat the mixture in a sealed vial at 100°C for 1 hour.

  • Extraction: After cooling, add water and hexane (B92381). Vortex and centrifuge to separate the phases.

  • Collection: Collect the upper hexane layer containing the FAMEs.

  • Washing: Wash the hexane layer with water to remove any remaining acid.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under nitrogen.

  • Reconstitution: Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.

  • Separation: Use a suitable capillary column (e.g., a polar BPX-70 or a non-polar DB-5) to separate the FAMEs based on their boiling points and polarity. A temperature gradient program is typically used to achieve optimal separation.

  • Detection: As the FAMEs elute from the column, they are ionized (typically by electron impact) and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer.

  • Identification: Individual FAMEs are identified by comparing their retention times and mass spectra to those of known standards.

  • Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard added at the beginning of the extraction process.

Experimental_Workflow Sample Food or Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Lipid_Extract->Derivatization FAMEs Fatty Acid Methyl Esters Derivatization->FAMEs GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) FAMEs->GC_MS Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis Results Quantitative Fatty Acid Profile Data_Analysis->Results

Caption: General experimental workflow for BCFA analysis.

Dietary Relevance and Potential for Drug Development

The presence of 16-methyloctadecanoic acid and other BCFAs in the diet and their subsequent metabolism have implications for human health. While research is ongoing, some studies suggest that BCFAs may influence the gut microbiota and have anti-inflammatory properties.

For drug development professionals, understanding the metabolic pathways of these unique fatty acids could open avenues for targeting specific enzymes or pathways involved in lipid metabolism. The structural uniqueness of BCFAs may also be explored for the development of novel therapeutic agents. Furthermore, the analytical methods detailed here are crucial for pharmacokinetic and pharmacodynamic studies of any potential drug candidates derived from or targeting these pathways.

Conclusion

This compound precursors are naturally occurring branched-chain fatty acids primarily found in ruminant fats and fermented dairy products. Their metabolism follows the β-oxidation pathway, yielding energy and intermediates for the TCA cycle. The detailed experimental protocols provided in this guide offer a robust framework for the accurate quantification of these compounds in various matrices. As research into the biological roles of BCFAs continues to expand, a thorough understanding of their sources, metabolism, and analysis is essential for researchers, scientists, and drug development professionals.

References

The Unseen Influence: A Technical Guide to the Predicted Protein Binding Partners of 16-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoyl-CoA, a branched-chain acyl-coenzyme A (acyl-CoA), is an intriguing molecule at the intersection of lipid metabolism and cellular signaling. While direct experimental evidence for its protein binding partners remains to be fully elucidated, its structural similarity to other long-chain and branched-chain acyl-CoAs allows for a predictive analysis of its interactions and biological roles. This technical guide provides an in-depth exploration of the predicted protein binding partners of this compound, the experimental methodologies to validate these predictions, and the signaling pathways it may modulate. All quantitative data for analogous compounds are summarized for comparative analysis, and key experimental and signaling workflows are visualized to facilitate understanding.

Predicted Protein Binding Partners

Based on the known interactions of structurally similar long-chain and branched-chain acyl-CoAs, the protein binding partners of this compound are predicted to fall into three main categories:

  • Acyl-CoA Binding Proteins (ACBPs): These are small, highly conserved intracellular proteins that bind long-chain acyl-CoA esters with high affinity.[1][2] ACBPs are thought to function as an intracellular pool of acyl-CoAs, protecting them from hydrolysis and non-specific interactions, and facilitating their transport between different cellular compartments and enzymes.[3][4]

  • Enzymes of Lipid Metabolism: As a substrate and potential regulator, this compound is predicted to interact with a variety of enzymes involved in fatty acid metabolism. These include:

    • Acyl-CoA Synthetases (ACSs): These enzymes catalyze the formation of acyl-CoAs from fatty acids and coenzyme A.[5]

    • Acyl-CoA Dehydrogenases (ACADs): Involved in the β-oxidation of fatty acids.

    • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to free fatty acids and CoA, thereby regulating the intracellular concentration of acyl-CoAs.

    • Carnitine Palmitoyltransferases (CPTs): Essential for the transport of long-chain fatty acids into the mitochondria for oxidation.

  • Transcription Factors and Signaling Proteins: Long-chain acyl-CoAs can act as signaling molecules that directly bind to and modulate the activity of certain transcription factors, thereby influencing gene expression.[6] They are also implicated in various signaling pathways.[1][7] Predicted interactors include:

    • Hepatocyte Nuclear Factor 4 alpha (HNF-4α): A key regulator of genes involved in lipid homeostasis.[6]

    • Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that play critical roles in lipid and glucose metabolism.

    • Fatty Acid-Activated Transcription Factor (FadR): In bacteria, this transcription factor's DNA binding activity is directly modulated by long-chain acyl-CoAs.[8]

Quantitative Data for Structurally Similar Acyl-CoAs

Direct quantitative binding data for this compound is not currently available in public databases. However, data for other long-chain acyl-CoAs provide a valuable reference for predicting the potential affinity of its interactions.

Protein TargetLigandBinding Affinity (Kd)OrganismReference
Acyl-CoA-binding protein (ACBP)Palmitoyl-CoA (C16:0)~10 nMBovine[3]
Acyl-CoA-binding protein (ACBP)Oleoyl-CoA (C18:1)High Affinity (not quantified)Bovine[3]
Transcription Factor FadROleoyl-CoA (C18:1)45 nMEscherichia coli[8]
Transcription Factor FadRMyristoyl-CoA (C14:0)63 nMEscherichia coli[8]
Transcription Factor FadRPalmitoyl-CoA (C16:0)~315 nMEscherichia coli[8]

Experimental Protocols for Validating Protein Interactions

The identification and characterization of protein-16-methyloctadecanoyl-CoA interactions can be achieved through a combination of established biophysical and proteomic techniques.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method is used to isolate and identify proteins from a complex mixture that bind to a specific ligand.

Protocol:

  • Immobilization of the Ligand: this compound is covalently coupled to a solid support matrix (e.g., sepharose beads) to create an affinity column.

  • Protein Extraction: A cellular lysate containing the potential binding partners is prepared.

  • Affinity Purification: The protein extract is passed through the affinity column. Proteins with affinity for this compound will bind to the matrix, while non-binding proteins will flow through.[9]

  • Washing: The column is washed with a series of buffers to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the column, typically by changing the pH, ionic strength, or by adding a competitive ligand.

  • Identification by Mass Spectrometry: The eluted proteins are identified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

experimental_workflow_AC_MS cluster_prep Sample Preparation cluster_ac Affinity Chromatography cluster_ms Mass Spectrometry Ligand This compound Immobilization Immobilize Ligand Ligand->Immobilization Matrix Sepharose Beads Matrix->Immobilization ProteinExtract Cellular Lysate Binding Incubate with Lysate ProteinExtract->Binding Immobilization->Binding Wash Wash unbound proteins Binding->Wash Elution Elute bound proteins Wash->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Identification LCMS->Identification

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12]

Protocol:

  • Sample Preparation: A solution of the purified target protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small aliquots of the this compound solution are injected into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument. This heat change is due to the binding reaction.

  • Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.[13]

experimental_workflow_ITC cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Protein Purified Protein in Cell Titration Inject Ligand into Protein Protein->Titration Ligand This compound in Syringe Ligand->Titration Heat Measure Heat Change Titration->Heat Isotherm Plot Binding Isotherm Heat->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Parameters Determine Kd, n, ΔH Fitting->Parameters

Caption: Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rate constants) and affinity of an interaction.[14][15]

Protocol:

  • Immobilization: The purified target protein (ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution of this compound (analyte) is flowed over the sensor surface.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

  • Kinetic Analysis: The association of the analyte is monitored during the injection, and the dissociation is monitored during the subsequent flow of buffer.

  • Data Fitting: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[16]

Predicted Signaling Pathway Involvement

Long-chain acyl-CoAs are not only metabolic intermediates but also important signaling molecules. This compound is predicted to participate in similar signaling pathways.

Malonyl-CoA/Long-Chain Acyl-CoA Signaling Pathway in Insulin (B600854) Secretion

In pancreatic β-cells, glucose metabolism leads to an increase in cytosolic malonyl-CoA. Malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), which in turn reduces the oxidation of long-chain fatty acids. This leads to an accumulation of cytosolic long-chain acyl-CoAs, which then act as signaling molecules to augment glucose-stimulated insulin secretion.[7]

signaling_pathway_insulin Glucose Glucose Metabolism Glycolysis & TCA Cycle Glucose->Metabolism MalonylCoA Malonyl-CoA Metabolism->MalonylCoA CPT1 CPT1 MalonylCoA->CPT1 LCFAO Fatty Acid Oxidation CPT1->LCFAO LCFAO->Metabolism LCFA_CoA Long-Chain Acyl-CoA (e.g., this compound) Insulin Insulin Secretion LCFA_CoA->Insulin augment

Caption: Malonyl-CoA/Long-Chain Acyl-CoA signaling in insulin secretion.
Regulation of Gene Expression by Acyl-CoAs

Long-chain acyl-CoAs can directly bind to and regulate the activity of transcription factors. For example, in mammals, hepatocyte nuclear factor 4 alpha (HNF-4α) is a key regulator of genes involved in lipid metabolism, and its activity can be modulated by long-chain acyl-CoAs.[6] Similarly, branched-chain fatty acids have been shown to influence the expression of genes such as fatty acid synthase (FASN) via transcription factors like SREBP1.[17]

signaling_pathway_gene_expression cluster_cytosol cluster_nucleus BCFA Branched-Chain Fatty Acid BCFA_CoA This compound BCFA->BCFA_CoA HNF4a HNF-4α BCFA_CoA->HNF4a modulates SREBP1 SREBP1 BCFA_CoA->SREBP1 modulates LipidGenes Lipid Metabolism Genes HNF4a->LipidGenes regulates FASN FASN Gene SREBP1->FASN regulates Nucleus Nucleus

Caption: Regulation of gene expression by branched-chain acyl-CoAs.

Conclusion

While the direct protein interactome of this compound is yet to be experimentally defined, a robust predictive framework can be established based on its structural characteristics and the known functions of similar lipid molecules. The predicted binding partners—ACBPs, metabolic enzymes, and transcription factors—highlight its potential dual role in both lipid metabolism and cellular signaling. The experimental protocols detailed in this guide provide a clear roadmap for the validation of these predictions and the quantitative characterization of these interactions. Further research in this area will be crucial for a comprehensive understanding of the biological significance of branched-chain acyl-CoAs and for exploring their potential as targets for therapeutic intervention in metabolic and signaling-related disorders.

References

In Silico Modeling of 16-Methyloctadecanoyl-CoA Enzyme Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Methyloctadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA, plays a significant role in cellular metabolism and signaling. Understanding its interactions with key metabolic enzymes is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting lipid metabolic pathways. This technical guide provides an in-depth overview of the in silico modeling of this compound with critical enzymes, including Fatty Acid Synthase (FASN), Carnitine Acetyltransferase (CrAT), Acyl-CoA Dehydrogenases (ACADs), and Acyl-CoA Synthetases (ACSLs). Furthermore, its interaction with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), is explored. This document details experimental protocols for studying these interactions and presents quantitative data in a structured format to facilitate comparative analysis. Visualizations of key pathways and workflows are provided to enhance understanding.

Introduction to this compound and Its Metabolic Significance

This compound is a branched-chain fatty acyl-CoA that is less common than its straight-chain counterparts. Branched-chain fatty acids (BCFAs) and their CoA esters are obtained from dietary sources or synthesized endogenously from branched-chain amino acids (BCAAs)[1]. These molecules are integral components of cellular membranes, influencing their fluidity, and are also involved in cellular signaling pathways[2]. The metabolism of BCFAs is a complex process involving several key enzymes that recognize and process these structurally distinct lipids. In silico modeling provides a powerful tool to investigate the specific interactions between this compound and these enzymes at a molecular level, offering insights that can guide further experimental work and drug discovery efforts.

Key Interacting Enzymes and In Silico Modeling Approaches

The metabolism of this compound involves a series of enzymatic reactions, primarily catabolic and anabolic pathways. The key enzymes that interact with this branched-chain fatty acyl-CoA are Fatty Acid Synthase (FASN), Carnitine Acetyltransferase (CrAT), Acyl-CoA Dehydrogenases (ACADs), and Acyl-CoA Synthetases (ACSLs).

Fatty Acid Synthase (FASN)

FASN is a multi-enzyme complex responsible for the de novo synthesis of fatty acids. While it primarily synthesizes straight-chain fatty acids, it can also utilize branched-chain primers to produce BCFAs[1]. In silico docking studies can be employed to investigate the binding of this compound to the various catalytic domains of FASN, such as the β-ketoacyl synthase (KS), enoyl reductase (ER), and thioesterase (TE) domains[3][4]. Molecular dynamics simulations can further elucidate the conformational changes and stability of the enzyme-ligand complex[5].

Carnitine Acetyltransferase (CrAT)

CrAT is a mitochondrial enzyme that facilitates the transport of acetyl- and other short-chain acyl-CoAs across the mitochondrial membrane. Studies on its substrate specificity have shown that CrAT preferentially converts short- to medium-chain acyl-CoAs (C2 to C10-CoA) and displays activity towards some BCAA oxidation intermediates[6]. No significant activity has been observed with long-chain species[6]. Therefore, this compound is unlikely to be a primary substrate for CrAT. However, in silico modeling could explore potential weak interactions or allosteric effects.

Acyl-CoA Dehydrogenases (ACADs)

ACADs are a family of mitochondrial enzymes that catalyze the initial step of fatty acid β-oxidation[7]. Several ACAD isoforms exist, each with different substrate specificities based on the acyl-chain length. Notably, there are specific ACADs, such as the short/branched-chain acyl-CoA dehydrogenase (ACADSB), that are specialized in the metabolism of BCFAs[8][9]. The crystal structure of human ACADSB provides a template for molecular docking and molecular dynamics simulations to predict the binding mode and catalytic mechanism for this compound[10].

Acyl-CoA Synthetases (ACSLs)

ACSLs are responsible for the activation of fatty acids by converting them into their corresponding acyl-CoA esters, a crucial step for their involvement in various metabolic pathways[11]. There are multiple ACSL isoforms with varying substrate preferences and subcellular localizations[12]. Long-chain ACSLs are known to activate fatty acids with chain lengths from 12 to 20 carbons. In silico studies can help predict which ACSL isoforms have the highest affinity for 16-methyloctadecanoic acid and model the binding within the enzyme's active site. Recent research has also highlighted the interaction of ACSL1 with other proteins, such as the anti-apoptotic protein MCL-1, which can influence long-chain fatty acid oxidation[13].

Interaction with Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play a critical role in the regulation of lipid and glucose metabolism[14]. Branched-chain fatty acids and their CoA esters have been identified as potential ligands for PPARs[15]. In particular, very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα[16]. The ligand-binding domain (LBD) of PPARs is known to be promiscuous, accommodating a variety of lipid molecules[14]. Molecular docking and simulation studies can be used to model the binding of this compound to the LBD of different PPAR isoforms (α, β/δ, and γ) to predict binding affinities and conformational changes that lead to receptor activation[17].

Quantitative Data on Enzyme Interactions

Quantitative data on the interaction of this compound with these enzymes is limited. The following tables summarize available data for closely related branched-chain fatty acids and acyl-CoAs to provide a comparative context.

Table 1: Binding Affinities of Branched-Chain Fatty Acyl-CoAs with PPARα

LigandKd (nM)Reference
Phytanoyl-CoA~11[16]
Pristanoyl-CoA~11[16]
C20:0-CoA29[16]
C22:0-CoA3[16]
C24:0-CoA11[16]

Table 2: Kinetic Parameters of FASN with Branched-Chain Extender Substrates Data for elongation of decanoyl-ACP.

Extender SubstrateKm (µM)Vmax (nmol/min/mg)Reference
Malonyl-CoA10.1 ± 1.21.8 ± 0.1[18]
Methylmalonyl-CoA15.3 ± 2.50.06 ± 0.004[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate in silico and in vitro investigation of this compound enzyme interactions.

Molecular Docking
  • Protein Preparation: Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB) or generate a homology model if the structure is unavailable[5]. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand within the enzyme's active site[4][18].

  • Analysis: Analyze the docking results to identify the most favorable binding poses based on scoring functions and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations
  • System Setup: Place the docked protein-ligand complex in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.

  • Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

  • Production Run: Run the production simulation for a sufficient time (e.g., nanoseconds to microseconds) to observe the dynamics of the system[10][19].

  • Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex, identify key interactions, and calculate properties like root-mean-square deviation (RMSD) and binding free energies.

In Vitro Fatty Acid Synthase (FASN) Activity Assay

This protocol is adapted from a high-resolution mass spectrometry-based assay[20].

  • Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate (B84403) (pH 6.5), EDTA, fatty acid-free BSA, cysteine, NADPH, acetyl-CoA, and ¹³C-labeled malonyl-CoA.

  • Enzyme Reaction: Add purified FASN to the reaction mixture and incubate at 37°C. As a primer, this compound can be used in place of acetyl-CoA to study its elongation.

  • Reaction Termination and Extraction: At defined time points, terminate the reaction and extract the lipids using a suitable solvent system.

  • Analysis: Analyze the extracts by high-resolution mass spectrometry to quantify the de novo synthesized ¹³C-labeled fatty acids.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol provides a general framework for measuring the binding affinity of this compound to a target protein[21][22][23][24].

  • Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer. Degas the solutions before use.

  • ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe. Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Visualizations: Pathways and Workflows

Biosynthesis of this compound

BCFAsynthesis BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_acyl_CoA Branched-Chain Acyl-CoA Primers BCKA->BC_acyl_CoA BCKDH FASN Fatty Acid Synthase (FASN) BC_acyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN BCFA_CoA This compound FASN->BCFA_CoA

Biosynthesis of Branched-Chain Fatty Acyl-CoAs.
In Silico Modeling Workflow

InSilicoWorkflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_DB Protein Structure (PDB or Homology Model) Docking Molecular Docking Protein_DB->Docking Ligand_Struct Ligand Structure (this compound) Ligand_Struct->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Pose Binding Pose & Affinity Docking->Binding_Pose Complex_Stability Complex Stability & Dynamics MD_Sim->Complex_Stability Free_Energy Binding Free Energy MD_Sim->Free_Energy

Workflow for In Silico Modeling of Enzyme-Ligand Interactions.
PPARα Activation Signaling Pathway

PPAR_Activation Ligand This compound PPARa PPARα Ligand->PPARa Binds to LBD Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates

PPARα Ligand-Activated Transcriptional Regulation.

Conclusion

The in silico modeling of this compound interactions with key metabolic enzymes and nuclear receptors provides a valuable framework for understanding its biological roles. While specific quantitative data for this molecule remains to be fully elucidated, comparative analysis with related branched-chain fatty acyl-CoAs offers significant insights. The detailed experimental protocols and workflows presented in this guide are intended to facilitate further research in this area, ultimately contributing to a more comprehensive understanding of branched-chain fatty acid metabolism and its implications for human health and disease. The continued development of computational tools and experimental techniques will undoubtedly shed more light on the intricate molecular interactions of this and other bioactive lipid molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 16-Methyloctadecanoyl-CoA for Research Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 16-methyloctadecanoyl-CoA, a critical research standard for studies involving branched-chain fatty acid metabolism and signaling. The synthesis is based on the activation of 16-methyloctadecanoic acid to its N-hydroxysuccinimide (NHS) ester, followed by conjugation with Coenzyme A. Additionally, this note outlines the role of branched-chain fatty acyl-CoAs as signaling molecules, specifically as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα). Detailed experimental procedures, data presentation, and workflow diagrams are included to facilitate the production and application of this important research tool.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for β-oxidation and the synthesis of complex lipids. Beyond their metabolic roles, they also function as signaling molecules that regulate various cellular processes.[1] this compound is a branched-chain fatty acyl-CoA that is of particular interest for studying metabolic pathways that handle non-linear fatty acids. The presence of a methyl group on the antepenultimate carbon creates a unique substrate for metabolic enzymes and can influence membrane fluidity.[2]

Accurate and reliable research in this area requires high-purity standards. This protocol details a robust method for the synthesis, purification, and characterization of this compound to serve as a research standard.

Applications

  • Metabolic Studies: As a substrate for enzymes involved in branched-chain fatty acid oxidation.

  • Signaling Research: To investigate the activation of nuclear receptors, such as PPARα, by branched-chain fatty acyl-CoAs.[3][4]

  • Mass Spectrometry Standard: As an internal or external standard for the quantification of endogenous this compound in biological samples.

  • Drug Discovery: To screen for inhibitors of enzymes that metabolize branched-chain fatty acids.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process:

  • Activation of 16-Methyloctadecanoic Acid: The carboxylic acid is activated by forming an N-hydroxysuccinimide (NHS) ester. This is achieved using a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6][7]

  • Conjugation to Coenzyme A: The activated NHS-ester of 16-methyloctadecanoic acid is then reacted with the free sulfhydryl group of Coenzyme A to form the final thioester product.

Materials and Reagents
ReagentSupplierPurity
16-Methyloctadecanoic Acide.g., Sigma-Aldrich>98%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)e.g., Thermo Fisher>99%
N-Hydroxysuccinimide (NHS)e.g., Sigma-Aldrich>98%
Coenzyme A, Trilithium Salte.g., Sigma-Aldrich>95%
Dichloromethane (B109758) (DCM), Anhydrouse.g., Sigma-Aldrich>99.8%
N,N-Dimethylformamide (DMF), Anhydrouse.g., Sigma-Aldrich>99.8%
Sodium Bicarbonatee.g., Fisher Sci.ACS Grade
Diethyl Ether, Anhydrouse.g., Sigma-Aldrich>99%
HPLC Grade Acetonitrile (B52724)e.g., Fisher Sci.>99.9%
HPLC Grade Watere.g., Fisher Sci.>18 MΩ·cm
Trifluoroacetic Acid (TFA)e.g., Sigma-Aldrich>99%
Experimental Protocol

Step 1: Synthesis of 16-Methyloctadecanoyl-NHS Ester

  • In a clean, dry round-bottom flask, dissolve 16-methyloctadecanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 16-methyloctadecanoyl-NHS ester.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Dissolve Coenzyme A, trilithium salt (1 equivalent) in a 0.1 M sodium bicarbonate buffer (pH 8.0-8.5).

  • In a separate flask, dissolve the purified 16-methyloctadecanoyl-NHS ester (1.5 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add the NHS ester solution dropwise to the stirred Coenzyme A solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by reverse-phase HPLC.

  • Acidify the reaction mixture to pH 4-5 with dilute HCl.

  • The product can be purified by preparative reverse-phase HPLC.

Purification and Characterization

The final product should be purified by preparative reverse-phase HPLC using a C18 column. A common gradient is water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). The purified product should be lyophilized and stored at -80°C.

Characterization can be performed using:

  • HPLC: To determine purity.[5][8]

  • LC-MS/MS: To confirm the molecular weight.

  • ¹H NMR: To confirm the structure.

Expected Results

The following table summarizes expected (illustrative) quantitative data for the synthesis.

ParameterExpected Value
Yield of NHS Ester85-95%
Yield of this compound60-75%
Purity (by HPLC)>98%
Molecular Weight (M+H)⁺Expected: 1066.5

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification Purification & Analysis A 16-Methyloctadecanoic Acid + NHS + EDC in DCM B Activation Reaction (Overnight) A->B Step 1 C 16-Methyloctadecanoyl-NHS Ester B->C E Conjugation Reaction (4-6 hours) C->E D Coenzyme A in Buffer D->E Step 2 F Crude this compound E->F G Preparative HPLC (C18 Column) F->G H Lyophilization G->H I Pure this compound (>98% Purity) H->I J QC Analysis (LC-MS, NMR) I->J

Caption: Workflow for the synthesis and purification of this compound.

PPARα Signaling Pathway

Branched-chain fatty acyl-CoAs, such as this compound, are known to be high-affinity ligands for PPARα.[3][4] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.

G cluster_cell Cell BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA at Gene_Expression Target Gene Transcription (e.g., Acyl-CoA Oxidase) PPRE->Gene_Expression Initiates

Caption: Activation of the PPARα signaling pathway by this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of high-purity this compound. This research standard is essential for advancing our understanding of the metabolism and signaling roles of branched-chain fatty acids. The provided workflows and pathway diagrams offer a clear framework for the production and application of this compound in a research setting.

References

Application Notes and Protocols for GC-MS Analysis of 16-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoyl-CoA is the activated form of 17-methyloctadecanoic acid, a C19 iso-branched-chain fatty acid (BCFA). BCFAs are found in various biological systems and are gaining interest due to their roles in cellular signaling, membrane fluidity, and metabolism.[1] Accurate quantification of specific long-chain acyl-CoAs like this compound is crucial for understanding their metabolic fate and impact on cellular processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids. However, due to the low volatility and high polarity of acyl-CoAs and their corresponding free fatty acids, a derivatization step is mandatory to convert them into volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.

These application notes provide a comprehensive protocol for the analysis of this compound, involving a two-step process: alkaline hydrolysis of the acyl-CoA to its free fatty acid form, followed by derivatization to its methyl ester for subsequent GC-MS quantification.

Metabolic Pathway of this compound

This compound, once hydrolyzed to 17-methyloctadecanoic acid, undergoes catabolism primarily through the mitochondrial beta-oxidation pathway.[2][3][4] Unlike even-chain fatty acids, the oxidation of this odd-chain fatty acid proceeds until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3][4][5] Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[2][5] The metabolism of some long-chain and branched-chain fatty acids can also involve alpha-oxidation in peroxisomes.[2][3][6]

Metabolic Pathway of this compound cluster_sample_prep Sample Preparation cluster_metabolism Mitochondrial Beta-Oxidation 16_Methyloctadecanoyl_CoA This compound 17_Methyloctadecanoic_Acid 17-Methyloctadecanoic Acid (Free Fatty Acid) 16_Methyloctadecanoyl_CoA->17_Methyloctadecanoic_Acid Alkaline Hydrolysis Beta_Oxidation_Cycles Multiple Beta-Oxidation Cycles 17_Methyloctadecanoic_Acid->Beta_Oxidation_Cycles Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycles->Propionyl_CoA TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle

Metabolism of this compound.

Experimental Protocols

A crucial aspect of analyzing acyl-CoAs by GC-MS is the initial hydrolysis to liberate the free fatty acid, followed by derivatization to a volatile form.

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the saponification (alkaline hydrolysis) of the thioester bond in this compound to yield the free fatty acid, 17-methyloctadecanoic acid.[7][8][9]

Materials:

  • Sample containing this compound

  • Methanolic KOH or NaOH (0.5 M)

  • Hexane (B92381)

  • 6 M HCl

  • Deionized water

  • Glass reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • To your sample containing this compound in a glass reaction vial, add 1 mL of 0.5 M methanolic KOH.

  • Add an appropriate internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

  • Securely cap the vial and vortex thoroughly.

  • Heat the mixture at 60°C for 60 minutes to ensure complete hydrolysis.

  • Cool the reaction vial to room temperature.

  • Acidify the mixture to a pH of approximately 2 by adding 6 M HCl. This protonates the fatty acid salt to the free fatty acid.

  • Add 1 mL of deionized water and 2 mL of hexane to the vial.

  • Vortex vigorously for 2 minutes to extract the free fatty acid into the hexane layer.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass vial.

  • Repeat the extraction (steps 7-10) with another 2 mL of hexane and combine the hexane extracts.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen. The dried residue contains the free 17-methyloctadecanoic acid and is ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol details the conversion of the hydrolyzed fatty acid to its corresponding methyl ester using Boron Trifluoride (BF3)-Methanol.

Materials:

  • Dried fatty acid sample from Protocol 1

  • BF3-Methanol reagent (14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • To the dried fatty acid residue, add 2 mL of 14% BF3-Methanol reagent.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously for 2 minutes to extract the FAME into the hexane layer.

  • Allow the layers to separate.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane solution containing the 17-methyloctadecanoic acid methyl ester is now ready for GC-MS analysis.

GC-MS Analysis Workflow

The following diagram illustrates the complete workflow from sample to data analysis.

GC-MS Analysis Workflow Sample Biological Sample (containing this compound) Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Derivatization FAME Derivatization (BF3-Methanol) Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing (Peak Integration, Quantification) GC_MS->Data_Processing Results Results Data_Processing->Results

Workflow for GC-MS analysis.

GC-MS Parameters and Data Presentation

The following tables provide suggested GC-MS parameters for the analysis of C19 FAMEs and a template for presenting quantitative data.

Table 1: Suggested GC-MS Parameters
ParameterSuggested Setting
GC System Agilent 7890B or equivalent
Column DB-23 (60 m x 0.25 mm I.D., 0.15 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Volume 1 µL
Injector Temp. 250°C
Split Ratio 20:1 (can be optimized based on concentration)
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 10 min
MS System Agilent 5977B or equivalent single quadrupole or triple quadrupole MS
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-550
Data Acquisition Full Scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. Key ions for 17-methyloctadecanoate methyl ester include m/z 74, 87, and the molecular ion at m/z 312.[10]
Table 2: Representative Quantitative Data of Branched-Chain Fatty Acids in a Cellular Model

The following table provides an example of how to present quantitative data for various BCFAs, including the target analyte, in different experimental conditions. The data presented here is illustrative and based on typical concentrations found in cellular models.[11]

Fatty AcidControl (µg/10⁹ cells)Treatment A (µg/10⁹ cells)Treatment B (µg/10⁹ cells)
14-Methylpentadecanoic acid (iso-C16:0)0.5 ± 0.10.8 ± 0.21.2 ± 0.3
15-Methylhexadecanoic acid (iso-C17:0)1.2 ± 0.31.5 ± 0.42.1 ± 0.5
17-Methyloctadecanoic acid (iso-C19:0) 0.8 ± 0.2 2.5 ± 0.6 0.4 ± 0.1
14-Methylhexadecanoic acid (anteiso-C17:0)2.4 ± 0.63.1 ± 0.84.5 ± 1.1

Data are presented as mean ± standard deviation (n=3).

Conclusion

The protocols and methods outlined in these application notes provide a robust framework for the reliable quantification of this compound using GC-MS. The key steps of alkaline hydrolysis followed by BF3-Methanol derivatization are effective for converting the non-volatile acyl-CoA into a volatile FAME suitable for GC analysis. The provided GC-MS parameters and data presentation formats offer a solid starting point for researchers in metabolic studies and drug development to accurately assess the levels of this and other long-chain branched-chain fatty acids in various biological matrices.

References

Application Notes and Protocols for the Extraction of 16-Methyloctadecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. As with other fatty acyl-CoAs, it is a key intermediate in various metabolic pathways. The methyl branch in its structure necessitates specific considerations for its extraction and analysis, particularly for chromatographic separation from its straight-chain isomers. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from tissue samples, designed for researchers in metabolic studies and drug development.

Experimental Protocols

The following protocol is a comprehensive method for the extraction and analysis of long-chain acyl-CoAs, adapted for the specific requirements of analyzing this compound.

1. Tissue Collection and Homogenization

Proper tissue collection and immediate quenching of metabolic activity are critical for accurate acyl-CoA measurements.

  • Materials:

    • Liquid nitrogen

    • Pre-chilled mortar and pestle

    • Homogenization buffer (100 mM KH2PO4, pH 4.9)

    • Glass homogenizer

  • Protocol:

    • Excise tissue samples as rapidly as possible and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh the frozen tissue powder (typically 50-100 mg).

    • Homogenize the tissue powder in a glass homogenizer with 10 volumes of ice-cold homogenization buffer.

2. Acyl-CoA Extraction

This procedure uses a solvent-based extraction to separate acyl-CoAs from other cellular components.

  • Materials:

  • Protocol:

    • To the tissue homogenate, add an equal volume of 2-propanol and homogenize again.

    • Add 0.25 volumes of saturated ammonium sulfate solution and 4 volumes of acetonitrile.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Purification

SPE is used to purify and concentrate the acyl-CoA fraction.

  • Materials:

  • Protocol:

    • Condition the C18 SPE column with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column with 2.4 mL of 2% formic acid in water, followed by a wash with 2.4 mL of methanol.

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

    • Combine the eluted fractions and dry them under a stream of nitrogen gas at room temperature.

4. Sample Reconstitution and Analysis by LC-MS/MS

The purified acyl-CoAs are reconstituted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Materials:

    • Reconstitution solvent (50% methanol in water or 20% acetonitrile in 50 mM ammonium acetate (B1210297) for long-chain species)[1]

    • UPLC/HPLC system with a C8 or C18 reversed-phase column

    • Tandem mass spectrometer

  • Protocol:

    • Reconstitute the dried acyl-CoA pellet in an appropriate volume (e.g., 100 µL) of reconstitution solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a suitable gradient. A key consideration for this compound is its separation from straight-chain isomers. A high-resolution column and optimized gradient are necessary.

    • Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. The neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs[2].

Data Presentation

Table 1: Key Parameters for Acyl-CoA Extraction and Analysis

ParameterValue/DescriptionReference
Tissue Amount 50 - 100 mg[1]
Homogenization Buffer 100 mM KH2PO4, pH 4.9[1]
Extraction Solvents 2-propanol, Acetonitrile[1]
Centrifugation 20,000 x g at 4°C for 10 min[1]
SPE Column C18[3]
LC Column Reversed-phase C8 or C18[4]
MS Detection Mode Positive Electrospray Ionization (ESI) with MRM[4]

Table 2: Example LC Gradient for Long-Chain Acyl-CoA Separation

Time (min)% Mobile Phase A (5 mM Ammonium Acetate in Water)% Mobile Phase B (Methanol)
0.0982
1.5982
3.08515
5.5595
14.5595
15.0982
20.0982

This is an example gradient and should be optimized for the specific column and instrument used.

Visualizations

Experimental Workflow

Extraction_Workflow Tissue_Collection 1. Tissue Collection (Freeze-clamp in Liquid N2) Homogenization 2. Homogenization (KH2PO4 Buffer) Tissue_Collection->Homogenization Extraction 3. Solvent Extraction (2-Propanol/Acetonitrile) Homogenization->Extraction Centrifugation 4. Centrifugation (20,000 x g) Extraction->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection SPE 6. Solid-Phase Extraction (C18 Cleanup) Supernatant_Collection->SPE Drying 7. Drying (Nitrogen Evaporation) SPE->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LCMS_Analysis 9. LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for the extraction and analysis of this compound.

Putative Metabolic Pathway of this compound

The metabolic pathway of this compound is not well-documented. However, based on the metabolism of other branched-chain fatty acids, a putative pathway can be proposed. Branched-chain fatty acids are typically metabolized through a combination of alpha- and beta-oxidation.

Metabolic_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome / Mitochondria BCFA 16-Methyloctadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi BCCoA This compound Acyl_CoA_Synthetase->BCCoA Alpha_Oxidation Alpha-Oxidation (if necessary) BCCoA->Alpha_Oxidation Transport into organelle Beta_Oxidation Beta-Oxidation Cycles Alpha_Oxidation->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Putative metabolic pathway for a branched-chain fatty acid.

References

Application Notes and Protocols for Metabolic Tracing using Stable Isotope Labeled 16-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoyl-CoA is the coenzyme A thioester of 16-methyloctadecanoic acid, a long-chain, methyl-branched fatty acid.[1][2] Branched-chain fatty acids (BCFAs) are important components of cellular lipids and play roles in various physiological and pathological processes. The study of their metabolism provides insights into lipid biochemistry and its dysregulation in disease. Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[3][4] By introducing a heavy isotope-labeled version of this compound, researchers can track its incorporation into downstream metabolites, measure flux through metabolic pathways, and identify novel biochemical transformations. These application notes provide detailed protocols for the use of stable isotope-labeled this compound in metabolic tracing studies.

Principle of Metabolic Tracing

Metabolic tracing with stable isotopes relies on the introduction of a metabolite labeled with a non-radioactive, heavy isotope (e.g., ¹³C or ²H) into a biological system.[3] The labeled compound is metabolized by the cell's enzymatic machinery, and the heavy isotope is incorporated into downstream products. Mass spectrometry is then used to detect and quantify the labeled metabolites, allowing for the elucidation of metabolic pathways and the measurement of metabolic fluxes.[5]

Applications

  • Elucidation of Branched-Chain Fatty Acid Metabolism: Tracing the metabolism of labeled this compound can help identify the specific enzymes and pathways involved in its degradation and remodeling.

  • Investigation of Peroxisomal β-Oxidation: BCFAs are known to be metabolized in peroxisomes.[6] Isotope tracing can be used to quantify the flux of this compound through this pathway.

  • Studying the Role of BCFAs in Disease: Altered BCFA metabolism has been implicated in various diseases. Metabolic tracing can be employed to understand how the metabolism of this compound is altered in pathological states.

  • Drug Discovery and Development: The protocols described here can be used to screen for drugs that modulate BCFA metabolism.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 16-Methyloctadecanoic Acid

This protocol describes a general method for the synthesis of isotopically labeled saturated fatty acids, which can be adapted for 16-methyloctadecanoic acid.[7] The example below is for the synthesis of [U-¹³C]-16-methyloctadecanoic acid.

Materials:

  • ω-bromo-heptadecanoic acid

  • [U-¹³C]-methylmagnesium bromide (or other suitable labeled Grignard reagent)

  • Copper catalyst (e.g., CuCl₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl)

  • Organic solvents for extraction (e.g., diethyl ether)

  • Sodium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve ω-bromo-heptadecanoic acid in anhydrous THF.

  • Add a catalytic amount of the copper catalyst to the solution.

  • Slowly add the [U-¹³C]-methylmagnesium bromide solution to the flask at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding dilute HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure [U-¹³C]-16-methyloctadecanoic acid.

  • Confirm the identity and isotopic enrichment of the product by mass spectrometry and NMR.

Protocol 2: Preparation of Isotopically Labeled this compound

This protocol describes the enzymatic synthesis of the CoA thioester from the free fatty acid.

Materials:

  • Isotopically labeled 16-methyloctadecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Triton X-100

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ATP, MgCl₂, and Triton X-100.

  • Add the isotopically labeled 16-methyloctadecanoic acid (solubilized in a suitable solvent, e.g., ethanol) to the reaction mixture.

  • Add Coenzyme A to the mixture.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37 °C for 1-2 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Purify the resulting labeled this compound using solid-phase extraction or HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

Protocol 3: Metabolic Tracing in Cell Culture

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Isotopically labeled this compound

  • Phosphate-buffered saline (PBS)

  • Cold methanol

  • Scraper

  • Centrifuge

  • Solvents for metabolite extraction (e.g., chloroform, methanol, water)

Procedure:

  • Culture cells to the desired confluency.

  • Replace the culture medium with fresh medium containing the isotopically labeled this compound at a predetermined concentration.

  • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, rapidly wash the cells with ice-cold PBS to remove excess labeled substrate.

  • Quench metabolism by adding ice-cold methanol.

  • Harvest the cells by scraping and transfer to a centrifuge tube.

  • Perform metabolite extraction using a suitable method, such as the Folch or Bligh-Dyer method.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the phases for subsequent analysis.

Protocol 4: LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic content to separate the acyl-CoAs.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 40-50 °C

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

  • Precursor Ion: The [M+H]⁺ ion of the labeled this compound and its expected metabolites.

  • Product Ions: Characteristic fragment ions of the acyl-CoAs. For many acyl-CoAs, a neutral loss of 507 Da is a common fragmentation pattern.[8]

  • Collision Energy: Optimized for each transition.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Isotopic Enrichment of this compound in Cultured Cells Over Time.

Time (hours)Isotopic Enrichment (%)
00
115.2 ± 1.8
445.7 ± 3.5
878.3 ± 5.1
2492.1 ± 2.9

Disclaimer: The data presented in this table is representative and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Table 2: Relative Abundance of Downstream Metabolites Labeled with the Stable Isotope.

MetaboliteRelative Abundance (at 24 hours)
Labeled 14-Methylhexadecanoyl-CoA35.6%
Labeled 12-Methyltetradecanoyl-CoA22.1%
Labeled Acetyl-CoA15.8%
Other Labeled Species26.5%

Disclaimer: The metabolites and their abundances are hypothetical and serve to illustrate how data from a tracing experiment would be presented.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_experiment Metabolic Tracing cluster_analysis Analysis synthesis Synthesis of Isotopically Labeled 16-Methyloctadecanoic Acid prep_coa Preparation of Labeled This compound synthesis->prep_coa cell_culture Cell Culture Incubation prep_coa->cell_culture extraction Metabolite Extraction cell_culture->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis and Interpretation lcms->data_analysis

Caption: Experimental workflow for metabolic tracing.

metabolic_pathway cluster_activation Activation cluster_peroxisome Peroxisomal β-Oxidation FA Labeled 16-Methyloctadecanoic Acid enzyme1 Acyl-CoA Synthetase FA->enzyme1 CoA, ATP AcylCoA Labeled this compound enzyme2 Acyl-CoA Oxidase AcylCoA->enzyme2 FAD enzyme1->AcylCoA C16_CoA Labeled 14-Methylhexadecanoyl-CoA C14_CoA Labeled 12-Methyltetradecanoyl-CoA C16_CoA->C14_CoA ...β-oxidation cycles... acetyl_coa Labeled Acetyl-CoA C14_CoA->acetyl_coa enzyme2->C16_CoA

Caption: Hypothetical metabolic pathway of this compound.

References

Application Note: A Cell-Based Luciferase Reporter Assay for Profiling 16-Methyloctadecanoyl-CoA Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

16-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that is increasingly recognized for its potential role in cellular signaling and metabolic regulation. While the precise signaling pathways of many branched-chain fatty acids are still under investigation, evidence suggests that some act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] These receptors are key regulators of lipid and glucose metabolism, inflammation, and cellular differentiation. Dysregulation of PPAR signaling is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.

This application note provides a detailed protocol for a cell-based luciferase reporter assay designed to investigate the signaling activity of this compound. The assay utilizes a HEK293 cell line stably co-transfected with a PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[3] Upon activation by a ligand, the PPAR-LBD-GAL4 fusion protein binds to the UAS, driving the expression of luciferase. The resulting luminescence is a quantitative measure of receptor activation. This robust and sensitive assay is suitable for high-throughput screening of compounds that modulate PPAR activity and for characterizing the signaling properties of this compound.

Putative Signaling Pathway

Based on the known signaling mechanisms of other fatty acids, it is hypothesized that this compound, or its corresponding free fatty acid, 16-methyloctadecanoic acid, may enter the cell and bind to the ligand-binding domain of a nuclear receptor, such as PPARγ. This binding event is proposed to induce a conformational change in the receptor, leading to the recruitment of coactivators and subsequent activation of target gene transcription.

putative_signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16_MOCoA This compound 16_MOCoA_cyto This compound 16_MOCoA->16_MOCoA_cyto Transport PPAR PPARγ 16_MOCoA_cyto->PPAR Binding PPAR_active Activated PPARγ PPAR->PPAR_active Activation PPRE PPRE PPAR_active->PPRE Binding Coactivators Coactivators Coactivators->PPRE Recruitment Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiation

Caption: Putative signaling pathway of this compound.

Materials and Methods

Reagents and Materials
  • HEK293T/PPARγ-GAL4 Luciferase Reporter Cell Line (e.g., from BPS Bioscience, Cat. No. 82838 or similar)[3]

  • DMEM, high glucose, with GlutaMAX™ Supplement

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin

  • Opti-MEM™ I Reduced Serum Medium

  • This compound (or 16-methyloctadecanoic acid as a precursor)

  • Rosiglitazone (positive control)

  • GW9662 (antagonist, optional)

  • DMSO (vehicle control)

  • Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat. No. E1910) or similar

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Cell Culture

The HEK293T/PPARγ-GAL4 Luciferase Reporter Cell Line should be cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

Experimental Workflow

The overall workflow for the cell-based assay is depicted below. It involves seeding the reporter cells, treating them with the test compounds, and finally measuring the luciferase activity.

experimental_workflow Start Start Seed_Cells Seed Reporter Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Prepare_Compounds Prepare Serial Dilutions of This compound and Controls Incubate_1->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate_2 Incubate for 18-24h Treat_Cells->Incubate_2 Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate_2->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Data Analysis Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the cell-based assay.

Detailed Protocol

Day 1: Cell Seeding

  • Trypsinize and resuspend the HEK293T/PPARγ-GAL4 cells in fresh growth medium.

  • Determine the cell density using a hemocytometer or automated cell counter.

  • Seed the cells in a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 µL of growth medium.

  • Incubate the plate at 37°C with 5% CO2 for 24 hours.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Note: Due to the CoA moiety, cell permeability may be limited. Encapsulation or co-transfection with a fatty acid transporter may be necessary for optimal results. Alternatively, use the corresponding free fatty acid, 16-methyloctadecanoic acid.

  • Prepare serial dilutions of this compound (or 16-methyloctadecanoic acid) in Opti-MEM™ I. A typical concentration range to test would be from 0.1 µM to 100 µM.

  • Prepare serial dilutions of the positive control (Rosiglitazone, e.g., 1 nM to 10 µM) and vehicle control (DMSO, at the same final concentration as the test compound).

  • Carefully remove the growth medium from the cells.

  • Add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate at 37°C with 5% CO2 for 18-24 hours.

Day 3: Luciferase Assay

  • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

  • Prepare the Luciferase Assay Reagent II (Luciferin) according to the manufacturer's instructions.

  • Remove the medium from the wells.

  • Wash the cells once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Add 100 µL of the prepared Luciferase Assay Reagent II to each well.

  • Immediately measure the firefly luciferase activity using a luminometer.

  • (Optional, for dual-luciferase systems) Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

  • Immediately measure the Renilla luciferase activity.

Data Analysis

  • If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

  • Subtract the average background luminescence (from wells with no cells) from all experimental values.

  • Calculate the fold induction of luciferase activity for each treatment by dividing the average normalized luminescence of the treated wells by the average normalized luminescence of the vehicle control wells.

  • Plot the fold induction as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Expected Results

The positive control, Rosiglitazone, is expected to induce a significant, dose-dependent increase in luciferase activity. This compound, if it acts as a PPARγ agonist, should also elicit a dose-dependent increase in luminescence. The following table provides representative data for a hypothetical experiment.

CompoundConcentration (µM)Normalized Luminescence (RLU)Fold Induction
Vehicle (DMSO)-1,500 ± 1501.0
Rosiglitazone0.013,000 ± 2502.0
0.115,000 ± 1,20010.0
145,000 ± 3,50030.0
1075,000 ± 6,00050.0
16-MOCoA12,250 ± 2001.5
109,000 ± 8006.0
5022,500 ± 2,00015.0
10030,000 ± 2,80020.0

Troubleshooting

IssuePossible CauseSolution
Low signalPoor cell healthEnsure proper cell culture conditions and viability.
Inactive compoundVerify the purity and activity of the compound.
Low cell permeability of 16-MOCoAUse 16-methyloctadecanoic acid or a suitable delivery agent.
High backgroundContaminationUse sterile techniques and check for mycoplasma contamination.
High autoluminescenceUse a plate reader with appropriate filters.
High variabilityInconsistent cell seedingEnsure a homogenous cell suspension and accurate pipetting.
Edge effectsAvoid using the outer wells of the plate or fill them with PBS.

Conclusion

The described cell-based luciferase reporter assay provides a sensitive and reliable method for investigating the signaling activity of this compound. This assay can be a valuable tool for researchers in drug discovery and metabolic research to identify and characterize novel modulators of nuclear receptor signaling pathways. Further optimization may be required depending on the specific cell line and experimental conditions.

References

Application Notes and Protocols for Cellular Uptake of Long-Chain Fatty Acyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acids (LCFAs) are fundamental metabolic substrates and signaling molecules. Their transport across the plasma membrane is a critical and regulated process. The cellular uptake of LCFAs is primarily mediated by a suite of proteins, including CD36, Fatty Acid Transport Proteins (FATPs), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm)[1][2][3][4]. Once inside the cell, LCFAs are rapidly esterified to Coenzyme A (CoA) to form long-chain fatty acyl-CoAs (LCFA-CoAs), such as 16-Methyloctadecanoyl-CoA, by Acyl-CoA synthetases (ACSLs)[5]. This immediate conversion traps the fatty acid intracellularly and primes it for various metabolic fates, including β-oxidation for energy production or incorporation into complex lipids[3][4][5].

Data Presentation

The cellular uptake of long-chain fatty acids is a saturable process that can be characterized by Michaelis-Menten kinetics, with Vmax representing the maximum rate of uptake and Km the concentration of the fatty acid at which the uptake rate is half of Vmax. Below are tables summarizing kinetic data for the uptake of various LCFAs in different cell lines.

Fatty AcidCell LineKm (µM)Vmax (pmol/min/mg protein)Reference
Oleate (18:1)Caco-20.3Not Reported[6]
Palmitate (16:0)Caco-20.3Not Reported[6]
Oleic AcidRat Hepatocytes0.09835[7]

Table 1: Kinetic Parameters of Long-Chain Fatty Acid Uptake in Various Cell Lines. Note that experimental conditions can influence these values.

Fatty Acid AnalogCell LineKT (µM)Vmax (µmol/min/10^6 cells)Reference
BODIPY-FL-C16Caco-216.4 ± 7.10.81 ± 0.2[8]
BODIPY-FL-C16HepG237.41 ± 15.522.2 ± 0.67[8]

Table 2: Kinetic Parameters for the Uptake of a Fluorescent Very-Long-Chain Fatty Acid Analog. KT is analogous to Km.

Fatty AcidVmax (nmol/h/mg of cell protein)
Decanoate (10:0)20 ± 1
Laurate (12:0)Not Reported
Myristate (14:0)Not Reported
Palmitate (16:0)47 ± 18
Oleate (18:1)Not Reported

Table 3: Maximal Uptake Rates (Vmax) of Various Fatty Acids in Adult Rat Heart Myocytes. The Km for this saturable process was found to be approximately 1 µM and independent of fatty acid chain length[9].

Mandatory Visualization

Signaling Pathway for CD36-Mediated Fatty Acid Uptake

CD36_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acid CD36 CD36 LCFA->CD36 Binding LYN LYN (Src Family Kinase) CD36->LYN Activates Endocytosis Endocytosis & Intracellular Trafficking CD36->Endocytosis SYK SYK LYN->SYK Activates VAV Vav SYK->VAV Activates JNK JNK VAV->JNK Activates JNK->Endocytosis LCFA_int Intracellular LCFA Endocytosis->LCFA_int ACSL ACSL LCFA_CoA This compound ACSL->LCFA_CoA Metabolism Metabolic Fates (β-oxidation, Lipid Synthesis) LCFA_CoA->Metabolism LCFA_int->ACSL

Caption: CD36-mediated fatty acid uptake signaling cascade.

Experimental Workflow for Measuring Cellular Fatty Acid Uptake

Fatty_Acid_Uptake_Workflow Start Start Cell_Culture 1. Seed and culture cells to desired confluency Start->Cell_Culture Starvation 2. Serum starve cells (e.g., 1-4 hours) Cell_Culture->Starvation FA_Preparation 3. Prepare labeled fatty acid (radioactive, fluorescent, or stable isotope) complexed with BSA Starvation->FA_Preparation Incubation 4. Incubate cells with labeled fatty acid for defined time points FA_Preparation->Incubation Stop_Solution 5. Stop uptake by washing with ice-cold stop buffer (e.g., PBS with BSA) Incubation->Stop_Solution Cell_Lysis 6. Lyse cells Stop_Solution->Cell_Lysis Quantification 7. Quantify incorporated label (scintillation counting, fluorescence, or mass spectrometry) Cell_Lysis->Quantification Normalization 8. Normalize uptake to protein concentration Quantification->Normalization End End Normalization->End

Caption: General workflow for a cellular fatty acid uptake assay.

Experimental Protocols

The following are detailed protocols for measuring the cellular uptake of long-chain fatty acids, which can be adapted for 16-Methyloctadecanoic acid.

Protocol 1: Radioactive Fatty Acid Uptake Assay

This protocol is a robust and sensitive method for quantifying LCFA uptake.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Radiolabeled fatty acid (e.g., [³H]oleic acid or [¹⁴C]palmitic acid)

  • Unlabeled long-chain fatty acid

  • Stop solution (ice-cold PBS with 0.2% BSA)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Culture: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Serum Starvation: Prior to the assay, wash the cells twice with warm PBS and incubate in serum-free medium for 2-4 hours at 37°C.

  • Preparation of Fatty Acid-BSA Complex:

    • Prepare a stock solution of the unlabeled fatty acid in ethanol.

    • Prepare a BSA solution (e.g., 10% w/v) in serum-free medium.

    • Add the fatty acid stock solution to the BSA solution while gently vortexing to achieve the desired final concentration and molar ratio (e.g., 2:1 fatty acid:BSA).

    • Spike the solution with the radiolabeled fatty acid.

  • Uptake Assay:

    • Aspirate the serum-free medium from the cells.

    • Add the fatty acid-BSA complex solution to each well and incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine uptake kinetics.

  • Stopping the Reaction:

    • To terminate the uptake, aspirate the fatty acid solution and immediately wash the cells three times with ice-cold stop solution.

  • Cell Lysis and Quantification:

    • Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration using a standard method (e.g., BCA assay).

  • Data Analysis:

    • Express the fatty acid uptake as pmol of fatty acid per mg of protein per minute.

Protocol 2: Fluorescent Fatty Acid Uptake Assay

This protocol utilizes a fluorescently tagged fatty acid analog (e.g., BODIPY-labeled) and is suitable for high-throughput screening.

Materials:

  • Cell culture medium

  • FBS

  • PBS

  • Fatty acid-free BSA

  • Fluorescent fatty acid analog (e.g., BODIPY-FL C16)

  • Stop solution (ice-cold PBS with 0.2% BSA)

  • Cell lysis buffer (optional, for endpoint assays)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: As described in Protocol 1.

  • Preparation of Fluorescent Fatty Acid Solution: Prepare the fluorescent fatty acid analog in serum-free medium, with or without BSA, according to the manufacturer's instructions.

  • Uptake Assay (Kinetic):

    • Place the 96-well plate in a pre-warmed (37°C) fluorescence plate reader.

    • Inject the fluorescent fatty acid solution into the wells.

    • Immediately begin reading the fluorescence intensity from the bottom of the plate at appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 515 nm Em for BODIPY-FL) at regular intervals (e.g., every 30 seconds) for a desired duration.

  • Uptake Assay (Endpoint):

    • Add the fluorescent fatty acid solution to the wells and incubate for a fixed time at 37°C.

    • Stop the reaction by washing with ice-cold stop solution.

    • Measure the fluorescence intensity in a plate reader.

  • Data Analysis:

    • For kinetic assays, the rate of uptake is the slope of the initial linear portion of the fluorescence versus time plot.

    • For endpoint assays, compare the fluorescence intensity between different conditions.

    • Normalize data to cell number or protein concentration if significant variations exist between wells.

Protocol 3: Stable Isotope-Labeled Fatty Acid Uptake and Tracing

This protocol uses a non-radioactive, stable isotope-labeled fatty acid (e.g., ¹³C- or ²H-labeled) and allows for tracing the metabolic fate of the fatty acid using mass spectrometry.

Materials:

  • Cell culture medium

  • FBS

  • PBS

  • Fatty acid-free BSA

  • Stable isotope-labeled fatty acid (e.g., [U-¹³C]palmitic acid)

  • Stop solution (ice-cold PBS with 0.2% BSA)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry

  • Mass spectrometer (GC-MS or LC-MS)

Procedure:

  • Cell Culture and Serum Starvation: As described in Protocol 1.

  • Preparation of Labeled Fatty Acid-BSA Complex: As described for the radiolabeled fatty acid in Protocol 1, but using the stable isotope-labeled fatty acid.

  • Uptake and Tracing:

    • Incubate the cells with the labeled fatty acid-BSA complex for desired time points.

  • Stopping the Reaction and Cell Harvesting:

    • Stop the uptake by washing with ice-cold stop solution.

    • Scrape the cells in PBS and pellet by centrifugation.

  • Lipid Extraction:

    • Perform a total lipid extraction from the cell pellet using a method such as the Bligh-Dyer or Folch extraction.

  • Sample Preparation for Mass Spectrometry:

    • The extracted lipids can be analyzed directly (lipidomics) or first hydrolyzed to release the fatty acids, which are then derivatized (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the samples by GC-MS or LC-MS to quantify the amount of the stable isotope-labeled fatty acid and its incorporation into different lipid species.

  • Data Analysis:

    • Calculate the amount of labeled fatty acid taken up by the cells and incorporated into various lipid pools by comparing the signal of the labeled species to that of an internal standard and the endogenous unlabeled fatty acid.

Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for researchers investigating the cellular uptake of long-chain fatty acids, which is a prerequisite for the formation of this compound. The choice of protocol will depend on the specific research question, available equipment, and desired throughput. By employing these methods, researchers can gain valuable insights into the mechanisms of fatty acid transport and metabolism, which are central to numerous areas of biomedical research and drug development.

References

Application Notes and Protocols: Utilizing 16-Methyloctadecanoyl-CoA in In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that can play a role in cellular metabolism and signaling. Fatty acyl-CoAs are key metabolic intermediates, serving as substrates for energy production and lipid biosynthesis.[1] Emerging evidence suggests that beyond their metabolic functions, specific fatty acyl-CoAs can act as signaling molecules that modulate gene expression.[2] This is often mediated through their interaction with nuclear receptors, a class of ligand-activated transcription factors that regulate genes involved in metabolism, inflammation, and development.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on gene transcription using in vitro transcription assays. The provided methodologies will enable researchers to assess whether this molecule can directly influence the transcriptional machinery or act as a ligand for nuclear receptors, thereby modulating the expression of target genes.

Potential Signaling Pathway

A plausible mechanism for this compound's effect on transcription is through the activation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[4] These receptors heterodimerize with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. Ligand binding induces a conformational change in the nuclear receptor, leading to the recruitment of coactivator proteins and subsequent activation of transcription.[5][6]

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16-M-CoA This compound NR Nuclear Receptor (e.g., PPAR) 16-M-CoA->NR Binding & Activation RXR RXR NR->RXR Heterodimerization PPRE PPRE NR->PPRE DNA Binding RXR->PPRE DNA Binding Coactivators Coactivators PPRE->Coactivators Recruitment PolII RNA Polymerase II Coactivators->PolII Activation Gene Target Gene PolII->Gene Transcription mRNA mRNA Gene->mRNA

Figure 1: Proposed signaling pathway for this compound-mediated transcription.

Experimental Workflow

The general workflow for assessing the impact of this compound on in vitro transcription involves preparing a DNA template containing a promoter and the gene of interest, setting up the in vitro transcription reaction with the necessary components, adding this compound, and then analyzing the resulting RNA transcript.

Experimental_Workflow Template_Prep 1. DNA Template Preparation Reaction_Setup 2. In Vitro Transcription Reaction Setup Template_Prep->Reaction_Setup Compound_Add 3. Addition of This compound Reaction_Setup->Compound_Add Incubation 4. Incubation Compound_Add->Incubation RNA_Analysis 5. RNA Transcript Analysis Incubation->RNA_Analysis

Figure 2: General experimental workflow for the in vitro transcription assay.

Data Presentation

Table 1: Quantitative Parameters for In Vitro Transcription Assay

ParameterDescriptionTypical Range
DNA Template Concentration Concentration of the linear DNA template containing the promoter and gene of interest.50 - 500 ng/µL
This compound Concentration range to test for effects on transcription.1 - 100 µM
Nuclear Receptor Concentration Concentration of purified recombinant nuclear receptor (e.g., PPARα).10 - 200 nM
RXR Concentration Concentration of purified recombinant RXR.10 - 200 nM
RNA Polymerase II Concentration of RNA Polymerase II holoenzyme.1 - 5 units/reaction
NTP Concentration Concentration of each ribonucleotide triphosphate (ATP, GTP, CTP, UTP).0.5 - 2 mM
Incubation Time Duration of the transcription reaction.30 - 120 minutes
Incubation Temperature Temperature at which the transcription reaction is carried out.30 - 37 °C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound

  • Nuclease-free water

  • DMSO (optional, for solubility)

  • pH meter

Procedure:

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in nuclease-free water to a stock concentration of 10 mM. If solubility is an issue, a small amount of DMSO can be used, but the final concentration in the assay should be kept below 0.1%.

  • Adjust the pH of the stock solution to 7.0-7.5 with a dilute NaOH solution if necessary.

  • Aliquot the stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. Fatty acyl-CoAs are not stable and should ideally be used the same day they are prepared or thawed.[7]

Protocol 2: In Vitro Transcription Assay with Nuclear Extract

This protocol is suitable for a general assessment of the effect of this compound on transcription in the context of a complex mixture of transcription factors.

Materials:

  • Linearized plasmid DNA template with a promoter of interest (e.g., containing a PPRE)

  • HeLa or other suitable nuclear extract

  • In vitro transcription buffer (containing HEPES, MgCl₂, KCl, DTT)

  • Ribonucleotide triphosphates (NTPs) solution (ATP, GTP, CTP, UTP)

  • This compound stock solution

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • On ice, assemble the following reaction components in a nuclease-free microcentrifuge tube:

    • Nuclease-free water to a final volume of 25 µL

    • 5 µL of 5X In Vitro Transcription Buffer

    • 2.5 µL of 10X NTP solution

    • 1 µL of linearized DNA template (100 ng/µL)

    • 1 µL of RNase inhibitor

    • 5 µL of nuclear extract (concentration as recommended by the manufacturer)

    • Variable volume of this compound stock solution to achieve the desired final concentration (e.g., 1, 10, 50, 100 µM). Add an equivalent volume of vehicle (water or DMSO) to the control reactions.

  • Gently mix the components by pipetting.

  • Incubate the reaction at 30°C for 60-90 minutes.

  • Stop the reaction by adding 175 µL of stop buffer (e.g., containing proteinase K and SDS).

  • Proceed with RNA purification using a standard phenol:chloroform extraction or a commercial RNA purification kit.

  • Analyze the synthesized RNA by methods such as denaturing agarose (B213101) gel electrophoresis, Northern blotting, or RT-qPCR.

Protocol 3: Reconstituted In Vitro Transcription Assay with Purified Factors

This protocol allows for a more defined assessment of the direct effect of this compound on a specific nuclear receptor.

Materials:

  • Linearized plasmid DNA template with a PPRE upstream of a reporter gene

  • Purified recombinant nuclear receptor (e.g., PPARα)

  • Purified recombinant RXR

  • General transcription factors (TFIID, TFIIA, TFIIB, TFIIF, TFIIE, TFIIH)

  • RNA Polymerase II

  • In vitro transcription buffer

  • NTP solution

  • This compound stock solution

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • On ice, assemble the pre-initiation complex by combining the following in a nuclease-free tube:

    • Nuclease-free water

    • 2.5 µL of 10X In Vitro Transcription Buffer

    • 1 µL of linearized DNA template (100 ng/µL)

    • General transcription factors (at optimized concentrations)

    • Purified nuclear receptor and RXR (e.g., 50 nM each)

    • Variable volume of this compound stock solution or vehicle.

  • Incubate for 20 minutes at 30°C to allow for complex formation.

  • Initiate transcription by adding:

    • 1 µL of RNA Polymerase II

    • 2.5 µL of 10X NTP solution

    • 1 µL of RNase inhibitor

    • Adjust final volume to 25 µL with nuclease-free water.

  • Incubate for an additional 45-60 minutes at 30°C.

  • Terminate the reaction and purify the RNA as described in Protocol 2.

  • Analyze the transcript levels to determine the effect of this compound.

Logical Relationship for Troubleshooting

Troubleshooting Start No/Low RNA Transcript Check_Template Check DNA Template (Integrity, Purity, Concentration) Start->Check_Template Check_Reagents Check Reagents (NTPs, Buffers, Enzymes) Start->Check_Reagents Check_Compound Check 16-M-CoA (Solubility, Degradation) Start->Check_Compound Optimize_Conc Optimize Component Concentrations Check_Template->Optimize_Conc Check_Reagents->Optimize_Conc Check_Compound->Optimize_Conc Optimize_Conditions Optimize Incubation (Time, Temperature) Optimize_Conc->Optimize_Conditions Success Successful Transcription Optimize_Conditions->Success

Figure 3: Troubleshooting flowchart for in vitro transcription assays.

The protocols and information provided herein offer a robust framework for investigating the role of this compound in the regulation of gene expression. By utilizing these in vitro transcription assays, researchers can elucidate the molecular mechanisms by which this fatty acyl-CoA may act as a signaling molecule, potentially through the modulation of nuclear receptor activity. Such studies are crucial for understanding the interplay between metabolism and gene regulation and may open new avenues for drug development targeting metabolic and inflammatory diseases.

References

Application of 16-Methyloctadecanoyl-CoA in Studying Fatty Acid Oxidation: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from the breakdown of fatty acids. While the oxidation of straight-chain fatty acids is well-characterized, the metabolism of branched-chain fatty acids presents unique enzymatic challenges and is an area of active investigation. 16-Methyloctadecanoyl-CoA, a C19 methyl-branched fatty acyl-CoA, represents a potential tool to probe the intricacies of branched-chain fatty acid oxidation. Its structure, with a methyl group near the end of the acyl chain, makes it a substrate that can help elucidate the specificity and mechanisms of enzymes involved in both peroxisomal and mitochondrial metabolic pathways.

This document provides a theoretical framework for the application of this compound in studying fatty acid oxidation, based on the established principles of branched-chain fatty acid metabolism. Due to a lack of specific experimental data for this particular molecule in the current scientific literature, the protocols and expected outcomes are extrapolated from studies on similar branched-chain fatty acids.

Theoretical Application and Significance

This compound can be utilized as a substrate to:

  • Investigate the substrate specificity of acyl-CoA dehydrogenases: By comparing its oxidation rate to that of straight-chain fatty acyl-CoAs, the impact of a methyl branch on enzyme activity can be quantified.

  • Elucidate the roles of peroxisomal and mitochondrial oxidation: The metabolism of branched-chain fatty acids often begins in peroxisomes. Using this compound in in-vitro assays with isolated organelles can help define the contributions of each.

  • Study disorders of fatty acid oxidation: Inborn errors of metabolism affecting branched-chain fatty acid oxidation could be investigated by assessing the metabolic fate of this compound in patient-derived cells.

  • Screen for novel therapeutic agents: The enzymatic steps involved in the oxidation of this compound could be targeted for the development of drugs aimed at modulating fatty acid metabolism.

Proposed Experimental Protocols

The following are proposed experimental protocols for studying the metabolism of this compound. These are generalized methods and would require optimization for specific experimental systems.

Protocol 1: In Vitro Fatty Acid Oxidation Assay using Radiolabeled this compound

Objective: To measure the rate of oxidation of this compound by isolated mitochondria or peroxisomes.

Materials:

  • Isolated mitochondria or peroxisomes

  • [1-¹⁴C]-16-Methyloctadecanoyl-CoA (custom synthesis required)

  • Reaction buffer (e.g., containing KH₂PO₄, MgCl₂, L-carnitine, CoA, ATP, and a respiratory substrate like malate)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and isolated organelles.

  • Initiate the reaction by adding [1-¹⁴C]-16-Methyloctadecanoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Capture the released ¹⁴CO₂ using a trapping agent (e.g., NaOH).

  • Measure the radioactivity of the trapped ¹⁴CO₂ and the acid-soluble metabolites using a scintillation counter.

  • Calculate the rate of fatty acid oxidation based on the amount of radioactivity detected.

Protocol 2: Analysis of Acylcarnitine Profiles by Mass Spectrometry

Objective: To identify the metabolic intermediates of this compound oxidation in cultured cells.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • This compound

  • Cell culture medium

  • Tandem mass spectrometer (MS/MS)

Procedure:

  • Culture cells to near confluence.

  • Incubate the cells with a medium containing this compound for a specific duration.

  • Harvest the cells and the culture medium.

  • Extract acylcarnitines from the cell pellet and the medium.

  • Analyze the acylcarnitine species by MS/MS.

  • Compare the acylcarnitine profile of treated cells to untreated controls to identify metabolites specific to this compound metabolism.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Oxidation Rates of Fatty Acyl-CoAs in Isolated Mitochondria

SubstrateOxidation Rate (nmol/min/mg protein)
Palmitoyl-CoA (C16:0)10.5 ± 1.2
This compound4.2 ± 0.8
Stearoyl-CoA (C18:0)8.9 ± 1.0

Table 2: Hypothetical Acylcarnitine Profile in Fibroblasts Incubated with this compound

Acylcarnitine SpeciesControl (pmol/mg protein)This compound Treated (pmol/mg protein)
C19-methyl-AC< 0.15.8 ± 0.9
C17-methyl-AC< 0.12.1 ± 0.4
C5-DC-AC0.2 ± 0.11.5 ± 0.3
C3-AC (Propionylcarnitine)0.5 ± 0.23.2 ± 0.7

AC: Acylcarnitine; DC: Dicarboxylcarnitine

Visualizations

The following diagrams illustrate the theoretical metabolic pathways and experimental workflows for studying the oxidation of this compound.

fatty_acid_oxidation_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion BCFA_CoA This compound Alpha_Ox Alpha-Oxidation BCFA_CoA->Alpha_Ox If branch at β-carbon Beta_Ox_Peroxi Beta-Oxidation BCFA_CoA->Beta_Ox_Peroxi Directly if branch is not at β-carbon Alpha_Ox->Beta_Ox_Peroxi Shortened_Acyl_CoA Shortened Acyl-CoA Beta_Ox_Peroxi->Shortened_Acyl_CoA Propionyl_CoA_Peroxi Propionyl-CoA Beta_Ox_Peroxi->Propionyl_CoA_Peroxi Shortened_Acyl_CoA_Mito Shortened Acyl-CoA Shortened_Acyl_CoA->Shortened_Acyl_CoA_Mito Transport Beta_Ox_Mito Beta-Oxidation Shortened_Acyl_CoA_Mito->Beta_Ox_Mito Acetyl_CoA Acetyl-CoA Beta_Ox_Mito->Acetyl_CoA Propionyl_CoA_Mito Propionyl-CoA Beta_Ox_Mito->Propionyl_CoA_Mito TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA_Mito->TCA via Succinyl-CoA

Caption: Proposed metabolic pathway for this compound.

experimental_workflow cluster_synthesis Substrate Preparation cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays Synthesis Synthesis of This compound FAO_Assay Fatty Acid Oxidation Assay (Radiolabeled Substrate) Synthesis->FAO_Assay Incubation Incubate with This compound Synthesis->Incubation Organelle_Isolation Isolate Mitochondria & Peroxisomes Organelle_Isolation->FAO_Assay Enzyme_Kinetics Enzyme Kinetics with Acyl-CoA Dehydrogenases FAO_Assay->Enzyme_Kinetics Cell_Culture Culture Fibroblasts or Hepatocytes Cell_Culture->Incubation Metabolite_Extraction Extract Acylcarnitines Incubation->Metabolite_Extraction MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis

Caption: Experimental workflow for studying this compound metabolism.

Conclusion

While direct experimental data on the application of this compound in studying fatty acid oxidation is currently limited, its potential as a research tool is significant. The theoretical framework and proposed protocols provided here offer a starting point for researchers to design and execute experiments aimed at unraveling the complexities of branched-chain fatty acid metabolism. Further research in this area will be invaluable for understanding metabolic diseases and for the development of novel therapeutic strategies.

Application Notes and Protocols: 16-Methyloctadecanoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

16-Methyloctadecanoyl-CoA is the activated form of 16-methyloctadecanoic acid, a C19 branched-chain fatty acid. The metabolism of branched-chain fatty acids is crucial for various cellular processes, and their incorporation into complex lipids is mediated by a class of enzymes known as acyltransferases. These enzymes catalyze the transfer of the fatty acyl group from Coenzyme A (CoA) to an acceptor molecule, which can be glycerol-3-phosphate, diacylglycerol, cholesterol, or a protein. Understanding the interaction of this compound with various acyltransferases is essential for elucidating its metabolic fate and its potential role in cellular signaling and disease.

This document provides a comprehensive overview of this compound as a substrate for key acyltransferases involved in lipid metabolism. It includes a summary of potential substrate specificity, detailed experimental protocols for assessing enzyme activity, and diagrams of relevant metabolic pathways and workflows.

Data Presentation: Acyltransferase Substrate Specificity

While specific kinetic data for this compound with many acyltransferases is not extensively documented in publicly available literature, we can infer its potential as a substrate based on the known specificities of these enzymes for other long-chain and branched-chain fatty acyl-CoAs. The following table summarizes the expected relative activities of various acyltransferases with this compound compared to common straight-chain fatty acyl-CoAs like Palmitoyl-CoA (16:0) and Stearoyl-CoA (18:0). This data is largely predictive and serves as a guide for experimental design.

Enzyme FamilySpecific Enzyme (Example)Acyl-CoA AcceptorExpected Relative Activity with this compoundReference Substrates & Notes
Glycerol-3-Phosphate Acyltransferases (GPATs) Mitochondrial GPAT1Glycerol-3-PhosphateModerate to LowGPAT1 shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA.[1][2] The methyl branch in this compound may hinder optimal binding.
Microsomal GPATsGlycerol-3-PhosphateModerateMicrosomal GPATs generally exhibit broader substrate specificity compared to the mitochondrial isoform.[1][3]
Diacylglycerol Acyltransferases (DGATs) DGAT1DiacylglycerolModerateDGAT1 is known to have broad substrate specificity and is involved in the synthesis of triacylglycerols and other neutral lipids.[4][5]
DGAT2DiacylglycerolModerate to LowDGAT2 often displays more specific substrate preferences, which can vary between species and isoforms.[4][5]
Sterol O-Acyltransferases (SOATs/ACATs) SOAT1 (ACAT1)CholesterolModerateSOAT1 is widely expressed and esterifies cholesterol with a variety of long-chain fatty acyl-CoAs.[6][7][8]
Carnitine Acyltransferases Carnitine Palmitoyltransferase II (CPT-II)CarnitineLowCPT-II is specific for long straight-chain fatty acyl-CoAs for transport into the mitochondria for β-oxidation. Branched chains are generally poor substrates.
Carnitine Acetyltransferase (CrAT)CarnitineModerate (for shorter branched-chain acyl-CoAs)CrAT has been shown to be active with short- to medium-chain branched-chain acyl-CoAs, but its activity with long-chain variants like this compound is likely reduced.[9]

Experimental Protocols

The following protocols are adapted from established methods for measuring acyltransferase activity and can be optimized for use with this compound.

Protocol 1: Synthesis of this compound

Objective: To enzymatically synthesize this compound from 16-methyloctadecanoic acid.

Principle: An acyl-CoA synthetase (ACS) catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of 16-methyloctadecanoic acid and the sulfhydryl group of Coenzyme A.

Materials:

  • 16-methyloctadecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (from Pseudomonas sp. or a commercially available long-chain ACS)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT, and 10% glycerol)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a stock solution of 16-methyloctadecanoic acid in a suitable organic solvent (e.g., ethanol) and then emulsify it in the reaction buffer containing Triton X-100 and BSA.

  • In a reaction vessel, combine the reaction buffer, ATP, CoA, and the emulsified 16-methyloctadecanoic acid.

  • Initiate the reaction by adding Acyl-CoA Synthetase.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to observe the formation of the acyl-CoA peak and the disappearance of the fatty acid peak.

  • Once the reaction is complete, purify the this compound using reverse-phase HPLC.

  • Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

Protocol 2: In Vitro Acyltransferase Activity Assay using a Radiometric Method

Objective: To determine the activity of an acyltransferase (e.g., DGAT1) with this compound as the acyl donor.

Principle: This assay measures the incorporation of a radiolabeled acyl group from [¹⁴C]-16-Methyloctadecanoyl-CoA into the lipid product (e.g., triacylglycerol).

Materials:

  • Enzyme source (e.g., microsomes isolated from cells expressing the acyltransferase of interest)

  • [¹⁴C]-16-Methyloctadecanoyl-CoA (synthesized using [¹⁴C]-16-methyloctadecanoic acid)

  • Acyl acceptor (e.g., 1,2-diacylglycerol for DGAT)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mg/mL BSA)

  • Reaction termination solution (e.g., Isopropanol:Heptane (B126788):Water, 80:20:2, v/v/v)

  • Heptane

  • Silica (B1680970) gel for Thin Layer Chromatography (TLC)

  • TLC developing solvent (e.g., Hexane:Diethyl Ether:Acetic Acid, 70:30:1, v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, acyl acceptor, and enzyme source.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]-16-Methyloctadecanoyl-CoA.

  • Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Stop the reaction by adding the termination solution.

  • Add heptane and water to extract the lipids. Vortex and centrifuge to separate the phases.

  • Transfer the upper organic phase containing the lipids to a new tube.

  • Spot the extracted lipids onto a silica TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the lipid products (e.g., triacylglycerol) from the unreacted acyl-CoA.

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the spot corresponding to the product into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit time and protein concentration.

Protocol 3: Spectrophotometric Acyltransferase Assay

Objective: To continuously monitor acyltransferase activity.

Principle: This assay couples the release of Coenzyme A (CoA) from the acyltransferase reaction to a reaction that produces a colored or fluorescent product. A common method uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

Materials:

  • Purified acyltransferase

  • This compound

  • Acyl acceptor

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DTNB solution

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • In a cuvette, prepare the reaction mixture containing the assay buffer, acyl acceptor, and DTNB.

  • Add the purified acyltransferase to the cuvette and mix.

  • Place the cuvette in the spectrophotometer and record a baseline reading at 412 nm.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

  • Enzyme activity can be expressed as µmol of CoA released per minute per mg of protein.

Visualizations

Signaling Pathways and Metabolic Fates

The metabolic fate of this compound is intertwined with central lipid metabolic pathways. Upon its formation from 16-methyloctadecanoic acid, it can be directed towards storage, membrane synthesis, or catabolism.

metabolic_fate FA 16-Methyloctadecanoic Acid AcylCoA This compound FA->AcylCoA Acyl-CoA Synthetase (ACS) TAG Triacylglycerols (Storage) AcylCoA->TAG GPAT, AGPAT, DGAT PL Phospholipids (Membranes) AcylCoA->PL GPAT, AGPAT CE Cholesteryl Esters (Storage) AcylCoA->CE SOAT/ACAT BetaOx β-oxidation (Energy) AcylCoA->BetaOx CPT System (potential rate-limiting step for branched-chains)

Caption: Metabolic fate of this compound.

Experimental Workflow: Acyltransferase Assay

The general workflow for determining the activity of an acyltransferase with this compound involves several key steps, from substrate preparation to data analysis.

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Substrate_Prep Synthesize & Purify This compound Reaction_Start Initiate Reaction with This compound Substrate_Prep->Reaction_Start Enzyme_Prep Prepare Enzyme Source (Microsomes or Purified Protein) Reaction_Setup Set up Reaction Mixture (Buffer, Acceptor, Enzyme) Enzyme_Prep->Reaction_Setup Reaction_Setup->Reaction_Start Incubation Incubate at Optimal Temperature & Time Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Extraction Extract Lipid Products Reaction_Stop->Extraction Separation Separate Products (e.g., TLC) Extraction->Separation Quantification Quantify Product Formation (e.g., Scintillation Counting) Separation->Quantification Data_Analysis Calculate Enzyme Activity Quantification->Data_Analysis

Caption: General workflow for an in vitro acyltransferase assay.

Conclusion

While this compound is not as commonly studied as straight-chain fatty acyl-CoAs, its role as a substrate for various acyltransferases is critical to understanding the metabolism of branched-chain fatty acids. The provided protocols and conceptual frameworks offer a starting point for researchers to investigate the enzymatic interactions of this molecule. Further studies are needed to fully characterize the kinetic parameters of different acyltransferases with this compound and to elucidate its specific roles in health and disease. This knowledge will be invaluable for drug development professionals targeting lipid metabolic pathways.

References

Illuminating Cellular Metabolism: A Guide to Fluorescently Labeling 16-Methyloctadecanoyl-CoA for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for the fluorescent labeling of 16-Methyloctadecanoyl-CoA, a critical molecule in fatty acid metabolism. These detailed application notes and protocols provide a roadmap for synthesizing and utilizing a fluorescently tagged version of this long-chain acyl-CoA, enabling real-time visualization of its dynamics within living cells. This powerful tool is poised to accelerate research into metabolic disorders, drug efficacy, and the fundamental processes of cellular lipid transport and utilization.

The provided methodologies focus on the use of BODIPY (boron-dipyrromethene) dyes, which are well-suited for lipid labeling due to their intrinsic lipophilicity, high fluorescence quantum yields, and excellent photostability. By covalently attaching a BODIPY fluorophore to this compound, researchers can create a probe that mimics the behavior of the natural molecule while allowing for sensitive detection using standard fluorescence microscopy techniques.

These application notes offer two primary strategies for probe synthesis, detailed experimental protocols for cellular imaging, and guidance on data analysis. Furthermore, potential impacts of the fluorescent label on the bioactivity of the acyl-CoA are discussed, providing a complete framework for the successful implementation of this advanced imaging technique.

Core Applications

The ability to visualize the subcellular localization and trafficking of this compound opens up new avenues for investigation in several key research areas:

  • Metabolic Pathway Analysis: Directly observe the incorporation of this compound into complex lipids and its transport to organelles such as mitochondria and peroxisomes for β-oxidation.

  • Drug Discovery and Development: Screen for compounds that modulate fatty acid uptake, transport, and metabolism by monitoring the fluorescence signal of the labeled acyl-CoA in response to drug candidates.

  • Understanding Disease Mechanisms: Investigate how defects in fatty acid metabolism, often associated with conditions like obesity, diabetes, and cardiovascular disease, alter the subcellular distribution and processing of long-chain acyl-CoAs.

  • High-Throughput Screening: The fluorescent nature of the probe is amenable to automated microscopy and high-content screening platforms, enabling the rapid analysis of large compound libraries.

Quantitative Data Summary

PropertyTypical Value for BODIPY FLReference
Excitation Maximum (λex)~503 nm
Emission Maximum (λem)~512 nm
Molar Extinction Coefficient>80,000 M⁻¹cm⁻¹
Fluorescence Quantum YieldHigh (often >0.9)
PhotostabilityHigh

Experimental Protocols

Two primary strategies are presented for the preparation of fluorescently labeled this compound for cellular imaging.

Strategy 1: Direct Labeling of Coenzyme A Followed by Acylation

This method involves the fluorescent labeling of the thiol group of Coenzyme A (CoA) prior to the attachment of the 16-methyloctadecanoyl fatty acid.

G cluster_0 Step 1: Labeling Coenzyme A cluster_1 Step 2: Acylation CoA Coenzyme A (with free thiol) Reaction1 Thiol-Maleimide Reaction (pH 7.0-7.5, Room Temp, 2h) CoA->Reaction1 BODIPY_Maleimide BODIPY-Maleimide BODIPY_Maleimide->Reaction1 BODIPY_CoA BODIPY-CoA Reaction1->BODIPY_CoA Purification1 HPLC Purification BODIPY_CoA->Purification1 Reaction2 Esterification Reaction Purification1->Reaction2 Fatty_Acid 16-Methyloctadecanoic Acid Activation Fatty Acid Activation (e.g., with carbonyldiimidazole) Fatty_Acid->Activation Activated_FA Activated 16-Methyloctadecanoate Activation->Activated_FA Activated_FA->Reaction2 Final_Product BODIPY-16-Methyloctadecanoyl-CoA Reaction2->Final_Product Purification2 HPLC Purification Final_Product->Purification2

Diagram 1: Synthesis via direct labeling of CoA.

Protocol 1: Synthesis of BODIPY-16-Methyloctadecanoyl-CoA via Direct Labeling of CoA

  • Preparation of Reagents:

    • Dissolve Coenzyme A in a degassed buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5).

    • Dissolve a thiol-reactive BODIPY dye, such as BODIPY FL maleimide, in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the BODIPY-maleimide solution to the Coenzyme A solution.[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of BODIPY-CoA:

    • Purify the BODIPY-CoA conjugate from unreacted dye and CoA using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]

    • Use a C18 column and a gradient of acetonitrile (B52724) in water or a suitable buffer (e.g., triethylammonium (B8662869) acetate).

    • Monitor the elution profile by absorbance at 260 nm (for CoA) and the excitation wavelength of the BODIPY dye (e.g., ~500 nm).

    • Collect and lyophilize the fractions containing the purified BODIPY-CoA.

  • Activation of 16-Methyloctadecanoic Acid:

    • Dissolve 16-methyloctadecanoic acid in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Add an activating agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and stir at room temperature to form the acyl-imidazolide.

  • Acylation of BODIPY-CoA:

    • Add the purified BODIPY-CoA to the activated 16-methyloctadecanoate.

    • Allow the reaction to proceed at room temperature until completion, monitoring by HPLC.

  • Final Purification:

    • Purify the final product, BODIPY-16-Methyloctadecanoyl-CoA, by RP-HPLC using a similar gradient as in step 3.

    • Confirm the identity and purity of the product by mass spectrometry and UV-Vis spectroscopy.

Strategy 2: Labeling of 16-Methyloctadecanoic Acid and Subsequent Enzymatic Coenzyme A Thioesterification

This alternative approach involves first synthesizing the fluorescently labeled fatty acid, which is then converted to its CoA thioester using an acyl-CoA synthetase.

G cluster_0 Step 1: Synthesis of Fluorescent Fatty Acid cluster_1 Step 2: Enzymatic Thioesterification Fatty_Acid_Precursor Fatty Acid with Reactive Group Reaction1 Amine-NHS Ester Reaction Fatty_Acid_Precursor->Reaction1 BODIPY_NHS BODIPY-NHS Ester BODIPY_NHS->Reaction1 BODIPY_FA BODIPY-16-Methyloctadecanoic Acid Reaction1->BODIPY_FA Purification1 Silica Gel Chromatography BODIPY_FA->Purification1 Reaction2 Enzymatic Reaction Purification1->Reaction2 CoA_SH Coenzyme A CoA_SH->Reaction2 ATP ATP ATP->Reaction2 Enzyme Acyl-CoA Synthetase Enzyme->Reaction2 Final_Product BODIPY-16-Methyloctadecanoyl-CoA Reaction2->Final_Product Purification2 HPLC Purification Final_Product->Purification2

Diagram 2: Synthesis via labeled fatty acid.

Protocol 2: Cellular Imaging with BODIPY-16-Methyloctadecanoyl-CoA

This protocol provides a general guideline for introducing the fluorescently labeled acyl-CoA into cultured cells for imaging. Optimization may be required for specific cell types and experimental goals.

  • Cell Culture:

    • Plate cells of interest (e.g., hepatocytes, adipocytes, or cardiomyocytes) on glass-bottom dishes or coverslips suitable for microscopy.

    • Culture cells to the desired confluency in their appropriate growth medium.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of BODIPY-16-Methyloctadecanoyl-CoA in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in serum-free culture medium to the final working concentration (typically 1-5 µM). To enhance solubility, the fluorescent acyl-CoA can be pre-complexed with fatty acid-free bovine serum albumin (BSA).

  • Cell Labeling:

    • Wash the cells once with warm phosphate-buffered saline (PBS).

    • Replace the medium with the labeling solution containing the fluorescent acyl-CoA.

    • Incubate the cells for a desired period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time will influence the extent of metabolic processing of the probe.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells two to three times with warm PBS to remove excess probe.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Proceed with live-cell imaging using a confocal or widefield fluorescence microscope.

Microscopy Settings (General Guidelines):

  • Excitation: Use a laser line or filter set appropriate for the BODIPY dye (e.g., 488 nm for BODIPY FL).

  • Emission: Use a bandpass filter that captures the emission spectrum of the dye (e.g., 500-550 nm for BODIPY FL).

  • Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

  • Laser Power and Exposure Time: Minimize laser power and exposure time to reduce phototoxicity and photobleaching, especially for time-lapse imaging of live cells.[4][5]

  • Confocal Settings: If using a confocal microscope, adjust the pinhole to achieve the desired optical section thickness and reduce out-of-focus light.

Considerations for Data Interpretation

While fluorescently labeled molecules are powerful tools, it is crucial to consider the potential influence of the fluorescent tag on the biological activity of this compound. The addition of a bulky BODIPY dye may alter its recognition and processing by enzymes involved in fatty acid metabolism.[6] For instance, the rate of β-oxidation or incorporation into complex lipids might differ from that of the unlabeled counterpart. Therefore, it is advisable to perform biochemical assays to compare the enzymatic activity of the labeled and unlabeled acyl-CoA with relevant enzymes, such as acyl-CoA dehydrogenases or acyltransferases.[7][8]

Conclusion

The fluorescent labeling of this compound provides an invaluable tool for the detailed investigation of fatty acid metabolism in living cells. The protocols and guidelines presented here offer a solid foundation for researchers to synthesize and apply these probes in their studies. By enabling the direct visualization of metabolic processes, this technology will undoubtedly contribute to a deeper understanding of cellular physiology and the pathogenesis of metabolic diseases, ultimately aiding in the development of new therapeutic strategies.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 16-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 16-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. The identification and quantification of such specific acyl-CoA species are crucial for understanding various metabolic pathways and their dysregulation in disease. Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) offers the sensitivity and specificity required for the unambiguous identification of these low-abundance molecules in complex biological matrices.[1] This document outlines a detailed protocol for the extraction and identification of this compound using a UPLC-HRMS platform.

Principle The method employs ultra-performance liquid chromatography (UPLC) for the chromatographic separation of acyl-CoAs from other cellular components. The separated molecules are then introduced into a high-resolution mass spectrometer via electrospray ionization (ESI). Identification is based on two key criteria: the accurate mass measurement of the protonated molecular ion ([M+H]⁺) and the characteristic fragmentation pattern observed in tandem mass spectrometry (MS/MS). Acyl-CoAs exhibit a common fragmentation pattern, including a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) and a product ion corresponding to the CoA pantetheine (B1680023) phosphate (B84403) fragment (m/z 428), which provides a specific signature for this class of molecules.[2][3]

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Tissues or Cells

This protocol is adapted from established methods for acyl-CoA extraction.[2][4]

Materials:

  • Biological sample (approx. 40 mg tissue or 10⁷ cells)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)[4]

  • Internal Standard (e.g., Heptadecanoyl-CoA)[2]

  • Solid Phase Extraction (SPE) Cartridge (e.g., Silica-based)

  • SPE Activation Solution: Methanol

  • SPE Equilibration Buffer: 50 mM Ammonium Formate (pH 6.3)

  • SPE Elution Buffers:

    • Elution Buffer A: 1:1 mixture of 50 mM Ammonium Formate (pH 6.3) and Methanol[2]

    • Elution Buffer B: 1:3 mixture of 50 mM Ammonium Formate (pH 6.3) and Methanol[2]

    • Elution Buffer C: 100% Methanol[2]

  • Nitrogen gas evaporator

  • Reconstitution Solvent: 50 mM Ammonium Acetate in water[5]

Procedure:

  • Homogenization: Homogenize the frozen tissue sample or cell pellet in 1 mL of ice-cold 10% TCA. Add a known amount of internal standard (e.g., Heptadecanoyl-CoA) to the mixture.

  • Protein Precipitation: Sonicate the sample for 10-15 seconds and centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]

  • SPE Cartridge Preparation:

    • Activate the silica (B1680970) SPE cartridge by passing 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of SPE Equilibration Buffer.[2]

  • Sample Loading: Load the supernatant from step 2 onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of Equilibration Buffer to remove unbound contaminants.[2]

  • Elution: Elute the trapped acyl-CoAs sequentially with:

    • 3 mL of Elution Buffer A

    • 3 mL of Elution Buffer B

    • 3 mL of Elution Buffer C[2]

  • Drying: Combine the eluates and dry the sample completely under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent, vortex, sonicate for 2 minutes, and centrifuge to remove any undissolved material before transferring to an autosampler vial for LC-MS analysis.[5]

UPLC-HRMS Analysis

This protocol utilizes a reverse-phase UPLC system coupled to a Q Exactive or similar high-resolution mass spectrometer.[1]

UPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.8)[1]

  • Mobile Phase B: Methanol[1]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-5.0 min: 2% to 95% B

    • 5.0-10.0 min: Hold at 95% B

    • 10.1-15.0 min: Return to 2% B (re-equilibration)

HRMS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Full MS followed by data-dependent MS/MS (dd-MS²)

  • Full MS Scan Range: m/z 700-1200

  • Resolution (Full MS): 70,000

  • MS/MS Scan Range: m/z 100-1100

  • Resolution (MS/MS): 17,500

  • Collision Energy: Normalized Collision Energy (NCE) stepped at 20, 30, 40

  • Sheath Gas Flow Rate: 40 units

  • Aux Gas Flow Rate: 10 units

  • Capillary Temperature: 320°C

Data Presentation and Analysis

The identity of this compound is confirmed by matching the accurate mass of the precursor ion and its characteristic fragment ions against theoretical values within a narrow mass tolerance window (e.g., < 5 ppm).

Table 1: Quantitative Mass Spectrometry Data for this compound

ParameterValueDescription
Chemical Formula C₄₀H₇₂N₇O₁₇P₃SMolecular formula of the neutral molecule.
Theoretical Mass 1047.4096 g/mol Monoisotopic mass of the neutral molecule.
Precursor Ion [M+H]⁺ 1048.4169 m/zThe protonated molecule observed in Full MS.
Key Fragment 1 [M+H - 507]⁺541.2093 m/z
Key Fragment 2 [C₁₁H₂₃N₂O₇P₂S]⁺428.0600 m/z

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Sample Tissue or Cell Sample Homogenize Homogenization in TCA + Internal Standard Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Supernatant Dry Dry Down (N2) SPE->Dry Eluate Reconstitute Reconstitution Dry->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC HRMS HRMS Detection (ESI+) UPLC->HRMS MS1 Full Scan MS (Accurate Mass of [M+H]⁺) HRMS->MS1 MS2 dd-MS² Scan (Fragmentation) MS1->MS2 Identify Compound Identification MS2->Identify Accurate Mass + Fragmentation Pattern Quantify Quantification Identify->Quantify Relative to Internal Std.

Caption: Workflow for this compound identification.

Fragmentation Pathway of this compound

G Precursor This compound [M+H]⁺ m/z = 1048.4169 Fragment1 Acyl-Pantetheine-Phosphate [M+H - 507]⁺ m/z = 541.2093 Precursor->Fragment1 Collision-Induced Dissociation Fragment2 4'-Phosphopantetheine m/z = 428.0600 Precursor->Fragment2 NeutralLoss Neutral Loss of 507.0 Da (C₁₀H₁₃N₅O₁₀P₂)

Caption: Characteristic fragmentation of protonated acyl-CoAs.

Simplified Metabolic Context

G cluster_input Precursors cluster_process Metabolic Activation cluster_output Product BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) Catabolism Catabolism Pathways BCAA->Catabolism BCFA Branched-Chain Fatty Acids Activation Acyl-CoA Synthetase + ATP, CoA-SH BCFA->Activation Target Branched-Chain Acyl-CoAs (e.g., this compound) Catabolism->Target Activation->Target Downstream Metabolism Downstream Metabolism Target->Downstream Metabolism

Caption: Biosynthetic pathways leading to branched-chain acyl-CoAs.

References

Application Notes and Protocols for the Structural Elucidation of Synthetic 16-Methyloctadecanoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of synthetically derived 16-methyloctadecanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and data analysis are presented. Expected chemical shifts and correlation patterns are summarized to facilitate the unambiguous structural confirmation of the title molecule, a branched long-chain fatty acyl-coenzyme A derivative of interest in various metabolic studies.

Introduction

This compound is a saturated, branched-chain fatty acyl-coenzyme A. As an analog of stearoyl-CoA, it serves as a valuable tool in biochemical and pharmacological research, particularly in studies involving fatty acid metabolism, enzyme kinetics, and the development of therapeutics targeting lipid pathways. Accurate structural confirmation of the synthetic product is paramount to ensure the validity of experimental results. NMR spectroscopy is an unparalleled, non-destructive technique for the complete structural assignment of such molecules in solution. This note details the application of a suite of NMR experiments for the definitive identification and characterization of this compound.

Predicted NMR Data and Structural Assignment

The structure of this compound consists of two principal moieties: the 16-methyloctadecanoyl (isostearoyl) chain and the Coenzyme A (CoA) unit. The expected NMR signals can be analyzed by considering each part individually and then confirming their linkage via the thioester bond.

16-Methyloctadecanoyl Chain

The numbering of the fatty acyl chain begins at the carbonyl carbon (C-1).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 16-Methyloctadecanoyl Moiety.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations (COSY, HMBC)
1-~200.0HMBC: H-2, H-3
2 (α-CH₂)2.8 - 3.0 (t)~45.0COSY: H-3; HMBC: C-1, C-3, C-4
3 (β-CH₂)1.6 - 1.7 (m)~25.0COSY: H-2, H-4; HMBC: C-1, C-2, C-4, C-5
4-14 (-(CH₂)₁₁-)1.2 - 1.4 (br m)~29.0 - 30.0COSY: H-3, H-5, adjacent CH₂
15 (-CH₂)1.1 - 1.2 (m)~39.0COSY: H-14, H-16
16 (-CH)1.5 - 1.6 (m)~34.0COSY: H-15, H-17, H-18; HMBC: C-15, C-17, C-18
17, 18 (-CH₃)₂0.8 - 0.9 (d)~22.5COSY: H-16; HMBC: C-15, C-16

Chemical shifts are predicted based on data for isostearic acid and general values for long-chain fatty acids. Actual values may vary depending on solvent and concentration. t=triplet, d=doublet, m=multiplet, br m=broad multiplet.

Coenzyme A Moiety

The CoA moiety presents a more complex series of signals due to its various functional groups.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Coenzyme A Moiety.

CoA Moiety GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pantothenate
CH₂ (adjacent to thioester)3.0 - 3.2 (t)~30.0
CH₂ (adjacent to amide)3.5 - 3.7 (t)~40.0
CH (OH)4.0 - 4.2 (s)~75.0
C(CH₃)₂-~70.0
CH₃0.8 - 1.0 (s)~20.0
Adenosine (B11128)
H-1'6.1 - 6.3 (d)~88.0
H-2'4.6 - 4.8 (t)~75.0
H-3'4.4 - 4.6 (t)~72.0
H-4'4.2 - 4.4 (q)~85.0
H-5'4.1 - 4.3 (m)~65.0
H-28.1 - 8.3 (s)~153.0
H-88.4 - 8.6 (s)~149.0

Chemical shifts are based on published data for CoA in D₂O. s=singlet, t=triplet, d=doublet, q=quartet, m=multiplet.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of long-chain fatty acyl-CoAs is the mixed anhydride (B1165640) method.

Materials:

  • 16-Methyloctadecanoic acid (isostearic acid)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Coenzyme A trilithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, aqueous

  • HPLC-grade water and acetonitrile

Protocol:

  • Dissolve 16-methyloctadecanoic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of ethyl chloroformate.

  • Stir the reaction mixture at 0 °C for 30-60 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous sodium bicarbonate solution.

  • Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring, maintaining the temperature at 0-4 °C.

  • Allow the reaction to proceed for 1-2 hours, monitoring by HPLC.

  • Purify the product using solid-phase extraction followed by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain this compound as a white solid.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Lyophilized this compound (5-10 mg for ¹H and 2D NMR; 20-30 mg for ¹³C NMR)

  • Deuterium oxide (D₂O, 99.9%) or other suitable deuterated solvent (e.g., CD₃OD)

  • 5 mm NMR tubes of good quality

  • Pipette with a cotton or glass wool filter

Protocol:

  • Weigh the desired amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of D₂O to the vial.

  • Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1][2]

  • Cap the NMR tube securely.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.

Table 3: Recommended NMR Acquisition Parameters.

ExperimentParameterRecommended ValuePurpose
¹H NMR Spectral Width12-16 ppmCovers all expected proton signals.
Acquisition Time2-4 sEnsures good digital resolution.
Relaxation Delay5 sAllows for full relaxation of protons, crucial for quantitative analysis.
Number of Scans16-64Depends on sample concentration.
¹³C NMR Spectral Width220-250 ppmCovers carbonyls, aromatic, and aliphatic carbons.
Acquisition Time1-2 s
Relaxation Delay2 s
Number of Scans1024-4096¹³C has low natural abundance, requiring more scans.
COSY Spectral Width (F1, F2)12-16 ppm
TD(F1)256-512Number of increments in the indirect dimension.
Number of Scans4-16
HSQC Spectral Width (F1)160-180 ppm¹³C dimension.
Spectral Width (F2)12-16 ppm¹H dimension.
TD(F1)128-256
Number of Scans8-32
HMBC Spectral Width (F1)220-250 ppm¹³C dimension.
Spectral Width (F2)12-16 ppm¹H dimension.
TD(F1)256-512
Number of Scans16-64
Long-range J-coupling8 HzOptimized for 2-3 bond correlations.

Data Analysis and Structural Elucidation Workflow

The following workflow outlines the logical steps for assigning the NMR spectra and confirming the structure of this compound.

  • ¹H NMR Analysis: Identify key proton signals: the terminal methyl doublet of the iso-group (~0.85 ppm), the broad methylene (B1212753) envelope (~1.2-1.4 ppm), the α-CH₂ protons (~2.8-3.0 ppm), and the characteristic aromatic and ribose protons of the CoA moiety.

  • ¹³C NMR Analysis: Identify the thioester carbonyl (~200 ppm), the adenosine carbons (140-155 ppm and 70-90 ppm), and the aliphatic carbons of the fatty acyl chain.

  • HSQC Analysis: Correlate each proton to its directly attached carbon. This is the primary method for assigning the carbons of the fatty acyl chain and the protonated carbons of the CoA moiety.

  • COSY Analysis: Trace the proton-proton coupling network. Start from an unambiguous signal, such as the α-CH₂ protons (H-2), and walk down the fatty acyl chain (H-2 to H-3 to H-4, etc.). Similarly, trace the spin systems within the ribose and pantothenate portions of CoA.

  • HMBC Analysis: Confirm the connectivity between different fragments. The most critical correlation is between the α-CH₂ protons (H-2) of the fatty acyl chain and the thioester carbonyl carbon (C-1), confirming the formation of the thioester bond. Other key HMBC correlations will link the different parts of the CoA molecule and confirm the branching point of the fatty acid.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Elucidation Synthesis Synthesis of this compound Purification HPLC Purification Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization SamplePrep NMR Sample Preparation (5-30 mg in D₂O) Lyophilization->SamplePrep Product Acquisition NMR Data Acquisition (1D & 2D Spectra) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Assignment Spectral Assignment (¹H, ¹³C, COSY, HSQC, HMBC) Processing->Assignment Spectra Confirmation Structural Confirmation Assignment->Confirmation

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

Structural_Elucidation_Logic H1 ¹H NMR (Initial Groups) HSQC HSQC (C-H Bonds) H1->HSQC COSY COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Types) C13->HSQC Assignment_Acyl_C Assignment_Acyl_C HSQC->Assignment_Acyl_C Assign Acyl Chain Carbons Assignment_CoA_C Assignment_CoA_C HSQC->Assignment_CoA_C Assign CoA Carbons Assignment_Acyl Assignment_Acyl COSY->Assignment_Acyl Assign Acyl Chain Protons Assignment_CoA Assignment_CoA COSY->Assignment_CoA Assign CoA Spin Systems HMBC HMBC (Long-Range C-H) Structure Final Structure Confirmation HMBC->Structure Confirm Thioester Linkage & Overall Connectivity Assignment_Acyl->HMBC Assignment_Acyl_C->HMBC Assignment_CoA->HMBC Assignment_CoA_C->HMBC

References

Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Genes Involved in 16-Methyloctadecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of cellular lipids, playing roles in membrane fluidity, cell signaling, and energy metabolism. The dysregulation of BCFA metabolism has been implicated in various metabolic diseases. 16-Methyloctadecanoyl-CoA is a specific long-chain BCFA whose metabolic pathway is not fully elucidated. This document provides a comprehensive guide for utilizing CRISPR-Cas9 genome-wide or targeted screening to identify and characterize the genes involved in the synthesis, degradation, and regulation of this compound.

CRISPR-Cas9 technology enables systematic loss-of-function screening to uncover gene dependencies in various biological processes.[1] By coupling a pooled CRISPR-Cas9 library with a robust phenotypic assay, researchers can identify novel genes and pathways that modulate the levels of this compound, offering potential therapeutic targets for metabolic disorders.

I. Application Notes

Overview of the CRISPR-Cas9 Screening Approach

A pooled CRISPR-Cas9 screen involves the introduction of a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells. Each sgRNA is designed to target and knock out a specific gene.[1] The cell population is then subjected to a selection pressure or a phenotypic sort that enriches for cells with altered metabolism of this compound. Deep sequencing of the sgRNA cassette from the enriched and control populations allows for the identification of genes whose knockout confers the desired phenotype.

Designing a Focused sgRNA Library

For studying the metabolism of this compound, a targeted sgRNA library is often more efficient than a genome-wide screen. The library should be designed to target genes known or predicted to be involved in fatty acid metabolism. Key gene families to include are:

  • Fatty Acid Synthase (FASN) and Elongases (ELOVLs): Responsible for the synthesis and elongation of fatty acid chains.

  • Branched-Chain Amino Acid Aminotransferases (BCAT1, BCAT2): Catalyze the initial step in the catabolism of branched-chain amino acids (BCAAs), which can serve as precursors for BCFA synthesis.

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: Catalyzes the oxidative decarboxylation of branched-chain α-keto acids, a key step in generating primers for BCFA synthesis.[2][3]

  • Acyl-CoA Synthetases and Thioesterases: Involved in the activation and hydrolysis of fatty acyl-CoAs.

  • Enzymes of Alpha- and Beta-Oxidation: Responsible for the degradation of fatty acids. For BCFAs with a methyl group at the β-position, alpha-oxidation is a critical initial step.[4][5]

  • Lipid Transport and Droplet Formation Proteins: Genes involved in the trafficking and storage of lipids.

Phenotypic Selection Strategy

A crucial component of a successful screen is a robust and sensitive phenotypic assay to detect changes in this compound levels or a related downstream effect. Potential strategies include:

  • Mass Spectrometry-based Lipidomics: Direct quantification of this compound or its free fatty acid form in cell lysates. This provides the most direct readout but can be low-throughput.

  • Fluorescent Lipid Probes: Utilization of fluorescent analogs of fatty acids or dyes that accumulate in lipid droplets. Changes in fluorescence intensity can be measured by flow cytometry for high-throughput cell sorting.

  • Cell Viability or Proliferation Assays: If an accumulation or depletion of this compound is toxic to the cells under specific culture conditions (e.g., nutrient deprivation), a growth-based screen can be employed.

II. Experimental Protocols

Protocol 1: Generation of Cas9-Expressing Stable Cell Line
  • Cell Line Selection: Choose a cell line relevant to the biological context of interest (e.g., hepatocytes for liver metabolism, adipocytes for fat metabolism). Ensure the cell line is easily transfectable or transducible.

  • Lentiviral Transduction:

    • Plate 1 x 10^6 cells in a 6-well plate.

    • The next day, infect the cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., puromycin (B1679871) resistance) at a multiplicity of infection (MOI) of 0.3-0.5.

    • Incubate for 48-72 hours.

  • Selection:

    • Replace the medium with fresh medium containing the appropriate concentration of the selection agent (e.g., 1-10 µg/mL puromycin).

    • Culture the cells for 7-10 days, replacing the selection medium every 2-3 days, until a resistant population is established.

  • Validation of Cas9 Activity:

    • Transfect a small population of the Cas9-stable cells with a plasmid encoding an sgRNA targeting a non-essential gene (e.g., AAVS1) and a fluorescent reporter.

    • Assess the knockout efficiency by Sanger sequencing of the target locus or by a T7 endonuclease I assay.

Protocol 2: Pooled CRISPR-Cas9 Library Screening
  • Lentiviral Library Production: Package the pooled sgRNA library into lentiviral particles. Titer the virus to determine the optimal volume for transduction.

  • Library Transduction:

    • Plate a sufficient number of Cas9-expressing cells to ensure at least 300-500x representation of the sgRNA library (e.g., for a library of 10,000 sgRNAs, use at least 3-5 million cells).

    • Transduce the cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: 48 hours post-transduction, select the transduced cells with the appropriate antibiotic (e.g., puromycin) for 2-3 days.

  • Baseline Cell Collection (T0): Harvest a representative population of cells to serve as the baseline for sgRNA representation.

  • Phenotypic Selection:

    • Culture the remaining cells for a period sufficient for gene knockout and phenotypic manifestation (typically 7-14 days).

    • Apply the chosen selection pressure (e.g., treatment with a metabolic inhibitor) or perform the phenotypic sort (e.g., FACS for cells with high/low lipid content).

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the T0 and the selected cell populations.

  • sgRNA Library Amplification and Sequencing:

    • Amplify the sgRNA cassette from the genomic DNA using PCR with primers containing Illumina sequencing adapters and barcodes.

    • Perform high-throughput sequencing of the amplified sgRNA libraries.

Protocol 3: Data Analysis and Hit Identification
  • Quality Control: Assess the quality of the sequencing data, including read depth and sgRNA representation in the T0 sample.

  • sgRNA Abundance Counting: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA in each sample.

  • Hit Identification: Use statistical tools like MAGeCK to identify sgRNAs and genes that are significantly enriched or depleted in the selected population compared to the control population.

  • Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the identified hit genes to uncover biological processes involved in this compound metabolism.

Protocol 4: Hit Validation
  • Individual sgRNA Validation:

    • Synthesize 2-3 of the top-scoring sgRNAs for each hit gene.

    • Individually transduce these sgRNAs into the Cas9-expressing cell line.

    • Confirm gene knockout by western blot or qPCR.

    • Validate the phenotype using the same assay as in the primary screen.

  • Orthogonal Validation:

    • Use an alternative method to suppress the expression of the hit gene, such as RNA interference (siRNA or shRNA), to confirm that the phenotype is not due to off-target effects of the CRISPR-Cas9 system.

  • Rescue Experiments:

    • In the knockout cells, re-express a cDNA of the target gene that is resistant to the sgRNA (e.g., by introducing silent mutations in the sgRNA target site).

    • A reversal of the phenotype upon re-expression confirms the on-target effect of the gene knockout.

III. Data Presentation

Table 1: Hypothetical Top 10 Enriched Genes from a Positive Selection Screen for Increased this compound Levels.

Gene SymbolGene NamesgRNA CountLog2 Fold Changep-valueFDR
ACSL4Acyl-CoA Synthetase Long Chain Family Member 445.81.2e-82.5e-7
BCAT1Branched Chain Amino Acid Transaminase 135.23.5e-85.1e-7
BCKDHBBranched Chain Keto Acid Dehydrogenase E1 Subunit Beta44.98.1e-89.3e-7
ELOVL3ELOVL Fatty Acid Elongase 334.51.5e-71.2e-6
ACAA1Acetyl-CoA Acyltransferase 144.12.8e-71.9e-6
HSD17B12Hydroxysteroid 17-Beta Dehydrogenase 1233.95.4e-73.1e-6
PHYHPhytanoyl-CoA Hydroxylase (PhyH)4-6.29.8e-91.5e-7
ACOX1Acyl-CoA Oxidase 13-5.52.1e-83.8e-7
CPT2Carnitine Palmitoyltransferase 24-5.16.7e-87.9e-7
ACADSBAcyl-CoA Dehydrogenase Short/Branched Chain3-4.81.1e-71.0e-6

Table 2: Validation of Top Hits by Individual sgRNA Knockout and Phenotypic Analysis.

Gene TargetsgRNA IDKnockout Efficiency (%)Change in this compound Level (Fold Change vs. Control)
ACSL4sgACSL4-1925.5
sgACSL4-2885.1
BCAT1sgBCAT1-1954.9
sgBCAT1-2914.6
PHYHsgPHYH-1890.2
sgPHYH-2850.3

IV. Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_screen CRISPR Screen cluster_analysis Data Analysis cluster_validation Hit Validation cas9_cells Generate Cas9-expressing stable cell line transduction Transduce cells with sgRNA library (MOI < 0.5) cas9_cells->transduction library Produce pooled sgRNA lentiviral library library->transduction selection Antibiotic Selection transduction->selection t0 Collect T0 baseline sample selection->t0 phenotype Apply Phenotypic Selection (e.g., FACS, drug treatment) selection->phenotype gDNA Genomic DNA extraction t0->gDNA phenotype->gDNA ngs NGS of sgRNA inserts gDNA->ngs analysis Bioinformatic Analysis (MAGeCK) ngs->analysis hits Identify Enriched/Depleted Genes (Hits) analysis->hits individual_ko Individual sgRNA knockout hits->individual_ko orthogonal Orthogonal Validation (siRNA/shRNA) individual_ko->orthogonal rescue Rescue Experiment orthogonal->rescue validated_hits Validated Gene Hits rescue->validated_hits

Caption: Experimental workflow for CRISPR-Cas9 screening.

branched_chain_fatty_acid_metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation (Alpha-Oxidation) bcaa Branched-Chain Amino Acids (e.g., Leucine) bcat BCAT1/2 bcaa->bcat bcka Branched-Chain α-Keto Acids bcat->bcka bckdh BCKDH Complex bcka->bckdh bc_coa Branched-Chain Acyl-CoA (Primer) bckdh->bc_coa fasn Fatty Acid Synthase (FASN) + Malonyl-CoA bc_coa->fasn bcfa This compound fasn->bcfa bcfa_degradation This compound phyh PHYH (Phytanoyl-CoA Hydroxylase) bcfa_degradation->phyh hydroxy_bcfa 2-Hydroxy-16-methyloctadecanoyl-CoA phyh->hydroxy_bcfa lyase 2-Hydroxyacyl-CoA Lyase hydroxy_bcfa->lyase pristanal_analog Pristanal Analog + Formyl-CoA lyase->pristanal_analog aldh Aldehyde Dehydrogenase pristanal_analog->aldh pristanic_acid_analog Pristanic Acid Analog aldh->pristanic_acid_analog beta_oxidation Beta-Oxidation pristanic_acid_analog->beta_oxidation

Caption: Metabolism of a methyl-branched fatty acid.

References

Troubleshooting & Optimization

Improving solubility of 16-Methyloctadecanoyl-CoA for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 16-Methyloctadecanoyl-CoA for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

A1: this compound is a long-chain branched fatty acyl-coenzyme A. Like other long-chain fatty acyl-CoAs, it is an amphiphilic molecule with a polar head (CoA) and a long, nonpolar hydrocarbon tail. This structure leads to very low solubility in aqueous solutions like cell culture media.[1] Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into micelles, which can affect their availability to cells and interfere with experiments.[2][3]

Q2: How does the methyl branch on this compound affect its solubility compared to a straight-chain equivalent?

A2: The methyl branch on the acyl chain introduces a kink, which disrupts the close packing of the lipid molecules.[4][5] This disruption can reduce the van der Waals forces between adjacent molecules, which may slightly increase its solubility and lower its melting point compared to its straight-chain counterpart, nonadecanoyl-CoA. However, it remains a poorly soluble lipid in aqueous solutions.

Q3: What are the primary methods for solubilizing long-chain fatty acyl-CoAs for cell culture?

A3: The most common and recommended method is to complex the fatty acyl-CoA with fatty acid-free Bovine Serum Albumin (BSA).[6] BSA acts as a carrier protein, sequestering the hydrophobic acyl chain and presenting the molecule in a more soluble form to the cells.[6] Other methods, such as using organic solvents like ethanol (B145695) or DMSO, are also employed, but care must be taken to avoid solvent toxicity to the cells.[6]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent-like molecules, such as long-chain fatty acyl-CoAs, begin to form micelles in an aqueous solution.[2][3] Below the CMC, the molecules exist as monomers. Above the CMC, both monomers and micelles are present. For cell culture experiments, it is often desirable to work with concentrations below the CMC or in a BSA-complexed form to ensure a consistent and available supply of the molecule to the cells.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Approximate CMC in Aqueous BufferNotes
Palmitoyl-CoA (C16:0)1006.37 - 250 µM[2]CMC is highly dependent on buffer composition, pH, and ionic strength.
Stearoyl-CoA (C18:0)1034.4Lower than Palmitoyl-CoAAs chain length increases, CMC generally decreases.
Oleoyl-CoA (C18:1)1032.4Higher than Stearoyl-CoAUnsaturation increases the CMC compared to the saturated counterpart.
This compound (C19:0, branched) 1048.4 Estimated to be low µM The methyl branch may slightly increase the CMC compared to a C19 straight-chain acyl-CoA.

Experimental Protocols

Protocol for Solubilizing this compound with Bovine Serum Albumin (BSA)

This protocol describes the preparation of a 1 mM stock solution of this compound complexed with fatty acid-free BSA at a 1:1 molar ratio.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile, nuclease-free water

  • Sterile PBS (Phosphate Buffered Saline)

  • 0.22 µm sterile filter

  • Sterile conical tubes

Procedure:

  • Prepare a 10% (w/v) BSA solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.

    • Gently rock or stir at 37°C until the BSA is completely dissolved. Avoid vigorous shaking to prevent frothing.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Prepare a 10 mM stock of this compound:

    • Due to its poor aqueous solubility, initially dissolve a small, accurately weighed amount of this compound in a minimal volume of ethanol or DMSO. Caution: Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic (typically <0.1%).

    • For example, dissolve 10.48 mg of this compound in 1 mL of ethanol to make a 10 mM stock.

  • Complex this compound with BSA:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the 10 mM this compound stock solution dropwise to the BSA solution while gently stirring. For a 1:1 molar ratio to create a 1 mM final solution, you would add 100 µL of the 10 mM acyl-CoA stock to 900 µL of the 10% BSA solution.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.

  • Final Preparation and Storage:

    • The resulting solution is a 1 mM stock of this compound complexed with BSA.

    • This stock can be further diluted in cell culture medium to the desired final concentration.

    • For long-term storage, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution or cell culture medium. 1. The concentration of this compound is too high. 2. Incomplete complexation with BSA. 3. The final concentration of organic solvent is too high, causing precipitation upon dilution in aqueous medium.1. Prepare a more dilute stock solution. 2. Increase the BSA to acyl-CoA molar ratio (e.g., 2:1 or 3:1). Ensure adequate incubation time and temperature for complexation. 3. Use a more concentrated initial stock in organic solvent to minimize the volume added to the BSA solution.
Inconsistent experimental results. 1. Formation of micelles at higher concentrations. 2. Degradation of the this compound stock solution. 3. Variability in BSA-complexation efficiency.1. Work at concentrations well below the estimated CMC or consistently use BSA-complexed acyl-CoA. 2. Prepare fresh stock solutions regularly and store them properly at low temperatures. Avoid repeated freeze-thaw cycles. 3. Standardize the BSA-complexation protocol, ensuring consistent timings, temperatures, and mixing.
Cell toxicity observed. 1. Toxicity from the organic solvent used for initial solubilization. 2. Lipotoxicity from high concentrations of free this compound.1. Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). 2. Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. Ensure efficient complexation with BSA to reduce the concentration of free acyl-CoA.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_exp Cell Culture Experiment prep_bsa Prepare 10% Fatty Acid-Free BSA Solution complex Complex Acyl-CoA with BSA (37°C, 1 hr) prep_bsa->complex prep_coa Prepare 10 mM this compound in Ethanol/DMSO prep_coa->complex filter Sterile Filter (0.22 µm) complex->filter store Aliquot and Store at -80°C filter->store thaw Thaw Stock Solution store->thaw Use in Experiment dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze

Caption: Experimental workflow for preparing and using BSA-complexed this compound.

troubleshooting_logic start Problem Encountered precipitate Precipitate Formation? start->precipitate inconsistent Inconsistent Results? precipitate->inconsistent No solution1 Decrease Concentration Increase BSA:Acyl-CoA Ratio precipitate->solution1 Yes toxicity Cell Toxicity? inconsistent->toxicity No solution2 Use Fresh Stock Standardize Protocol inconsistent->solution2 Yes solution3 Reduce Solvent Concentration Optimize Acyl-CoA Dose toxicity->solution3 Yes end Problem Resolved toxicity->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for common issues with this compound solubility.

References

Preventing degradation of 16-Methyloctadecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 16-Methyloctadecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction and handling of this compound.

Q1: I am observing low or no recovery of this compound in my samples. What are the potential causes?

A1: Low recovery of long-chain acyl-CoAs like this compound can be attributed to several factors during sample preparation. These molecules are inherently unstable and susceptible to both enzymatic and chemical degradation. Key areas to troubleshoot include:

  • Sample Handling and Storage: Immediate processing of fresh tissue is ideal. If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles as this can significantly impact lipid stability.

  • Inefficient Extraction: Incomplete cell lysis or insufficient extraction solvent volume can lead to poor recovery. Ensure thorough homogenization of the tissue and consider using a glass homogenizer for better disruption.[1] A 20-fold excess of extraction solvent to tissue weight is often recommended.[1]

  • Degradation During Extraction: Both enzymatic and chemical degradation can occur rapidly. It is crucial to work quickly, keep samples on ice at all times, and use fresh, high-purity solvents.[1] The use of an acidic buffer during homogenization can help to inhibit enzymatic activity.[1]

  • Inefficient Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the cartridge is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent loss of the analyte.[1]

Q2: What is the optimal pH and temperature for handling this compound to minimize degradation?

A2: While specific data for this compound is limited, general guidelines for long-chain acyl-CoAs suggest that maintaining a slightly acidic to neutral pH is preferable. A common homogenization buffer is 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9.[1] For storage of extracts, a buffer at pH 6.8, such as 50 mM ammonium (B1175870) acetate, has been shown to provide good stability for acyl-CoAs at 4°C for up to 48 hours.[2]

Throughout the extraction process, it is critical to keep samples on ice (0-4°C) to minimize enzymatic activity.[1] For long-term storage of tissue samples, -80°C is recommended.[1] Very little degradation of long-chain fatty acids has been observed at temperatures up to 90-160°C for short durations (30 minutes), though this is not representative of typical sample prep conditions and refers to the free fatty acids, not the CoA esters which are more labile.[3]

Q3: How can I prevent oxidative degradation of this compound during sample preparation?

A3: Oxidation is a significant concern for long-chain acyl-CoAs. To mitigate this, consider the following:

  • Use of Antioxidants: The addition of antioxidants to the extraction solvents is a common practice. Butylated hydroxytoluene (BHT) is frequently used to prevent lipid peroxidation. Concentrations in the range of 50 µM to 100 µM are often employed.[4] Another common antioxidant is α-tocopherol (a form of Vitamin E).

  • Degas Solvents: Where possible, use solvents that have been degassed to remove dissolved oxygen.

  • Work Under Inert Gas: For highly sensitive samples, performing extraction steps under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The use of a proper internal standard is crucial for accurate quantification. For acyl-CoA analysis, a stable isotope-labeled version of the analyte is ideal but often not commercially available. In such cases, an odd-chain fatty acyl-CoA is a suitable alternative as they are typically not endogenous to most biological systems.[5]

Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for the analysis of long-chain acyl-CoAs.[6][7] Its chemical properties are similar to other long-chain acyl-CoAs, ensuring comparable extraction efficiency and ionization response in mass spectrometry, thus allowing for reliable correction of sample loss and matrix effects.

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the storage conditions. The following table summarizes the stability of a mixture of acyl-CoA standards in different solvents at 4°C over 48 hours, as indicated by the coefficient of variation (CV) of mass spectrometry signal intensities. Lower CV values indicate higher stability.

Solvent CompositionpHAverage CV (%) over 48h at 4°CReference
WaterNeutral> 20% (unstable)[2]
50 mM Ammonium Acetate4.0~15-20%[2]
50 mM Ammonium Acetate6.8< 10% (most stable) [2]
50% Methanol (B129727)/WaterNeutral~10-15%[2]
50% Methanol/50 mM Ammonium Acetate4.0~10-15%[2]
50% Methanol/50 mM Ammonium Acetate6.8< 10% (most stable) [2]

Data adapted from a study on a mixture of 12 acyl-CoA standards. While not specific to this compound, it provides a general guideline for optimal storage conditions.[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples and is suitable for subsequent LC-MS/MS analysis.[1][6]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (glass homogenizer recommended)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Internal Standard (e.g., Heptadecanoyl-CoA) solution

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium acetate)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of a ACN:Isopropanol (3:1 v/v) mixture and homogenize again.[6]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Vortex vigorously for 2 minutes, then sonicate for 3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

    • Re-extract the pellet with another 1 mL of ACN:Isopropanol (3:1 v/v), vortex, sonicate, and centrifuge as before.

    • Combine the supernatants.

  • Sample Concentration:

    • Dry the combined supernatant under a stream of nitrogen or using a vacuum concentrator at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of reconstitution solvent.

    • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Degradation Pathway of this compound

The degradation of branched-chain fatty acids like this compound involves an initial alpha-oxidation step to remove the methyl branch, followed by beta-oxidation.

degradation_pathway cluster_alpha_oxidation Alpha-Oxidation cluster_beta_oxidation Beta-Oxidation This compound This compound Phytanoyl-CoA\n(analogue) Phytanoyl-CoA (analogue) This compound->Phytanoyl-CoA\n(analogue) Activation 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA\n(analogue)->2-Hydroxyphytanoyl-CoA Hydroxylation (Phytanoyl-CoA dioxygenase) Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal Cleavage (2-Hydroxyphytanoyl-CoA lyase) Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Oxidation (Aldehyde dehydrogenase) Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Activation Acetyl-CoA_Propionyl-CoA Acetyl-CoA + Propionyl-CoA Pristanoyl-CoA->Acetyl-CoA_Propionyl-CoA Multiple Cycles

Caption: Alpha- and Beta-Oxidation of this compound.

Experimental Workflow for this compound Analysis

This workflow outlines the key steps from sample collection to data analysis for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Collection 1. Tissue Collection (Flash-freeze in N2) Homogenization 2. Homogenization (Acidic buffer + IS) Tissue_Collection->Homogenization Extraction 3. Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Purification 4. Purification (SPE) (Optional) Extraction->Purification Concentration 5. Concentration (Nitrogen Evaporation) Purification->Concentration Reconstitution 6. Reconstitution Concentration->Reconstitution LCMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing 8. Data Processing (Quantification) LCMS_Analysis->Data_Processing

Caption: Workflow for this compound Analysis.

References

Technical Support Center: Differentiating 16-Methyloctadecanoyl-CoA from Straight-Chain Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of 16-methyloctadecanoyl-CoA from its straight-chain isomers, such as nonadecanoyl-CoA (C19:0).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in differentiating this compound from its straight-chain isomers?

A1: The primary challenge lies in their structural similarity. As isomers, they have the same molecular weight and elemental composition, making them indistinguishable by standard mass spectrometry alone. The differentiation, therefore, heavily relies on chromatographic separation prior to detection. Additionally, the Coenzyme A (CoA) moiety dominates the fragmentation pattern in tandem mass spectrometry (MS/MS), often masking the subtle structural differences in the acyl chain.[1]

Q2: Which analytical techniques are most suitable for this differentiation?

A2: The most effective techniques are those that combine high-resolution chromatography with mass spectrometry. Specifically:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful method for analyzing acyl-CoAs directly.[2][3][4] The key is to achieve chromatographic separation of the isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying the fatty acid portion of the molecule after hydrolysis and derivatization.[5][6][7]

Q3: Is it possible to distinguish this compound and its straight-chain isomer using only mass spectrometry?

A3: Generally, it is very difficult with conventional tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID). The fragmentation of acyl-CoAs is dominated by the CoA part of the molecule, leading to nearly identical fragmentation patterns for isomers of the acyl chain.[1] While specialized techniques like radical-directed dissociation (RDD) mass spectrometry can provide more detailed structural information about the acyl chain, they are not as commonly available.[8] Therefore, chromatographic separation is crucial.

Q4: What is the expected elution order of this compound and a straight-chain isomer in reversed-phase liquid chromatography?

A4: In reversed-phase liquid chromatography (RPLC), retention is primarily based on hydrophobicity. Straight-chain molecules can interact more fully with the stationary phase compared to their branched-chain counterparts of the same carbon number. However, this compound has a total of 19 carbons, the same as nonadecanoyl-CoA. The methyl branch in this compound slightly reduces its overall hydrophobicity and can cause it to elute slightly earlier than the straight-chain nonadecanoyl-CoA on a C18 column.[9][10]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers

Symptoms:

  • Co-eluting peaks for this compound and its straight-chain isomer.

  • A single broad peak where two distinct peaks are expected.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Chemistry For reversed-phase LC, ensure a high-quality C18 or C30 column with a high surface area is used. For complex mixtures, connecting two columns in series can improve resolution.[11]
Suboptimal Mobile Phase Gradient A shallow gradient is often necessary to separate isomers. Decrease the rate of change of the organic solvent in your gradient. For example, reduce the rate of increase of acetonitrile (B52724) or methanol.
Incorrect Flow Rate Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution. Experiment with flow rates in the range of 0.2-0.4 mL/min for a standard analytical column.
Inappropriate Column Temperature Temperature affects viscosity and mass transfer. Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance between peak shape and resolution.[9]
Sample Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or dilute the sample.

// Nodes start [label="Start: Poor Resolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Is the column appropriate?\n(e.g., C18, high efficiency)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_gradient [label="Is the mobile phase gradient optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_flow [label="Is the flow rate optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the column temperature optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; check_load [label="Is there sample overload?", fillcolor="#FBBC05", fontcolor="#202124"];

solution_column [label="Action: Use high-resolution C18\nor C30 column. Consider columns\nin series.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_gradient [label="Action: Decrease gradient slope.\n(e.g., slower increase in organic solvent)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_flow [label="Action: Reduce the flow rate.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Action: Test a range of temperatures\n(e.g., 30-50°C).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_load [label="Action: Reduce injection volume\nor dilute sample.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End: Resolution Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_column; check_column -> optimize_gradient [label="No"]; check_column -> solution_column [label="Yes"]; solution_column -> optimize_gradient;

optimize_gradient -> adjust_flow [label="No"]; optimize_gradient -> solution_gradient [label="Yes"]; solution_gradient -> adjust_flow;

adjust_flow -> check_temp [label="No"]; adjust_flow -> solution_flow [label="Yes"]; solution_flow -> check_temp;

check_temp -> check_load [label="No"]; check_temp -> solution_temp [label="Yes"]; solution_temp -> check_load;

check_load -> end [label="No"]; check_load -> solution_load [label="Yes"]; solution_load -> end; } Caption: Troubleshooting workflow for poor chromatographic resolution.

Issue 2: Ambiguous Mass Spectrometry Identification

Symptoms:

  • Identical precursor mass and very similar MS/MS fragmentation patterns for two adjacent chromatographic peaks.

  • Inability to confidently assign the identity of the branched-chain and straight-chain isomers.

Possible Causes and Solutions:

CauseSolution
Dominant CoA Fragmentation As mentioned, the CoA moiety produces dominant fragment ions (e.g., neutral loss of 507 Da) that are common to all acyl-CoAs, making isomer differentiation by MS/MS difficult.[1][12]
Lack of Authentic Standards Without running pure standards of this compound and the corresponding straight-chain isomer, peak assignment based on elution order is presumptive.
Insufficient Mass Resolution Low-resolution mass spectrometers may not be able to resolve subtle differences in fragment masses if any exist.

Troubleshooting Steps:

  • Confirm Chromatographic Separation: Ensure baseline or near-baseline separation of the isomers using the steps outlined in "Issue 1".

  • Analyze Authentic Standards: If available, run pure standards for both this compound and the straight-chain isomer (e.g., nonadecanoyl-CoA) to confirm their respective retention times under your experimental conditions.

  • Utilize High-Resolution Mass Spectrometry: While it may not resolve the primary fragmentation issue, high-resolution MS can confirm the elemental composition of precursor and fragment ions with high accuracy.

  • Consider GC-MS of Derivatized Fatty Acids: If direct analysis of acyl-CoAs is inconclusive, hydrolyze the acyl-CoAs to free fatty acids and derivatize them to fatty acid methyl esters (FAMEs). Branched-chain FAMEs often have distinct retention times and fragmentation patterns compared to their straight-chain counterparts in GC-MS.[13]

// Nodes start [label="Start: Ambiguous MS ID", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_separation [label="Is chromatographic separation\nbaseline-resolved?", fillcolor="#FBBC05", fontcolor="#202124"]; run_standards [label="Have authentic standards been run?", fillcolor="#FBBC05", fontcolor="#202124"]; use_gcms [label="Is direct analysis of acyl-CoAs\nstill ambiguous?", fillcolor="#FBBC05", fontcolor="#202124"];

solution_separation [label="Action: Optimize chromatography\n(see resolution workflow).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_standards [label="Action: Analyze pure standards\nto confirm retention times.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_gcms [label="Action: Hydrolyze, derivatize to FAMEs,\nand analyze by GC-MS.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End: Confident Isomer ID", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_separation; check_separation -> run_standards [label="Yes"]; check_separation -> solution_separation [label="No"]; solution_separation -> run_standards;

run_standards -> use_gcms [label="Yes"]; run_standards -> solution_standards [label="No"]; solution_standards -> use_gcms;

use_gcms -> end [label="No"]; use_gcms -> solution_gcms [label="Yes"]; solution_gcms -> end; } Caption: Logical steps for resolving ambiguous mass spectrometry identification.

Experimental Protocols

Protocol 1: LC-MS/MS for Direct Analysis of Acyl-CoAs
  • Sample Extraction:

    • Homogenize approximately 40 mg of frozen tissue in 0.5 mL of 100 mM potassium phosphate (B84403) (pH 4.9) and 0.5 mL of a 3:1:1 mixture of acetonitrile:isopropanol:methanol containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[3]

    • Vortex, sonicate, and centrifuge the homogenate at 16,000 x g at 4°C for 10 minutes.

    • Collect the supernatant and re-extract the pellet with the same solvent mixture.

    • Combine the supernatants and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of 1:1 methanol:water for analysis.[3]

  • LC Separation:

    • Column: High-strength silica (B1680970) C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.

    • Gradient:

      • 0-2 min: 10% B

      • 2-10 min: 10-90% B (linear gradient)

      • 10-12 min: 90% B

      • 12-12.1 min: 90-10% B

      • 12.1-15 min: 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]+ for this compound and its isomer (m/z will be identical).

    • Product Ion (Q3): Monitor for the characteristic fragment of the CoA moiety. A neutral loss scan of 507 Da can also be used for profiling.[4][12]

Protocol 2: GC-MS for Analysis of Derivatized Fatty Acids
  • Hydrolysis and Derivatization:

    • To the acyl-CoA extract, add 1 mL of 0.5 M methanolic NaOH.

    • Heat at 80°C for 10 minutes to hydrolyze the thioester bond.

    • Cool and add 1 mL of 14% boron trifluoride in methanol.

    • Heat at 80°C for 2 minutes to form fatty acid methyl esters (FAMEs).

    • Add 1 mL of hexane (B92381) and 1 mL of water, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs for analysis.

  • GC Separation:

    • Column: A polar capillary column (e.g., DB-225ms, 30 m x 0.25 mm x 0.25 µm).[14]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 5°C/min to 240°C, hold for 10 min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Identification: Branched-chain FAMEs will exhibit characteristic fragmentation patterns, often with a prominent ion resulting from cleavage at the branch point.[13] They will also have different retention times compared to their straight-chain counterparts.

Quantitative Data Summary

The following table provides expected relative retention times (RRT) for the compounds of interest using the protocols described above. The straight-chain isomer is used as the reference (RRT = 1.00).

CompoundAnalytical MethodExpected Relative Retention Time (RRT)Expected m/z (Precursor/Fragment)
Nonadecanoyl-CoA (C19:0)LC-MS/MS1.00 (Reference)[M+H]+ / [M-507+H]+
This compoundLC-MS/MS~0.98[M+H]+ / [M-507+H]+
Nonadecanoic acid methyl esterGC-MS1.00 (Reference)M+ and characteristic fragments
16-Methyloctadecanoic acid methyl esterGC-MS~0.95M+ and characteristic fragments

References

Troubleshooting low yield in 16-Methyloctadecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 16-Methyloctadecanoyl-CoA.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses common issues that can lead to decreased product yield during the chemoenzymatic synthesis of this compound. The typical synthesis involves two main stages: activation of 16-methyloctadecanoic acid and the subsequent enzymatic reaction with Coenzyme A.

Issue 1: Inefficient Activation of 16-Methyloctadecanoic Acid

Question: My reaction to activate 16-methyloctadecanoic acid before the enzymatic step shows low conversion. What are the potential causes and solutions?

Answer:

The activation of the fatty acid is a critical step that can be a significant source of yield loss. Common methods include conversion to an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for complete activation. Consider extending the reaction time or slightly increasing the temperature, while monitoring for potential side product formation.

  • Reagent Quality: The activating agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) for NHS esters, isobutyl chloroformate for mixed anhydrides) may have degraded. Use fresh or properly stored reagents.

  • Moisture Contamination: The presence of water can hydrolyze the activated intermediate, reducing the amount available for the subsequent reaction with Coenzyme A. Ensure all solvents and glassware are anhydrous.

  • Steric Hindrance: The branched nature of 16-methyloctadecanoic acid may cause steric hindrance, slowing down the reaction. A different activating agent that is less sensitive to steric bulk might be beneficial.

Troubleshooting Workflow for Fatty Acid Activation

start Low Yield in Activation Step check_reagents Verify Reagent Quality (DCC, NHS, etc.) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous reagents_ok Reagents are fresh check_reagents->reagents_ok reagents_bad Use Fresh Reagents check_reagents->reagents_bad Degraded? conditions_ok Conditions are optimal check_conditions->conditions_ok conditions_bad Optimize Time/ Temperature check_conditions->conditions_bad Suboptimal? anhydrous_ok System is dry check_anhydrous->anhydrous_ok anhydrous_bad Dry Solvents/ Glassware check_anhydrous->anhydrous_bad Moisture? solution Proceed to Enzymatic Synthesis reagents_ok->solution reagents_bad->start conditions_ok->solution conditions_bad->start anhydrous_ok->solution anhydrous_bad->start

Caption: Troubleshooting logic for the fatty acid activation step.

Issue 2: Low Efficiency in the Enzymatic Synthesis Step

Question: The conversion of the activated fatty acid and Coenzyme A to this compound is low. How can I improve the yield of the enzymatic reaction?

Answer:

The enzymatic coupling of the activated fatty acid with Coenzyme A is catalyzed by an acyl-CoA synthetase or ligase. The efficiency of this step is dependent on several factors.

Potential Causes & Solutions:

  • Suboptimal pH: The enzyme has an optimal pH range for activity. Verify that the buffer pH is appropriate for the specific acyl-CoA synthetase being used.

  • Incorrect Substrate Ratio: An incorrect molar ratio of the activated fatty acid to Coenzyme A can limit the reaction. Titrate the ratio to find the optimal balance, often starting with a slight excess of the activated fatty acid.

  • Enzyme Inhibition: The product, this compound, can cause feedback inhibition of the enzyme.[1] Consider strategies to remove the product as it is formed, such as in-situ purification, if feasible. High concentrations of the fatty acid substrate can also be inhibitory.

  • Low Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and ensure it is stored at the correct temperature. Perform an activity assay with a standard substrate to confirm its viability.

  • Presence of Inhibitors: Contaminants from the activation step, such as residual DCC, can inhibit the enzyme. Ensure proper purification of the activated fatty acid before adding it to the enzymatic reaction.

Table 1: Typical Reaction Parameters for Enzymatic Acyl-CoA Synthesis

ParameterTypical RangeTroubleshooting Action
pH7.0 - 8.5Adjust buffer pH to the enzyme's optimum.
Temperature25 - 37 °COptimize temperature for enzyme stability and activity.
Activated Fatty Acid:CoA Ratio1.1:1 to 1.5:1Titrate the molar ratio to maximize conversion.
Enzyme Concentration1 - 10 µMIncrease enzyme concentration if the reaction is slow.
Reaction Time1 - 4 hoursMonitor reaction progress over time to determine the optimal endpoint.
Issue 3: Product Loss During Purification

Question: I seem to be losing a significant amount of my product during the purification step. What are the best practices for purifying this compound to maximize recovery?

Answer:

Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature. High-performance liquid chromatography (HPLC) is a common and effective method.[2][3]

Potential Causes & Solutions:

  • Inappropriate HPLC Column: A C18 reversed-phase column is typically suitable for long-chain acyl-CoAs.[3] Ensure the column is in good condition and properly equilibrated.

  • Suboptimal HPLC Gradient: The elution gradient may not be optimized for your specific compound, leading to poor peak shape and co-elution with impurities. A slow, shallow gradient of an organic solvent (like acetonitrile) in a buffered aqueous phase (e.g., potassium phosphate (B84403) buffer) is often effective.[2][3]

  • Product Degradation: Long-chain acyl-CoAs can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Keep samples cold and use buffers within a stable pH range (typically around 4.5-6.0) during purification.

  • Non-specific Binding: The product can adsorb to glassware and plasticware. Using low-adsorption tubes and glassware can help minimize this type of loss.

HPLC Purification Workflow

start Crude Reaction Mixture prepare_sample Prepare Sample (e.g., acidification, filtration) start->prepare_sample hplc Inject onto C18 Reversed-Phase Column prepare_sample->hplc gradient Elute with Acetonitrile (B52724)/ Phosphate Buffer Gradient hplc->gradient detect Monitor at 260 nm (Adenine Ring) gradient->detect collect Collect Fractions Containing Product detect->collect lyophilize Lyophilize to Obtain Pure Product collect->lyophilize

Caption: A typical workflow for the HPLC purification of long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of a long-chain branched acyl-CoA like this compound?

A1: The overall yield can vary significantly depending on the specific synthetic route and purification efficiency. Chemoenzymatic methods for similar long-chain acyl-CoAs can have yields ranging from 40% to over 70%.[4] A yield below 30% would warrant troubleshooting.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of this compound can be confirmed using a combination of techniques:

  • HPLC: Compare the retention time of your product with a known standard if available. The peak should be sharp and symmetrical.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

  • UV-Vis Spectroscopy: The presence of the adenine (B156593) ring in Coenzyme A results in a characteristic absorbance maximum at approximately 260 nm.

Q3: My 16-methyloctadecanoic acid precursor is not commercially available. What is a reliable method for its synthesis?

A3: While less common than straight-chain fatty acids, synthetic routes for branched-chain fatty acids have been described in the literature. One approach involves the coupling of an organometallic reagent with a suitable electrophile to construct the carbon skeleton, followed by oxidation to the carboxylic acid.

Q4: Can I use a different acyl-CoA synthetase for the enzymatic step?

A4: Yes, different acyl-CoA synthetases exhibit varying substrate specificities.[5][6] If you are experiencing low yields, it may be beneficial to screen a panel of enzymes to find one that is more efficient at activating 16-methyloctadecanoic acid. Enzymes with specificity for long-chain and branched-chain fatty acids are more likely to be successful.

Q5: What are the best storage conditions for this compound?

A5: Like other long-chain acyl-CoAs, this compound should be stored as a lyophilized powder or in a buffered aqueous solution at -80°C to prevent hydrolysis and other forms of degradation. Avoid repeated freeze-thaw cycles.

Detailed Experimental Protocol: Chemoenzymatic Synthesis of this compound

This protocol provides a general framework. Optimization of specific parameters may be necessary.

Part 1: Activation of 16-Methyloctadecanoic Acid to its N-Hydroxysuccinimide (NHS) Ester

  • Dissolve 16-methyloctadecanoic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent.

  • Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 16-methyloctadecanoyl-NHS ester.

Part 2: Enzymatic Synthesis of this compound

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing Coenzyme A (trilithium salt, 1 equivalent) and a suitable long-chain acyl-CoA synthetase (e.g., 5 µM).

  • Dissolve the crude 16-methyloctadecanoyl-NHS ester (1.2 equivalents) in a minimal amount of a suitable organic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

  • Add the NHS ester solution dropwise to the reaction buffer while stirring.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of the product by HPLC, observing the decrease in the CoA peak and the appearance of the this compound peak.

  • Quench the reaction by adding an acid (e.g., formic acid) to a final concentration of 1%.

Part 3: Purification by HPLC

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered solution onto a C18 reversed-phase HPLC column.

  • Elute the product using a linear gradient of acetonitrile in an aqueous buffer (e.g., 25 mM potassium phosphate, pH 5.3).[3]

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

References

Stabilizing 16-Methyloctadecanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 16-Methyloctadecanoyl-CoA

This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing this compound in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity and stability of this critical reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in aqueous solutions?

Long-chain acyl-CoAs like this compound are amphiphilic molecules, meaning they have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. This dual nature makes them prone to forming micelles and precipitating out of solution, especially at concentrations above their critical micelle concentration (CMC).[1] Furthermore, the thioester bond is susceptible to hydrolysis, and the long fatty acid chain can undergo oxidation, leading to degradation of the molecule.[2][3][4][5][6]

Q2: My this compound solution appears cloudy or has formed a precipitate. What is happening and how can I fix it?

Cloudiness or precipitation is typically due to the low aqueous solubility of the long acyl chain, causing the molecules to aggregate and exceed their CMC.[1]

  • Cause: The concentration of the acyl-CoA is too high for the aqueous buffer, or the temperature is too low, reducing solubility.

  • Solution: Prepare stock solutions in a small amount of an organic co-solvent like DMSO before diluting to the final concentration in your aqueous buffer.[7][8] It is often recommended to prepare aqueous solutions fresh for each experiment to minimize stability issues.[7] Gentle warming and vortexing may temporarily redissolve the compound, but for long-term stability, adjusting the solvent system is necessary.

Q3: How can I prevent the hydrolysis of the thioester bond in my solution?

The thioester bond in acyl-CoAs is thermodynamically favored to hydrolyze in the presence of water, a reaction catalyzed by both acidic and basic conditions.[2][3][6]

  • pH Control: Maintain the pH of the aqueous solution within a neutral to slightly acidic range (pH 6.0-7.5). The rate of thioester hydrolysis increases significantly at alkaline pH.

  • Temperature: Store solutions at low temperatures (-20°C or -80°C for long-term storage) to slow the rate of all chemical reactions, including hydrolysis. Avoid repeated freeze-thaw cycles.

  • Enzymatic Degradation: If working with cell lysates or tissue extracts, be aware of endogenous thioesterase enzymes that can rapidly hydrolyze the acyl-CoA.[4][5] Keep samples on ice and consider using thioesterase inhibitors if necessary.

Q4: What are the signs of oxidation, and what steps can I take to prevent it?

The long hydrocarbon chain is susceptible to oxidation by reactive oxygen species (ROS).

  • Signs of Oxidation: Degradation of the parent compound, which can be detected by analytical methods like LC-MS, and potential interference in downstream biological assays.

  • Prevention:

    • Use Degassed Buffers: Deoxygenate aqueous buffers by sparging with an inert gas like argon or nitrogen before use.

    • Add Antioxidants: Consider adding antioxidants like Vitamin E or other lipid-soluble antioxidants to your solution, though their compatibility with your specific experimental system must be verified.[9][10]

    • Storage: Store aliquots under an inert atmosphere (e.g., argon) to minimize exposure to oxygen.

Q5: How can I verify the integrity and concentration of my this compound solution?

Due to its instability, it is crucial to verify the quality of your acyl-CoA solution.

  • Recommended Method: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12][13][14] This technique can separate the intact acyl-CoA from its degradation products (e.g., the free fatty acid and Coenzyme A) and provide accurate quantification.

  • Alternative Methods: HPLC with UV detection can also be used to quantify acyl-CoAs.[12][14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Solution is Cloudy / Precipitate Forms Concentration exceeds solubility or CMC.Prepare a concentrated stock in DMSO and dilute into aqueous buffer immediately before use. Prepare smaller, fresh batches. Gentle warming may help temporarily.[7]
Loss of Activity in Biological Assay Hydrolysis: Thioester bond has cleaved.Maintain solution pH between 6.0 and 7.5. Prepare solutions fresh and keep on ice. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.
Oxidation: The fatty acyl chain has been damaged.Use deoxygenated buffers. Store aliquots under an inert gas (argon). Consider adding compatible antioxidants.[9][10]
Inconsistent Experimental Results Degradation during storage or handling.Aliquot stock solutions to minimize freeze-thaw cycles. Verify the concentration and purity of a representative aliquot via LC-MS before starting a new set of experiments.[11][13]

Visual Guides and Workflows

Degradation Pathways

A This compound (Aqueous Solution) B Hydrolysis (Thioester Cleavage) A->B High pH / Temp. Thioesterases C Oxidation (Acyl Chain Damage) A->C O₂ / ROS D 16-Methyloctadecanoic Acid + Coenzyme A B->D E Oxidized Acyl-CoA Derivatives C->E

Caption: Primary degradation pathways for this compound in aqueous media.

Troubleshooting Decision Tree

start Problem with Acyl-CoA Experiment? check_visual Is the solution clear? start->check_visual check_age Is the solution freshly prepared? check_visual->check_age Yes sol_precip Issue: Precipitation Action: Remake stock in DMSO, dilute fresh. check_visual->sol_precip No check_pH Is buffer pH > 7.5? check_age->check_pH Yes sol_hydrolysis Issue: Likely Hydrolysis Action: Use fresh solution, check buffer pH. check_age->sol_hydrolysis No check_storage Was it stored under inert gas? check_pH->check_storage No check_pH->sol_hydrolysis Yes sol_oxidation Issue: Possible Oxidation Action: Use degassed buffers, store under argon. check_storage->sol_oxidation No end_node Proceed with Experiment check_storage->end_node Yes sol_verify Issue: Unknown Degradation Action: Verify integrity with LC-MS. sol_precip->sol_verify sol_hydrolysis->sol_verify sol_oxidation->sol_verify

Caption: A logical workflow to diagnose common issues with acyl-CoA solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes how to prepare a 100 µM working solution of this compound from a lyophilized powder.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Experimental aqueous buffer (e.g., PBS, HEPES, or Tris), pH 6.5-7.5, deoxygenated by sparging with argon for 20 minutes.

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Stock Solution Preparation (e.g., 10 mM):

    • Carefully add a precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

    • Vortex gently for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

    • This organic stock is more stable than aqueous solutions. Aliquot into small volumes in tubes flushed with argon and store at -80°C.

  • Working Solution Preparation (100 µM):

    • Thaw one aliquot of the 10 mM DMSO stock solution immediately before use.

    • Calculate the volume needed for your final working solution (e.g., for 1 mL of 100 µM solution, you will need 10 µL of the 10 mM stock).

    • Add 990 µL of your pre-chilled, deoxygenated aqueous buffer to a new microcentrifuge tube.

    • While gently vortexing the buffer, add the 10 µL of the DMSO stock solution dropwise to facilitate mixing and prevent precipitation.

  • Final Use:

    • Keep the final aqueous working solution on ice and use it within a few hours for best results. Do not store dilute aqueous solutions.

Protocol 2: Assessing Stability by LC-MS

This protocol provides a conceptual workflow for a time-course experiment to assess the stability of this compound in a specific buffer.

Objective: To quantify the degradation of this compound over time at a specific temperature and pH.

Procedure:

  • Preparation: Prepare a fresh aqueous solution of this compound at the desired concentration (e.g., 50 µM) in your buffer of interest, as described in Protocol 1.

  • Time Points: Aliquot the solution into several sealed, airtight vials. Designate time points for analysis (e.g., T=0, 1h, 2h, 4h, 8h, 24h).

  • Incubation: Store the vials under the desired experimental condition (e.g., on ice at 4°C, or at room temperature).

  • Sample Quenching: At each time point, take one vial and immediately quench any potential enzymatic activity by adding a 3-fold excess of cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C-labeled Palmitoyl-CoA).

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet any precipitated protein or debris.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Use a C18 reversed-phase column and a gradient elution to separate this compound from its potential hydrolysis products (16-methyloctadecanoic acid and free Coenzyme A).[12]

  • Data Analysis: Monitor the parent ion of this compound and a specific fragment ion. Quantify the peak area relative to the internal standard at each time point. Plot the remaining percentage of intact acyl-CoA versus time to determine its stability profile under your specific conditions.

prep 1. Prepare Aqueous Solution (Protocol 1) aliquot 2. Aliquot for Time Points (T=0, 1h, 4h, 24h) prep->aliquot incubate 3. Incubate at Test Condition (e.g., 25°C) aliquot->incubate quench 4. Quench Sample with Acetonitrile + Internal Std. incubate->quench At each time point analyze 5. Analyze Supernatant by LC-MS/MS quench->analyze plot 6. Plot [Acyl-CoA] vs. Time analyze->plot

Caption: Experimental workflow for an LC-MS-based stability assessment.

References

Technical Support Center: Quantification of 16-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 16-Methyloctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterated this compound.[1][2] These standards are considered the "gold standard" as they share near-identical chemical and physical properties with the analyte, ensuring they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[2]

However, a specific deuterated standard for this compound may not be commercially available. In such cases, the next best option is a structurally similar analog that is not naturally present in the sample.[2] Odd-chain fatty acyl-CoAs, such as Heptadecanoyl-CoA (C17:0-CoA), are a widely accepted alternative for the quantification of long-chain acyl-CoAs.[3][4]

Q2: Why are stable isotope-labeled internal standards preferred?

Stable isotope-labeled internal standards, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are preferred for several reasons:[2][5]

  • Co-elution: They chromatograph nearly identically to the unlabeled analyte, ensuring they experience the same analytical conditions.

  • Similar Ionization: They have very similar ionization efficiencies in the mass spectrometer's ion source.

  • Correction for Matrix Effects: They effectively compensate for signal suppression or enhancement caused by the sample matrix.[2]

  • Accurate Correction for Sample Loss: They account for any loss of the analyte during the multi-step sample preparation and extraction process.[2]

Q3: What are the key considerations when using an odd-chain fatty acyl-CoA as an internal standard?

When using an odd-chain fatty acyl-CoA like C17:0-CoA, consider the following:

  • Structural Similarity: While not identical, its long-chain aliphatic nature is similar enough to many even-chained acyl-CoAs to provide reasonable correction.

  • Endogenous Levels: It's crucial to confirm that the chosen odd-chain acyl-CoA is not endogenously present in your specific sample type, or that its natural abundance is negligible compared to the amount you spike in.[2]

  • Potential for Differential Response: Be aware that there might be slight differences in extraction recovery and ionization response compared to the analyte. It is advisable to validate the method by assessing the recovery of both the analyte and the internal standard.

Troubleshooting Guide

Issue 1: High Variability in Quantitative Results

Possible Cause Troubleshooting Step
Inconsistent sample preparationEnsure a standardized and reproducible protocol for sample extraction and handling. Add the internal standard at the very beginning of the sample preparation process to account for variability in recovery.[2]
Matrix effectsThe sample matrix can suppress or enhance the analyte signal.[6] Diluting the sample may mitigate this, provided the analyte concentration remains above the limit of detection.[6] Optimizing the chromatographic separation to better resolve the analyte from interfering matrix components is also recommended.[6]
Inappropriate internal standard concentrationIf the internal standard concentration is too low, the signal-to-noise ratio will be poor, leading to imprecise measurements. If it is too high, it could lead to detector saturation or ion suppression of the analyte. Optimize the concentration of the internal standard to be within the linear dynamic range of the assay and ideally close to the expected concentration of the analyte.
Instability of acyl-CoAsAcyl-CoA molecules can be unstable.[7] Ensure that samples are processed quickly and at low temperatures to minimize degradation. The choice of reconstitution solvent after extraction is also critical for stability.[7]

Issue 2: Poor Peak Shape or Co-elution Issues

Possible Cause Troubleshooting Step
Suboptimal chromatographic conditionsOptimize the liquid chromatography method, including the column, mobile phase composition, gradient, and flow rate, to achieve good peak shape and resolution for both the analyte and the internal standard.[3]
Analyte and internal standard do not co-eluteIf using a structural analog internal standard that does not co-elute with the analyte, they may experience different matrix effects, leading to inaccurate quantification.[2] While perfect co-elution may not be possible with a non-isotopic standard, aim for the closest possible elution.

Issue 3: Inaccurate Quantification Despite Using an Internal Standard

Possible Cause Troubleshooting Step
Isotopic or chemical impurities in the internal standardVerify the purity of the internal standard using high-resolution mass spectrometry or quantitative NMR.[1] Always request a certificate of analysis from the supplier.[1]
Isotopic exchangeDeuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely with deuterons on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[1]
Differential matrix effectsEven with an internal standard, severe matrix effects can lead to non-linear responses. Assess matrix effects by performing a post-extraction spike experiment.

Quantitative Data Summary

The following table summarizes typical performance metrics for LC-MS/MS methods for the quantification of long-chain acyl-CoAs. Note that these are representative values and will vary depending on the specific instrumentation, method, and sample matrix.

ParameterC16:0-CoAC18:0-CoAC18:1-CoAReference
Limit of Detection (LOD) ~0.1 - 1 fmol~0.1 - 1 fmol~0.1 - 1 fmol[8]
Limit of Quantification (LOQ) ~0.5 - 5 fmol~0.5 - 5 fmol~0.5 - 5 fmol[8]
Linear Dynamic Range ~3 orders of magnitude~3 orders of magnitude~3 orders of magnitude[8]
Recovery >85%>85%>85%[8]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is a general guideline for the extraction of acyl-CoAs from mammalian cell cultures.[7]

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add a pre-chilled extraction solution (e.g., methanol) containing the internal standard (e.g., C17:0-CoA) directly to the cells.

    • For adherent cells, use a cell scraper to scrape the cells in the extraction solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate thoroughly and centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 7).

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a representative LC-MS/MS method for the analysis of long-chain acyl-CoAs.[3][8]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[3]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[3][8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for the specific acyl-CoA.

    • Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the CoA moiety.

Visualizations

experimental_workflow Experimental Workflow for Acyl-CoA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest 1. Cell/Tissue Harvesting Spike 2. Spike with Internal Standard Harvest->Spike Extract 3. Extraction & Protein Precipitation Spike->Extract Dry 4. Supernatant Drying Extract->Dry Reconstitute 5. Reconstitution Dry->Reconstitute LCMS 6. LC-MS/MS Analysis Reconstitute->LCMS Inject Sample Data 7. Data Processing LCMS->Data Quant 8. Quantification Data->Quant

Caption: A generalized workflow for the quantification of acyl-CoAs.

signaling_pathway Potential Role of Branched-Chain Fatty Acids in Cellular Signaling cluster_metabolism Lipid Metabolism cluster_inflammation Inflammatory Response BCFA Branched-Chain Fatty Acids (e.g., this compound) SREBP1 SREBP1 Expression BCFA->SREBP1 Modulates MAPK MAPK Pathway BCFA->MAPK Modulates FASN Fatty Acid Synthase (FASN) Expression TG Triglyceride Synthesis FASN->TG SREBP1->FASN NFkB NF-κB Pathway MAPK->NFkB CRP C-Reactive Protein (CRP) Expression NFkB->CRP

References

Reducing non-specific binding of 16-Methyloctadecanoyl-CoA in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 16-Methyloctadecanoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to its use in experimental settings, with a focus on mitigating non-specific binding.

Troubleshooting Guides & FAQs

FAQ 1: Why am I observing high background signals and poor reproducibility in my assay?

High background and variability are common issues when working with long-chain acyl-CoAs like this compound. The primary cause is non-specific binding (NSB), where the molecule adheres to unintended surfaces within your assay system, such as plastic labware (microplates, pipette tips) and even other proteins.[1][2] This occurs due to the molecule's long, hydrophobic acyl chain, which readily interacts with hydrophobic surfaces, and potential electrostatic interactions.[2][3][4] This unwanted binding can sequester the molecule, leading to inaccurate measurements and high background noise.[5][6]

cluster_0 Assay Well Target Enzyme Target Enzyme Well Surface Well Surface AcylCoA This compound AcylCoA->Target Enzyme Specific Binding (Desired Signal) AcylCoA->Well Surface Non-Specific Binding (High Background)

Caption: Specific vs. Non-Specific Binding of Acyl-CoA.

FAQ 2: What is a systematic approach to troubleshooting non-specific binding?

A stepwise approach is the most effective way to identify and solve the root cause of non-specific binding. Start with the simplest and most common solutions, such as adding blocking agents, before moving to more complex optimizations of your assay buffer.

start Start: High Background Observed check_bsa Add Bovine Serum Albumin (BSA) to Assay Buffer start->check_bsa eval_1 Is Background Reduced? check_bsa->eval_1 add_detergent Add Non-Ionic Detergent (e.g., Tween-20) eval_1->add_detergent No end_ok Problem Resolved: Proceed with Assay eval_1->end_ok Yes eval_2 Is Background Reduced? add_detergent->eval_2 inc_salt Increase Salt (NaCl) Concentration eval_2->inc_salt No eval_2->end_ok Yes eval_3 Is Background Reduced? inc_salt->eval_3 low_bind_ware Switch to Low-Binding Labware eval_3->low_bind_ware No eval_3->end_ok Yes end_consult Problem Persists: Re-evaluate Assay Design low_bind_ware->end_consult

Caption: Systematic Workflow for Troubleshooting Non-Specific Binding.

FAQ 3: How do blocking agents and surfactants work, and what concentrations should I use?

Blocking agents and surfactants are the first line of defense against non-specific binding.

  • Bovine Serum Albumin (BSA): This protein effectively coats the hydrophobic surfaces of plastic labware, creating a neutral, hydrophilic layer that prevents the acyl-CoA from sticking.[1][3][7]

  • Non-Ionic Surfactants (e.g., Tween-20, Triton X-100): These detergents work by disrupting hydrophobic interactions.[1][4] They can prevent the analyte from binding to labware and can also help keep hydrophobic molecules solubilized in the buffer.[3][8]

cluster_0 Without Additives cluster_1 With Additives AcylCoA_1 Acyl-CoA Surface_1 Well Surface AcylCoA_1->Surface_1 Binds Non-Specifically AcylCoA_2 Acyl-CoA Surface_2 Well Surface BSA BSA BSA->Surface_2 Coats Surface Tween Tween-20 Tween->AcylCoA_2 Disrupts Hydrophobic Interactions

Caption: Mechanism of Action for Common Assay Additives.

Table 1: Recommended Additives to Reduce Non-Specific Binding

Additive Mechanism of Action Typical Starting Concentration Considerations
Bovine Serum Albumin (BSA) Coats hydrophobic surfaces to prevent analyte adhesion.[1][3][7] 0.1 - 1% (w/v)[3][8] Use high-purity, fatty-acid-free BSA. May interfere with some protein-protein interaction studies.
Tween-20 Non-ionic surfactant that disrupts hydrophobic interactions.[1][4] 0.01 - 0.1% (v/v) Can form micelles at higher concentrations. Verify it does not inhibit your enzyme of interest.

| Triton X-100 | Non-ionic surfactant, stronger than Tween-20. | 0.01 - 0.1% (v/v) | More likely to interfere with enzyme activity or cell membranes than Tween-20. Use with caution. |

FAQ 4: Can modifying my assay buffer's pH or salt concentration help?

Yes, optimizing the buffer can significantly reduce NSB, particularly if it is driven by electrostatic interactions.

  • pH Adjustment: The charge of your target protein and the acyl-CoA can be influenced by pH.[8] Adjusting the buffer pH towards the isoelectric point of your protein can minimize charge-based interactions with surfaces.[3][4]

  • Increased Salt Concentration: Adding salt (e.g., NaCl) can create a shielding effect that masks surface charges on both the analyte and the labware, thereby reducing electrostatic-driven non-specific binding.[3][4][8]

Table 2: Effect of Buffer Modifications on Non-Specific Binding

Modification Principle Recommended Range Notes
Increase Salt (NaCl) Shields electrostatic charges to reduce charge-based interactions.[3][4] 50 - 250 mM High salt concentrations can affect enzyme activity or stability. Titrate to find the optimal balance.

| Adjust pH | Modulates the surface charge of proteins and analytes to minimize electrostatic attraction to surfaces.[4][8] | pH 6.0 - 8.0 | Ensure the chosen pH is within the optimal functional range for your enzyme. |

FAQ 5: Does the type of microplate or tube I use make a difference?

Absolutely. Standard polystyrene labware is often hydrophobic and can be a major source of non-specific binding.[1] Switching to labware designed to minimize binding is a crucial step.

  • Low-Binding Labware: These products are treated with a hydrophilic or neutral coating to prevent hydrophobic molecules from adsorbing to the surface.

  • Polypropylene vs. Polystyrene: Polypropylene is generally less hydrophobic than polystyrene and can sometimes offer a slight improvement.

For highly "sticky" compounds like this compound, investing in certified low-binding plates and tubes is highly recommended.[2]

Detailed Experimental Protocols

Protocol 1: Preparation of an Optimized Assay Buffer

This protocol describes how to prepare a universal starting buffer designed to minimize non-specific binding of this compound.

Materials:

  • Base buffer (e.g., HEPES, Tris-HCl, PBS at desired pH)

  • High-purity, fatty-acid-free BSA

  • 10% Tween-20 solution (v/v) in sterile water

  • Sodium Chloride (NaCl)

  • Sterile, nuclease-free water

Procedure:

  • Prepare Base Buffer: Prepare your primary buffer at the desired pH and concentration (e.g., 1 L of 50 mM HEPES, pH 7.4).

  • Add Salt: Dissolve NaCl into the base buffer to a final concentration of 150 mM. Stir until fully dissolved.

  • Add BSA: Slowly add BSA powder to a final concentration of 0.1% (w/v), which is 1 g per 1 L of buffer. Stir gently to avoid frothing until the BSA is completely dissolved. Do not shake vigorously, as this can denature the protein.

  • Add Surfactant: Add the 10% Tween-20 stock solution to a final concentration of 0.05% (v/v). For 1 L of buffer, this would be 5 mL of the 10% stock.

  • Finalize Volume and Filter: Adjust the final volume with sterile water. For best results, filter the complete buffer through a 0.22 µm sterile filter to remove any aggregates.

  • Storage: Store the optimized assay buffer at 4°C for up to one week.

Protocol 2: Systematic Testing of Assay Conditions

This protocol provides a framework for methodically determining the optimal concentration of additives to reduce background signal.

Setup:

  • Use a 96-well microplate (low-binding is recommended).

  • Prepare a matrix of assay buffers with varying concentrations of BSA (e.g., 0%, 0.1%, 0.5%) and Tween-20 (e.g., 0%, 0.01%, 0.05%).

  • For each condition, you will set up two types of wells:

    • "No Enzyme" Control: Contains all assay components (buffer, this compound, detection reagents) except for your target enzyme. This measures the background signal from non-specific binding.

    • "Test" Well: Contains all assay components, including the enzyme.

Procedure:

  • Plate Layout: Designate sections of your plate for each buffer condition. For each condition, allocate at least triplicate wells for the "No Enzyme" control and triplicate wells for the "Test" condition.

  • Add Buffers: Pipette the different prepared assay buffers into the appropriate wells.

  • Add this compound: Add your acyl-CoA substrate to all wells at its final working concentration.

  • Add Enzyme/Blank: Add your enzyme to the "Test" wells. Add an equal volume of enzyme dilution buffer (without enzyme) to the "No Enzyme" control wells.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Detection: Add detection reagents and measure the signal (e.g., fluorescence, absorbance).

  • Analysis:

    • Calculate the average signal for the "No Enzyme" wells for each condition. This is your background.

    • Calculate the average signal for the "Test" wells.

    • Determine the Signal-to-Background ratio (Test Signal / Background Signal) for each condition.

    • Select the buffer condition that provides the lowest background signal while maintaining a high signal-to-background ratio, indicating that enzyme activity has not been compromised.

References

Technical Support Center: Optimizing Delivery of 16-Methyloctadecanoyl-CoA to Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the delivery of 16-Methyloctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cellular delivery of this branched-chain fatty acyl-CoA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Cellular Uptake or Inconsistent Results

Question: I am observing low or highly variable uptake of this compound in my cell line. What are the potential causes and how can I improve the delivery efficiency?

Answer:

Low and variable uptake can stem from several factors related to the delivery vehicle, the compound's stability, and the health of the cells.

  • Potential Cause 1: Suboptimal Liposome (B1194612) Formulation. The composition of your lipid-based delivery vehicle is critical.

    • Solution: Optimize the lipid composition of your liposomes. The inclusion of cationic lipids can facilitate interaction with the negatively charged cell membrane. Experiment with different ratios of phospholipids, cholesterol, and cationic lipids to find the optimal formulation for your specific cell type.

  • Potential Cause 2: Instability of this compound. Long-chain acyl-CoAs can be susceptible to hydrolysis in aqueous solutions.

    • Solution: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider conducting a stability test of your compound in your cell culture medium over the time course of your experiment.

  • Potential Cause 3: Cell Health and Confluency. Cells that are unhealthy, stressed, or overly confluent may exhibit reduced endocytic activity.

    • Solution: Ensure your cells are in the logarithmic growth phase and are at an optimal confluency (typically 70-80%) at the time of treatment. Perform a cell viability assay to confirm that your cell culture conditions are optimal.

  • Potential Cause 4: Presence of Serum. Serum proteins can bind to the liposomes or the this compound itself, interfering with uptake.

    • Solution: While some protocols suggest using serum-free media during the initial incubation with the delivery complex, this can also impact cell viability. If you are using serum-free conditions, ensure the incubation time is minimized. Alternatively, test different serum concentrations to find a balance between cell health and uptake efficiency.

Issue 2: High Cell Toxicity or Death Post-Treatment

Question: I am observing significant cell death after treating my cells with this compound. How can I reduce this toxicity?

Answer:

Cell toxicity can be caused by the delivery reagent, the this compound itself, or the combination of the two.

  • Potential Cause 1: High Concentration of Delivery Reagent. Cationic lipids used in lipofection can be toxic to cells at high concentrations.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of your delivery reagent that maximizes uptake while minimizing toxicity.

  • Potential Cause 2: Intrinsic Toxicity of this compound. At high intracellular concentrations, fatty acyl-CoAs can have detergent-like effects on membranes and can induce lipotoxicity. Saturated fatty acids, in particular, have been shown to be more cytotoxic than their unsaturated counterparts[1].

    • Solution: Titrate the concentration of this compound to find the highest concentration that does not significantly impact cell viability. Consider co-treatment with an unsaturated fatty acid, which has been shown to mitigate the toxic effects of saturated fatty acids[1].

  • Potential Cause 3: Extended Incubation Time. Prolonged exposure to the delivery complex can increase toxicity.

    • Solution: Optimize the incubation time. It is possible that a shorter exposure is sufficient for adequate delivery and can reduce the toxic effects. After the initial incubation, consider replacing the medium with fresh, complete medium.

Frequently Asked Questions (FAQs)

Q1: What is the best method to deliver this compound to my cells?

A1: Liposome-mediated delivery is a common and effective method for introducing amphipathic molecules like fatty acyl-CoAs into cells. This technique involves encapsulating the molecule within lipid vesicles that can fuse with the cell membrane, releasing their contents into the cytoplasm. Electroporation is another potential method, but it can be harsher on cells and may require more extensive optimization.

Q2: How can I verify that this compound has been successfully delivered into the cells?

A2: The most direct method is to quantify the intracellular concentration of this compound using liquid chromatography-mass spectrometry (LC-MS). This technique is highly sensitive and specific. Alternatively, you can use a fluorescently labeled version of a similar long-chain fatty acyl-CoA to visualize uptake via fluorescence microscopy or quantify it using flow cytometry. You can also assess the engagement of downstream targets, such as the activation of PPARα-regulated genes.

Q3: What are the expected cellular effects of introducing this compound?

A3: Branched-chain fatty acids and their CoA esters can have several cellular effects. They are known to be high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism.[2][3][4] Therefore, you might expect to see changes in the expression of genes related to fatty acid oxidation. Additionally, branched-chain fatty acids have been shown to influence the expression of genes involved in inflammation and fatty acid synthesis in hepatocytes and adipocytes.[2][3][5]

Q4: Should I complex the this compound with a carrier protein like BSA?

A4: For extracellular application to study uptake through membrane transporters, complexing with fatty acid-free Bovine Serum Albumin (BSA) is the standard method as it mimics the physiological transport in the bloodstream. However, for direct intracellular delivery using liposomes, it is generally better to encapsulate the this compound directly without BSA, as the protein could interfere with the encapsulation process and the fusion of the liposome with the cell membrane.

Quantitative Data Summary

The following table summarizes hypothetical data for the delivery of a long-chain fatty acyl-CoA using a liposomal formulation to provide a target for optimization. Actual results will vary depending on the cell type, specific protocol, and the purity of the this compound.

Delivery ParameterCondition 1Condition 2 (Optimized)Condition 3
Lipid:Drug Ratio (w/w) 5:110:120:1
Concentration of this compound 10 µM10 µM10 µM
Incubation Time 4 hours4 hours4 hours
Cell Viability (%) 85%92%75%
Uptake Efficiency (%) 45%78%65%
Intracellular Concentration (pmol/10^6 cells) 5129

Experimental Protocols

Protocol 1: Liposomal Formulation of this compound

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from egg yolk)

  • Cholesterol

  • Cationic lipid (e.g., DOTAP)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • In a round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and the cationic lipid in chloroform. A common starting molar ratio is 2:1:1.

  • Add the this compound to the lipid mixture in chloroform. The lipid-to-drug ratio should be optimized, starting with a w/w ratio of 10:1.

  • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water or buffer by gentle rotation. The volume of the aqueous solution should be chosen to achieve the desired final concentration of this compound.

  • The resulting mixture will contain multilamellar vesicles (MLVs). To create small unilamellar vesicles (SUVs), sonicate the suspension in a bath sonicator until the solution becomes clear.

  • For a more uniform size distribution, pass the liposome suspension through an extruder with a 100 nm polycarbonate membrane at least 10 times.

  • The prepared liposomes can be stored at 4°C for a short period, but fresh preparations are recommended.

Protocol 2: Delivery of this compound Liposomes to Cultured Cells

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Liposome preparation of this compound

  • Phosphate-buffered saline (PBS)

Methodology:

  • One day before the experiment, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • On the day of the experiment, dilute the liposome preparation of this compound to the desired final concentration in serum-free medium.

  • Gently wash the cells with PBS.

  • Remove the PBS and add the diluted liposome solution to the cells.

  • Incubate the cells for a predetermined time (e.g., 2-6 hours) at 37°C in a CO2 incubator.

  • After the incubation period, you can either proceed with your downstream assays or replace the medium with a complete, serum-containing medium and incubate for a longer period to observe the cellular effects.

  • For analysis of uptake, wash the cells thoroughly with PBS to remove any remaining extracellular liposomes before cell lysis and subsequent analysis (e.g., by LC-MS).

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_delivery Cellular Delivery cluster_analysis Downstream Analysis prep1 Dissolve Lipids and This compound in Chloroform prep2 Create Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Sonication and Extrusion (100 nm) prep3->prep4 del3 Incubate with Cells (2-6 hours) prep4->del3 del1 Seed Cells (70-80% Confluency) del2 Dilute Liposomes in Serum-Free Medium del2->del3 del4 Wash Cells with PBS del3->del4 an1 Cell Viability Assay (e.g., MTT, LDH) del4->an1 an2 Quantify Intracellular Uptake (LC-MS) del4->an2 an3 Gene Expression Analysis (qPCR, Western Blot) del4->an3 an4 Metabolic Assays del4->an4

Caption: Experimental workflow for liposomal delivery of this compound.

ppar_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mol This compound ppar PPARα mol->ppar Binds and Activates complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex complex_nuc PPARα-RXR Heterodimer complex->complex_nuc Translocates to Nucleus ppre PPRE (Peroxisome Proliferator Response Element) complex_nuc->ppre Binds to gene Target Genes (e.g., CPT1, ACOX1) ppre->gene Regulates transcription Increased Transcription (Fatty Acid Oxidation) gene->transcription

Caption: PPARα signaling pathway activation by this compound.

ampk_pathway cluster_cell Cell mol Increased Intracellular Long-Chain Acyl-CoA (e.g., this compound) ampk AMPK mol->ampk Allosterically Activates acc ACC (Acetyl-CoA Carboxylase) ampk->acc Phosphorylates & Inhibits malonyl Malonyl-CoA acc->malonyl Produces cpt1 CPT1 malonyl->cpt1 Inhibits beta_ox Increased Fatty Acid β-Oxidation cpt1->beta_ox Facilitates

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating artifacts during the lipidomics analysis of 16-Methyloctadecanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Unexpected Peaks in Mass Spectrum In-source fragmentation of this compound or other co-eluting lipids.Optimize ionization source conditions (e.g., lower collision energy) to minimize fragmentation. Analyze a pure standard of this compound to identify its characteristic fragments.
Presence of salt adducts (e.g., [M+Na]+, [M+K]+).Use high-purity solvents and additives. Incorporate a desalting step in the sample preparation protocol.
Contamination from sample collection, preparation, or instrument.Use high-purity solvents and reagents. Thoroughly clean the LC-MS system. Include blank injections between samples to identify carryover.
Poor Peak Shape or Tailing Interaction of the phosphate (B84403) groups with the stationary phase or metal surfaces.Use a column with a modern stationary phase designed for polar analytes. Consider phosphate methylation as a derivatization strategy to reduce polarity.
Suboptimal mobile phase pH.Adjust the mobile phase pH to ensure consistent ionization of the analyte.
Inconsistent Retention Time Fluctuation in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Ensure precise and consistent mobile phase preparation.
Matrix effects from complex biological samples.Implement a robust sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. Utilize a stable isotope-labeled internal standard.
Low Signal Intensity or Poor Sensitivity Degradation of this compound during sample preparation or storage.Keep samples on ice or at 4°C during preparation. Store extracts at -80°C. Avoid repeated freeze-thaw cycles.
Ion suppression due to matrix effects.Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the sample preparation to remove suppressive agents.
Difficulty Distinguishing from Isomers Co-elution with other C19:0 fatty acyl-CoA isomers (e.g., nonadecanoyl-CoA).Optimize the chromatographic gradient to improve separation. Consider using a longer column or a column with a different selectivity. Analyze fragmentation patterns for characteristic ions of branched-chain lipids.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is the coenzyme A thioester of 16-methyloctadecanoic acid, a branched-chain fatty acid. Its molecular formula is C40H72N7O17P3S, and its molecular weight is 1048.02 g/mol .[1]

2. What are the expected fragmentation patterns for this compound in positive ion mode mass spectrometry?

As an acyl-CoA, this compound is expected to exhibit two characteristic fragmentation patterns in positive ion mode ESI-MS/MS:

  • A neutral loss of 507.0 Da , corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[2][3]

  • A product ion at m/z 428.0 , representing the pantetheine-phosphate portion of the CoA molecule.[2]

Due to the methyl branch at the 16-position (an iso branch), additional characteristic fragments may arise from cleavage at the branch point. This can help to distinguish it from its straight-chain isomer, nonadecanoyl-CoA.

Expected Fragmentation of this compound

Expected MS/MS Fragmentation of this compound Precursor [this compound + H]+ (m/z 1049.0) NL_507 Neutral Loss of 507 Da (3'-phosphoadenosine 5'-diphosphate) Precursor->NL_507 Fragmentation Frag_428 Product Ion (m/z 428.0) Precursor->Frag_428 Fragmentation Acyl_Frag Acylium Ion Fragment (m/z ~542) NL_507->Acyl_Frag Branch_Frag Branched-Chain Specific Fragments Acyl_Frag->Branch_Frag Further Fragmentation at Methyl Branch

Caption: Expected fragmentation pathways for this compound in MS/MS.

3. How can I avoid the degradation of this compound during sample preparation?

Acyl-CoAs are susceptible to hydrolysis. To minimize degradation:

  • Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C.

  • Control pH: Avoid strongly acidic or alkaline conditions.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation.

  • Proper Storage: Store extracts under an inert gas (e.g., argon or nitrogen) at -80°C for long-term storage. Avoid multiple freeze-thaw cycles.

  • Use of Inhibitors: Consider adding protease and phosphatase inhibitors to your extraction solvent if enzymatic degradation is a concern.

4. What are common sources of artifacts in the analysis of this compound?

Common artifacts can originate from several sources:

  • In-source Fragmentation: The high-energy environment of the mass spectrometer's ion source can cause premature fragmentation of the analyte, leading to the appearance of fragments as if they were parent ions.

  • Matrix Effects: Components of the biological matrix can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.

  • Chemical Noise: Contaminants from solvents, reagents, and labware can introduce interfering peaks.

  • Adduct Formation: The analyte can form adducts with salts (e.g., Na+, K+) or solvents, resulting in ions with different m/z values.

Troubleshooting Workflow for Unexpected Peaks

Troubleshooting Unexpected Peaks in this compound Analysis Start Unexpected Peak Observed Check_Blank Analyze Blank Injection Start->Check_Blank Contamination Contamination Identified (Source: Solvents, System) Check_Blank->Contamination Peak Present No_Contamination No Peak in Blank Check_Blank->No_Contamination Peak Absent Check_Adducts Check for Common Adducts ([M+Na]+, [M+K]+) No_Contamination->Check_Adducts Adducts_Found Adducts Confirmed Check_Adducts->Adducts_Found Match Found No_Adducts No Common Adducts Check_Adducts->No_Adducts No Match Check_Fragments Compare with Known Fragments (Neutral Loss 507, m/z 428) No_Adducts->Check_Fragments Fragment_Identified In-Source Fragment Identified Check_Fragments->Fragment_Identified Match Found Unknown_Peak Peak Still Unidentified Check_Fragments->Unknown_Peak No Match

Caption: A logical workflow for identifying the source of unexpected peaks.

5. How can I improve the chromatographic separation of this compound from its isomers?

Separating branched-chain from straight-chain acyl-CoA isomers can be challenging due to their similar hydrophobicity.[4] To improve resolution:

  • Optimize the Gradient: Use a shallower, longer gradient to increase the separation window.

  • Column Selection: Employ a longer analytical column or a column with a different stationary phase chemistry that may offer better selectivity for isomers.

  • Temperature Control: Optimize the column temperature, as this can affect the selectivity of the separation.

  • Mobile Phase Modifiers: Experiment with different organic modifiers (e.g., isopropanol (B130326) in addition to acetonitrile) or additives, but be mindful of their compatibility with your mass spectrometer.

Experimental Protocols

Sample Extraction Protocol for Acyl-CoAs from Cell Culture

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water) to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Vortex the lysate vigorously for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Table 1: Common Adducts of this compound in Mass Spectrometry

Ion SpeciesFormulaTheoretical m/z
[M+H]+[C40H73N7O17P3S]+1049.39
[M+Na]+[C40H72N7NaO17P3S]+1071.37
[M+K]+[C40H72N7KO17P3S]+1087.34
[M+NH4]+[C40H76N8O17P3S]+1066.42

Table 2: Characteristic MS/MS Fragments of Acyl-CoAs

Fragment DescriptionTheoretical m/zOrigin
CoA Moiety428.037Cleavage of the pyrophosphate bond
Neutral Loss of 3'-phosphoadenosine 5'-diphosphate[M+H - 507.0]+Loss of the nucleotide portion

References

Technical Support Center: Quantification of 16-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with calibration curves during the quantification of 16-Methyloctadecanoyl-CoA and other long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide: Calibration Curve Issues

This section addresses common problems observed during the construction and use of calibration curves for this compound quantification.

Question: Why is my calibration curve showing poor linearity (R² < 0.99)?

Answer: Poor linearity is a common issue and can stem from several sources. Here are the primary causes and how to address them:

  • Analyte Instability: Long-chain acyl-CoAs are susceptible to degradation. Ensure samples and standards are kept cold (autosampler at ~4-5°C) and processed quickly.[1] Avoid repeated freeze-thaw cycles.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. If the curve flattens at the top, reduce the concentration of your highest standards or narrow the calibration range.

  • Inappropriate Weighting: Standard linear regression assumes uniform variance across the concentration range, which is often not the case in LC-MS data. Apply a weighting factor, such as 1/x or 1/x², to give more weight to the lower concentration points where the variance is typically smaller.[2]

  • Standard Preparation Error: Inaccurate serial dilutions can introduce significant errors. Prepare standards from a fresh stock solution and consider preparing each calibration point independently to avoid cumulative errors.

  • Adsorption: Long-chain acyl-CoAs can adsorb to plasticware and metallic surfaces in the LC system, leading to signal loss, especially at lower concentrations.[3] Using polypropylene (B1209903) vials and ensuring a well-conditioned LC system can help mitigate this.

Question: My signal-to-noise ratio is low, and I'm struggling to achieve the required Limit of Quantification (LOQ). What can I do?

Answer: Low sensitivity can prevent the accurate measurement of low-abundance analytes. Consider the following solutions:

  • Optimize MS/MS Parameters: Ensure that the mass spectrometer parameters, including declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP), are optimized specifically for this compound.[4] Positive electrospray ionization (ESI) mode is generally more sensitive for long-chain acyl-CoAs.[4]

  • Improve Sample Cleanup: Matrix components from biological samples can suppress the ionization of the target analyte. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances like phospholipids.

  • Enhance Chromatographic Peak Shape: Poor peak shape (e.g., broad peaks or tailing) reduces the peak height and thus the signal-to-noise ratio.[5] Adjusting the mobile phase composition (e.g., using ammonium (B1175870) hydroxide (B78521) at a high pH) or switching to a different column (e.g., C8 instead of C18) can improve peak shape for these molecules.[5][6]

  • Increase Sample Injection Volume: A larger injection volume can increase the signal, but be mindful that this can also worsen peak shape and increase matrix effects. This approach should be tested carefully.

Question: I am observing significant signal variability and poor reproducibility between injections. What is the likely cause?

Answer: Poor reproducibility can invalidate your quantitative results. The issue often lies with the sample matrix or the stability of the analytical system.

  • Matrix Effects: Co-eluting compounds from the sample matrix can inconsistently enhance or suppress the analyte signal. The use of a suitable internal standard is critical to correct for this.[5] An ideal internal standard for this compound would be a stable isotope-labeled version. Alternatively, a structurally similar odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), can be used.[6]

  • System Contamination: Buildup of biological material on the analytical column or in the ion source can lead to signal deterioration over time.[5] Implement a column wash step in your gradient and regularly clean the ion source.[5]

  • Analyte Degradation in Autosampler: If samples are left in the autosampler for an extended period, degradation can occur. Ensure the autosampler is temperature-controlled and try to minimize the run time.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for quantifying this compound? A1: The gold standard is a stable isotope-labeled (e.g., ¹³C-labeled) version of this compound, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization, effectively correcting for matrix effects and sample loss.[7] If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain acyl-CoA, such as C15:0-CoA or C17:0-CoA, is a suitable alternative.[4][6]

Q2: What MRM transition should I use for this compound? A2: For long-chain acyl-CoAs analyzed in positive ESI mode, the most common and abundant fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a neutral loss of 507 Da.[1][4][5] Therefore, the primary MRM transition for quantification would be from the protonated precursor ion [M+H]⁺ to the product ion [M+H-507]⁺. A secondary, qualifying transition, often to the fragment at m/z 428, can be used for confirmation.[2]

Q3: How can I minimize the adsorption of my analyte to surfaces? A3: Long-chain acyl-CoAs are amphiphilic and prone to adsorption. Use low-adsorption polypropylene tubes and vial inserts. Additionally, a recently proposed derivatization strategy based on phosphate (B84403) methylation can resolve analyte loss due to the high affinity of phosphate groups to glass and metallic surfaces.[3]

Q4: What are typical calibration curve parameters I should aim for? A4: While specific parameters will depend on your instrumentation and matrix, the table below summarizes typical values reported for similar long-chain acyl-CoAs.

Data Presentation: Typical Calibration Curve Parameters for Long-Chain Acyl-CoAs

The following table provides a summary of quantitative data from published methods for long-chain acyl-CoAs, which can serve as a benchmark for this compound analysis.

ParameterPalmitoyl-CoA (C16:0-CoA) & Similar AnalytesReference(s)
Linearity (R²) > 0.99[6]
Concentration Range 1.56 - 100 ng per 50 µL injection[6]
0.1 - 5 pmol on-column[4]
Limit of Detection (LOD) 2 - 133 nM[1]
Defined as 3x Signal-to-Noise[4]
Limit of Quantification (LOQ) 4.2 nM (for very-long-chain) - 16.9 nM (short-chain)[3]
Defined as 10x Signal-to-Noise[4]

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol is a representative method adapted from established procedures for long-chain acyl-CoA analysis.[4][6]

1. Sample Preparation (from cell culture)

  • Aspirate culture media and place the dish on ice.

  • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cells.

  • Scrape the cells and transfer the lysate to a 1.5 mL polypropylene microcentrifuge tube.

  • Spike the sample with an internal standard (e.g., 50 µL of C17:0-CoA solution).

  • Sonicate the sample briefly (e.g., 10 pulses of 0.5 seconds) on ice.

  • Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for Solid-Phase Extraction (SPE) cleanup or direct injection if the matrix is sufficiently clean. For complex matrices, an SPE step (e.g., using an Oasis HLB cartridge) is highly recommended to remove salts and phospholipids.

  • Evaporate the final extract to dryness under a stream of nitrogen.

  • Reconstitute the sample in 50-100 µL of a suitable solvent (e.g., 5% 5-sulfosalicylic acid in water or an initial mobile phase composition).[8]

2. Calibration Standard Preparation

  • Prepare a stock solution of this compound in an organic solvent like methanol.

  • Perform serial dilutions to create a series of calibration standards spanning the expected concentration range of your samples (e.g., 0.1 to 5 pmol).

  • Add the same amount of internal standard to each calibration standard as was added to the samples.

  • Process the standards using the same extraction procedure as the samples to account for matrix effects and extraction efficiency.[6]

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[6]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[6]

  • Mobile Phase B: 15 mM NH₄OH in acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient:

    • Start at 20% B, increase to 45% B over 2.8 min.

    • Decrease to 25% B over 0.2 min.

    • Increase to 65% B over 1 min.

    • Return to 20% B over 0.5 min and re-equilibrate. (Note: This is an example gradient and must be optimized for your specific analyte and column.)

  • Column Temperature: 40-45°C.[1]

  • Autosampler Temperature: 4-5°C.[1]

  • Injection Volume: 2-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: [M+H]⁺ → [M+H-507]⁺ (optimize collision energy for maximum signal).

Visualizations

Calibration_Curve_Troubleshooting start Start: Calibration Curve Issue check_linearity Poor Linearity? (R² < 0.99) start->check_linearity check_sensitivity Low Sensitivity / High LOQ? check_linearity->check_sensitivity No linearity_causes Potential Causes: 1. Detector Saturation 2. Standard Prep Error 3. Analyte Instability/Adsorption 4. Incorrect Regression Weighting check_linearity->linearity_causes Yes check_reproducibility Poor Reproducibility? check_sensitivity->check_reproducibility No sensitivity_causes Potential Causes: 1. Suboptimal MS Parameters 2. Ion Suppression (Matrix Effect) 3. Poor Peak Shape check_sensitivity->sensitivity_causes Yes reproducibility_causes Potential Causes: 1. Inconsistent Matrix Effects 2. System Contamination 3. Analyte Degradation in Autosampler check_reproducibility->reproducibility_causes Yes end_node Re-evaluate Curve Performance check_reproducibility->end_node No linearity_solutions Solutions: - Reduce concentration of top standards - Remake standards independently - Use polypropylene vials, keep samples cold - Apply 1/x or 1/x² weighting linearity_causes->linearity_solutions linearity_solutions->end_node sensitivity_solutions Solutions: - Optimize CE, DP, etc. - Improve sample cleanup (SPE) - Adjust mobile phase pH - Test different LC column sensitivity_causes->sensitivity_solutions sensitivity_solutions->end_node reproducibility_solutions Solutions: - Use Stable Isotope or Odd-Chain Internal Standard - Implement column wash; clean ion source - Minimize run time; ensure autosampler cooling reproducibility_causes->reproducibility_solutions reproducibility_solutions->end_node

Caption: Troubleshooting workflow for common calibration curve issues.

References

Enhancing the signal of 16-Methyloctadecanoyl-CoA in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 16-Methyloctadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the detection and quantification of this compound in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical technique for detecting this compound?

A1: The most effective and widely used technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying specific long-chain acyl-CoAs like this compound within a complex biological matrix. Reversed-phase liquid chromatography is typically employed for separation, coupled with a triple quadrupole mass spectrometer for quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Q2: What are the characteristic MS/MS fragments for this compound?

A2: In positive ion mode, all fatty acyl-CoAs exhibit a characteristic fragmentation pattern. This includes a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) and a common fragment ion at m/z 428, representing the CoA moiety.[1] For this compound (C19H39O7N7P3S), the protonated molecule [M+H]⁺ would be the precursor ion, and the most abundant product ion would result from the neutral loss of 507 Da. This transition is highly specific and ideal for creating a sensitive MRM/SRM assay.[1][2][3]

Q3: Why is an internal standard necessary, and which one should I use?

A3: An internal standard (IS) is critical for accurate quantification as it corrects for variability in sample preparation, extraction efficiency, and instrument response. The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If a labeled version is unavailable, an odd-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is structurally similar but typically absent or at very low levels in most biological samples.[4]

Q4: Can I analyze this compound without derivatization?

A4: Yes, direct analysis of acyl-CoAs by LC-MS/MS is the most common approach.[2] However, if you are analyzing the fatty acid component after hydrolysis, derivatization is often required to improve its chromatographic behavior and ionization efficiency, especially for GC-MS analysis. For LC-MS analysis of the intact acyl-CoA, derivatization is generally not necessary or recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Signal 1. Analyte Degradation: Acyl-CoAs are unstable and susceptible to hydrolysis, especially at neutral or alkaline pH.[5]1a. Keep samples on ice or at 4°C throughout the extraction process. Store extracted samples as dry pellets at -80°C.[5][6] 1b. Reconstitute samples in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 4.0-6.8) immediately before injection.[5]
2. Poor Extraction Recovery: Inefficient lysis or phase separation during extraction.2a. Ensure rapid homogenization and quenching of metabolic activity. Using ice-cold solvents like 80% methanol (B129727) or acetonitrile/isopropanol mixtures is effective.[5][7] 2b. Consider solid-phase extraction (SPE) to purify and concentrate acyl-CoAs from the extract.[8]
3. Ion Suppression: Co-eluting matrix components (salts, phospholipids) interfere with the ionization of the target analyte.[9]3a. Improve chromatographic separation to resolve this compound from interfering compounds. Adjust the gradient or try a different column chemistry. 3b. Dilute the sample extract. This can reduce the concentration of interfering species more than the analyte, mitigating the suppression effect. 3c. Optimize the sample cleanup procedure (e.g., SPE) to remove more matrix components.
Poor Peak Shape (Tailing, Broadening) 1. Secondary Interactions: The phosphate (B84403) groups of the CoA moiety can interact with metal surfaces in the LC system or residual silanols on the column.1a. Use a column with high-quality end-capping. 1b. Add a small amount of a weak acid (e.g., formic acid, acetic acid) or an ion-pairing agent to the mobile phase, but be aware that ion-pairing agents can cause persistent contamination of the LC-MS system.[10] 1c. Operate the reverse-phase chromatography at a high pH (e.g., using ammonium hydroxide) to deprotonate the silanols, which can improve peak shape for acyl-CoAs.[3][11]
2. Inappropriate Reconstitution Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase, causing the analyte to spread on the column before the gradient starts.2. Reconstitute the dried extract in a solvent that is as weak as or weaker than the initial mobile phase conditions (e.g., if starting at 2% acetonitrile, reconstitute in a similar or lower percentage).[6]
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variability in extraction timing, temperatures, or volumes.1. Standardize every step of the extraction protocol. Use an automated liquid handler if available. Ensure consistent timing for each step across all samples.
2. Analyte Instability in Autosampler: Degradation of the analyte while waiting for injection.2a. Keep the autosampler temperature at 4°C.[5] 2b. Analyze samples as quickly as possible after reconstitution. Perform stability tests to determine how long the analyte is stable in the autosampler.
Inaccurate Quantification 1. Lack of a Suitable Internal Standard: Not using an IS or using an inappropriate one.1. Use a stable isotope-labeled internal standard for the most accurate results. If unavailable, use a structurally similar odd-chain acyl-CoA like C17:0-CoA.[4]
2. Non-Linearity of Standard Curve: The calibration curve is not linear over the desired concentration range.2a. Ensure the standard curve brackets the expected concentration of the analyte in the samples. 2b. Use a weighted linear regression (e.g., 1/x) for fitting the calibration curve, which often provides better accuracy at lower concentrations.[8]

Experimental Protocols & Methodologies

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction.[6][8]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% Methanol or Acetonitrile:Isopropanol 3:1 v/v)

  • Internal Standard (e.g., C17:0-CoA) spiked into the extraction solvent

  • Cell scraper

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium from an adherent cell monolayer. Wash the cells twice with ice-cold PBS.

  • Metabolic Quenching & Lysis: Add 1 mL of ice-cold extraction solvent (containing the internal standard) directly to the plate. Immediately use a cell scraper to scrape the cells.

  • Collection: Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Homogenization: Vortex the sample briefly to ensure complete lysis and homogenization.

  • Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

  • Storage: Store the dried pellet at -80°C until analysis.

  • Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50-100 µL of 50% methanol in 50 mM ammonium acetate).[6]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization will be required for your specific instrumentation.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm particle size) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: Water with 5-10 mM ammonium acetate or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (9:1 v/v) with the same additive as Mobile Phase A.

  • Gradient: A typical gradient would start at a low percentage of B (e.g., 2-10%), ramp up to 95-98% B over 10-15 minutes, hold for several minutes, and then re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Parameters: The following table provides estimated parameters for this compound, which should be optimized by direct infusion of a standard.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
This compound m/z 1034.5m/z 527.5 ([M+H-507]⁺)50-10030-45
C17:0-CoA (Internal Standard) m/z 1020.5m/z 513.5 ([M+H-507]⁺)50-10030-45

Note: The exact m/z values should be calculated based on the precise molecular weight and confirmed empirically. Positive ion mode is generally about 3-fold more sensitive for long-chain acyl-CoAs than negative ion mode.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_process Data Processing sample Biological Sample (Cells or Tissue) extraction Quench & Extract (Cold Solvent + IS) sample->extraction 1 centrifuge Centrifuge (Pellet Debris) extraction->centrifuge 2 supernatant Collect Supernatant centrifuge->supernatant 3 dry Dry Down supernatant->dry 4 reconstitute Reconstitute dry->reconstitute 5 lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms 6 data Data Acquisition ms->data 7 integrate Peak Integration data->integrate quantify Quantification (vs. Internal Standard) integrate->quantify 8 results Final Results quantify->results 9

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting Logic for Low Signal

troubleshooting_low_signal start Low or No Signal for Analyte check_is Is the Internal Standard (IS) signal also low? start->check_is is_low Problem is likely systemic (Extraction or Instrument) check_is->is_low Yes is_ok Problem is likely specific to the analyte check_is->is_ok No check_extraction Review Extraction Protocol: - Temperature control? - Correct solvents? - Sample loss? is_low->check_extraction check_instrument Check Instrument Performance: - Run system suitability test - Clean ion source - Check for clogs is_low->check_instrument check_degradation Suspect Analyte Degradation: - Were samples kept cold? - How old is the reconstituted sample? is_ok->check_degradation check_suppression Suspect Ion Suppression: - Dilute sample 1:10 and re-inject - Does signal improve? is_ok->check_suppression check_ms_params Verify MS/MS Parameters: - Correct precursor/product m/z? - Is collision energy optimized? is_ok->check_ms_params

Caption: Decision tree for troubleshooting low signal intensity issues.

Acyl-CoA Fragmentation Pathway

fragmentation_pathway Characteristic Fragmentation of Acyl-CoAs in ESI+ cluster_fragments Collision-Induced Dissociation (CID) precursor Precursor Ion [M+H]⁺ (e.g., this compound) product_ion Product Ion [M+H - 507]⁺ (Acyl-Pantetheine Fragment) precursor->product_ion Selected for MRM/SRM neutral_loss Neutral Loss (3'-phospho-ADP) 507 Da precursor->neutral_loss

Caption: Common fragmentation pathway for fatty acyl-CoAs in positive ion mode MS/MS.

References

Validation & Comparative

A Comparative Analysis of 16-Methyloctadecanoyl-CoA and Stearoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 16-methyloctadecanoyl-CoA and stearoyl-CoA. While stearoyl-CoA is a well-characterized intermediate in lipid metabolism, data on the specific biological roles of this compound are less abundant. This comparison extrapolates the potential functions of this compound based on the current understanding of branched-chain fatty acids (BCFAs) and contrasts them with the established activities of the straight-chain fatty acyl-CoA, stearoyl-CoA.

Executive Summary

Stearoyl-CoA, a 18-carbon saturated fatty acyl-CoA, is a pivotal molecule in cellular metabolism, primarily serving as a substrate for stearoyl-CoA desaturase (SCD) to produce oleoyl-CoA, a monounsaturated fatty acid. This conversion has profound implications for membrane fluidity, lipid droplet formation, and signal transduction. In contrast, this compound is a branched-chain fatty acyl-CoA. BCFAs are known to influence membrane properties, and emerging evidence suggests they may have roles in modulating inflammation and metabolic pathways, though their specific mechanisms are not as well-defined as those of their straight-chain counterparts.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in the known and inferred biological activities of this compound and stearoyl-CoA.

FeatureThis compound (Inferred from BCFAs)Stearoyl-CoA
Structure 19-carbon branched-chain saturated fatty acyl-CoA18-carbon straight-chain saturated fatty acyl-CoA
Primary Metabolic Role Incorporation into complex lipids, potential substrate for peroxisomal β-oxidation.[1]Substrate for stearoyl-CoA desaturase (SCD) to form oleoyl-CoA.[2]
Effect on Membrane Fluidity Increases membrane fluidity and lowers phase transition temperature.[3][4]Precursor to oleoyl-CoA, which increases membrane fluidity.[2]
Involvement in β-Oxidation Primarily metabolized via peroxisomal β-oxidation due to methyl branching.[1]Metabolized via mitochondrial β-oxidation.
Role in Cell Signaling Potential anti-inflammatory effects and modulation of gene expression (e.g., FASN, SREBP1).[4]Regulates insulin (B600854) signaling, cell proliferation, and apoptosis, largely through the action of its product, oleoyl-CoA.[2]
Association with Disease Altered levels of BCFAs have been observed in metabolic diseases, but a direct causal link is not firmly established.[4]Dysregulation of stearoyl-CoA metabolism is linked to obesity, insulin resistance, and cancer.[2]

Signaling Pathways and Metabolism

The metabolic fates and signaling implications of stearoyl-CoA are well-documented. The conversion to oleoyl-CoA by SCD is a critical regulatory point in lipid metabolism. In contrast, the metabolism of this compound is presumed to follow the general pathways for BCFAs, which involves a distinct set of enzymes and subcellular compartments.

Stearoyl_CoA_Metabolism Stearoyl_CoA Stearoyl-CoA SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Stearoyl_CoA->SCD1 Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Stearoyl_CoA->Mitochondrial_Beta_Oxidation Oleoyl_CoA Oleoyl-CoA SCD1->Oleoyl_CoA Complex_Lipids Complex Lipids (Triglycerides, Phospholipids, Cholesteryl Esters) Oleoyl_CoA->Complex_Lipids Signaling Cell Signaling (e.g., Insulin Pathway, Cell Proliferation) Complex_Lipids->Signaling Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA

Metabolic fate of stearoyl-CoA.

BCFA_Metabolism BCFA_CoA This compound Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation BCFA_CoA->Peroxisomal_Beta_Oxidation Complex_Lipids_BCFA Incorporation into Complex Lipids BCFA_CoA->Complex_Lipids_BCFA Propionyl_CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA Acetyl_CoA_BCFA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_BCFA Membrane_Fluidity Modulation of Membrane Fluidity Complex_Lipids_BCFA->Membrane_Fluidity

Inferred metabolic fate of this compound.

Experimental Protocols

To empirically compare the biological activities of this compound and stearoyl-CoA, a series of in vitro experiments can be conducted. Below are detailed methodologies for key assays.

Fatty Acid β-Oxidation Rate Assay

Objective: To compare the rate at which this compound and stearoyl-CoA are oxidized.

Methodology:

  • Cell Culture: Culture relevant cell lines (e.g., HepG2 hepatocytes, C2C12 myotubes) in standard growth medium.

  • Substrate Preparation: Prepare solutions of this compound and stearoyl-CoA complexed to fatty acid-free bovine serum albumin (BSA).

  • Cell Treatment: Incubate the cells with either this compound or stearoyl-CoA.

  • Measurement of β-Oxidation: Utilize a commercial fatty acid oxidation assay kit that measures the consumption of oxygen or the production of NADH, FADH2, or acetyl-CoA.[5] Alternatively, radiolabeled fatty acids ([14C]16-methyloctadecanoic acid and [14C]stearic acid) can be used to trace their catabolism to acetyl-CoA and CO2.[6]

  • Data Analysis: Compare the rates of oxidation between the two substrates.

Beta_Oxidation_Workflow Start Cell Culture (e.g., HepG2) Treatment Incubate with: 1. This compound 2. Stearoyl-CoA 3. Control (BSA alone) Start->Treatment Assay Measure O2 Consumption or NADH/FADH2/Acetyl-CoA Production Treatment->Assay Analysis Compare Oxidation Rates Assay->Analysis

Workflow for comparing β-oxidation rates.
Cell Proliferation and Apoptosis Assays

Objective: To assess the impact of this compound and stearoyl-CoA on cell growth and viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., a cancer cell line like MCF-7 or a non-transformed line like MCF-10A) in multi-well plates.

  • Treatment: Treat cells with various concentrations of this compound or stearoyl-CoA.

  • Proliferation Assay: After a set incubation period (e.g., 24, 48, 72 hours), assess cell proliferation using methods such as the MTT, WST-1, or BrdU incorporation assays.[7]

  • Apoptosis Assay: To measure apoptosis, use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.[8][9]

  • Data Analysis: Compare the dose-response curves for proliferation and apoptosis for both fatty acyl-CoAs.

Insulin Signaling Pathway Activation Assay

Objective: To determine the effect of each acyl-CoA on key components of the insulin signaling pathway.

Methodology:

  • Cell Culture and Serum Starvation: Culture insulin-responsive cells (e.g., 3T3-L1 adipocytes) and serum-starve them to establish a basal signaling state.

  • Pre-treatment: Pre-treat the cells with this compound or stearoyl-CoA for a specified duration.

  • Insulin Stimulation: Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).

  • Protein Extraction and Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of key insulin signaling proteins, such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204).[10][11]

  • Data Analysis: Quantify the band intensities to compare the potentiation or inhibition of insulin-stimulated phosphorylation by each acyl-CoA.

Conclusion

Stearoyl-CoA and this compound represent two distinct classes of fatty acyl-CoAs with likely divergent roles in cellular physiology. Stearoyl-CoA is a central player in the synthesis of monounsaturated fatty acids, with well-established links to major metabolic and signaling pathways. The biological activities of this compound are less understood but are predicted to align with those of other branched-chain fatty acids, influencing membrane characteristics and potentially modulating distinct metabolic and inflammatory pathways. The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of these two molecules, which will be crucial for elucidating the specific functions of branched-chain fatty acyl-CoAs in health and disease. Further research is warranted to fully uncover the biological significance of this compound and its potential as a therapeutic target.

References

Unraveling the Influence of 16-Methyloctadecanoyl-CoA on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between cellular metabolites and the genome is a rapidly expanding frontier in biomedical research. Among the vast array of signaling molecules, branched-chain fatty acids (BCFAs) are emerging as key regulators of metabolic gene networks. This guide delves into the effects of 16-Methyloctadecanoyl-CoA, a specific branched-chain fatty acyl-CoA, on gene expression. While direct experimental data for this particular molecule is limited, we will draw upon extensive research on structurally similar BCFAs, such as phytanic acid and pristanic acid, to provide a comprehensive comparative analysis. This guide will objectively compare the performance of BCFAs with other alternatives and provide supporting experimental data to illuminate their potential as therapeutic modulators of gene expression.

The Central Role of PPARα in Mediating BCFA Effects

Branched-chain fatty acids, particularly their CoA thioesters, are potent activators of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in fatty acid oxidation.[1][2] The activation of PPARα by these molecules is a key mechanism through which they influence gene expression. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating transcription.[3]

Comparative Analysis of Gene Expression Modulation

The following table summarizes the known effects of BCFAs on the expression of key metabolic genes, drawing parallels with other well-known PPARα activators.

Gene TargetFunctionEffect of Branched-Chain Fatty Acids (e.g., Phytanic Acid, Pristanic Acid)Effect of Synthetic PPARα Agonists (e.g., Fibrates)Effect of Polyunsaturated Fatty Acids (PUFAs)
ACOX1 (Acyl-CoA Oxidase 1)Rate-limiting enzyme in peroxisomal β-oxidationUpregulation [3][4][5]Upregulation Upregulation
CPT1A (Carnitine Palmitoyltransferase 1A)Rate-limiting enzyme in mitochondrial β-oxidationUpregulation [3][4]Upregulation Upregulation
CYP4A1 (Cytochrome P450 4A1)Involved in fatty acid ω-oxidationUpregulation [3][4]Upregulation Upregulation
L-FABP (Liver Fatty Acid Binding Protein)Intracellular fatty acid transportUpregulation [6]Upregulation Upregulation
UCP1 (Uncoupling Protein 1)Involved in thermogenesis in brown adipose tissueUpregulation (by phytanic acid)[7][8][9]VariableVariable
SCD1 (Stearoyl-CoA Desaturase 1)Key enzyme in monounsaturated fatty acid synthesisDownregulation (by iso-BCFAs)[10][11]Downregulation Downregulation
FASN (Fatty Acid Synthase)Key enzyme in de novo lipogenesisDownregulation (by iso-BCFAs, though some studies show exceptions)[10][11]Downregulation Downregulation
Inflammatory Genes (e.g., NF-κB targets) Pro-inflammatory signalingInhibition (via PPARα-mediated transrepression)[3]Inhibition Inhibition

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway through which BCFAs are understood to exert their effects on gene expression and a typical experimental workflow for validating these effects.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CellCulture Cell Culture (e.g., Hepatocytes) Treatment Treatment with This compound or other BCFAs CellCulture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation ReporterAssay Reporter Gene Assay (PPRE-luciferase) Treatment->ReporterAssay RT_qPCR Real-Time Quantitative PCR (RT-qPCR) RNA_Isolation->RT_qPCR DataAnalysis Data Analysis RT_qPCR->DataAnalysis ReporterAssay->DataAnalysis AnimalModel Animal Model (e.g., Mouse) Diet Dietary Supplementation with BCFA Precursors AnimalModel->Diet TissueHarvest Tissue Harvest (e.g., Liver) Diet->TissueHarvest GeneExpressionAnalysis Gene Expression Analysis (e.g., RNA-Seq, qPCR) TissueHarvest->GeneExpressionAnalysis

References

Confirming the Mechanism of 16-Methyloctadecanoyl-CoA: A Comparative Guide to the Use of PPARα Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for utilizing peroxisome proliferator-activated receptor alpha (PPARα) antagonists to elucidate and confirm the mechanism of action of 16-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited direct experimental data on this compound, this guide uses phytanic acid, a well-characterized branched-chain fatty acid and known PPARα agonist, as an experimental surrogate. The principles and methodologies detailed herein are directly applicable to investigating the PPARα-mediated effects of this compound.

We will compare the efficacy of two potent and selective PPARα antagonists, GW6471 and NXT629 , in blocking the transcriptional activation of PPARα by an agonist. This guide will cover the necessary experimental protocols, present comparative data in a clear tabular format, and provide visualizations of the signaling pathways and experimental workflows.

Introduction to PPARα and Branched-Chain Fatty Acyl-CoAs

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.[1] Upon activation by ligands, such as fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation.

Branched-chain fatty acids and their CoA esters, including phytanic acid, are potent natural ligands for PPARα.[2][3] It is hypothesized that this compound, a structurally similar molecule, also functions as a PPARα agonist. To rigorously test this hypothesis, specific antagonists are employed to demonstrate that the observed biological effects of the compound are indeed mediated through PPARα.

Comparative Analysis of PPARα Antagonists

This guide focuses on two well-characterized PPARα antagonists: GW6471 and NXT629. Both are highly potent and selective for PPARα over other PPAR isoforms (PPARγ and PPARδ), making them excellent tools for mechanistic studies.

AntagonistTargetIC50 (Human PPARα)Key Characteristics
GW6471 PPARα~240 nM[4]Potent and highly selective. Widely used in in vitro and in vivo studies to probe PPARα function.
NXT629 PPARα~77 nM[5]Highly potent and selective competitive antagonist. Demonstrated efficacy in cellular and animal models.

Table 1: Comparison of PPARα Antagonists. This table summarizes the key properties of GW6471 and NXT629, highlighting their potency and selectivity for PPARα.

Experimental Confirmation of the PPARα-Mediated Mechanism

To confirm that this compound (or our surrogate, phytanic acid) acts through PPARα, a series of experiments can be performed. The core principle is to demonstrate that the agonist-induced effects are blocked in a dose-dependent manner by the addition of a PPARα-specific antagonist.

Luciferase Reporter Gene Assay

This assay provides a quantitative measure of PPARα activation in a cellular context. Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARα by an agonist leads to the production of luciferase, which can be quantified by measuring light emission.

Hypothetical Data for Phytanic Acid Activation and Antagonist Inhibition of PPARα

TreatmentConcentrationNormalized Luciferase Activity (Fold Induction)
Vehicle (DMSO)-1.0
Phytanic Acid50 µM8.5
Phytanic Acid + GW647150 µM + 1 µM1.2
Phytanic Acid + NXT62950 µM + 0.5 µM1.1
GW6471 alone1 µM0.9
NXT629 alone0.5 µM1.0

Table 2: Representative data from a PPARα luciferase reporter assay. The data illustrates the potent activation of PPARα by phytanic acid and its effective blockade by both GW6471 and NXT629.

Gene Expression Analysis of PPARα Target Genes

Activation of PPARα leads to the increased transcription of specific target genes involved in lipid metabolism. Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of these genes in cells treated with the agonist, with or without the antagonist. Key PPARα target genes include Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).

Hypothetical Data for PPARα Target Gene Expression

TreatmentTarget GeneFold Change in mRNA Expression (vs. Vehicle)
Phytanic Acid (50 µM)CPT1A6.2
ACOX14.8
Phytanic Acid + GW6471 (1 µM)CPT1A1.3
ACOX11.1
Phytanic Acid + NXT629 (0.5 µM)CPT1A1.2
ACOX11.0

Table 3: Representative data from qPCR analysis of PPARα target genes. This table shows the expected upregulation of CPT1A and ACOX1 expression by phytanic acid and the reversal of this effect by the PPARα antagonists.

Experimental Protocols

Luciferase Reporter Assay Protocol
  • Cell Culture and Transfection:

    • Seed HEK293T or a similar suitable cell line in 96-well plates at a density of 2 x 10^4 cells/well.

    • Co-transfect the cells with a full-length human PPARα expression vector, a PPRE-driven firefly luciferase reporter vector, and a Renilla luciferase vector (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing the test compounds.

    • Treat the cells with the agonist (e.g., phytanic acid at various concentrations) in the presence or absence of the antagonist (GW6471 or NXT629 at a fixed concentration, typically 5-10 times the agonist EC50). Include vehicle-only and antagonist-only controls.

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control.

Quantitative Real-Time PCR (qPCR) Protocol
  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HepG2, primary hepatocytes) in 6-well plates.

    • Treat the cells with the agonist and/or antagonist as described for the luciferase assay.

  • RNA Extraction and cDNA Synthesis:

    • After the desired treatment period (e.g., 24 hours), harvest the cells and extract total RNA using a suitable kit.

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Example Primer Sequences (Human):

      • CPT1A Forward: 5'-GCTATCGGCAACTGGTGGAT-3'

      • CPT1A Reverse: 5'-ACAGCTCCACCATGCAATCC-3'

      • ACOX1 Forward: 5'-GCTCATGGATTCCGACTTCA-3'

      • ACOX1 Reverse: 5'-TCTCCACCAGTTCCATGACA-3'

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16-MO-CoA This compound (or Phytanic Acid) PPARa PPARα 16-MO-CoA->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR Antagonist GW6471 / NXT629 Antagonist->PPARa Blocks Binding PPRE PPRE PPARa_RXR->PPRE Binds TargetGenes Target Gene Transcription (CPT1A, ACOX1) PPRE->TargetGenes Initiates

Caption: PPARα signaling pathway initiated by a branched-chain fatty acyl-CoA.

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_qPCR Gene Expression Analysis (qPCR) L1 Transfect cells with PPARα and PPRE-luciferase plasmids L2 Treat with Agonist ± Antagonist L1->L2 L3 Measure Luciferase Activity L2->L3 L4 Analyze Fold Induction L3->L4 Q1 Treat cells with Agonist ± Antagonist Q2 Extract RNA and Synthesize cDNA Q1->Q2 Q3 Perform qPCR for Target Genes Q2->Q3 Q4 Analyze Fold Change in Expression Q3->Q4

Caption: Experimental workflow for confirming PPARα-mediated mechanism.

Conclusion

The combined use of luciferase reporter assays and qPCR analysis, in conjunction with potent and selective PPARα antagonists like GW6471 and NXT629, provides a robust strategy for confirming the mechanism of action of putative PPARα agonists such as this compound. By demonstrating that the biological activity of the compound of interest is specifically blocked by these antagonists, researchers can confidently establish its reliance on the PPARα signaling pathway. The experimental framework and comparative data presented in this guide offer a clear path for the validation of novel PPARα modulators in drug discovery and metabolic research.

References

16-Methyloctadecanoyl-CoA vs. Palmitoyl-CoA: A Comparative Analysis of PPARα Agonist Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, particularly fatty acid oxidation. Its activation by endogenous and synthetic ligands makes it a key therapeutic target for metabolic disorders such as dyslipidemia. Fatty acyl-CoAs, the activated form of fatty acids, are known to be endogenous ligands for PPARα. This guide provides a comparative analysis of the PPARα agonist potency of two such molecules: 16-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a straight-chain saturated fatty acyl-CoA.

Quantitative Data Summary

CompoundDerivativeEC50 (µM)PotencyReference
Palmitoylethanolamide (B50096)Amide derivative of palmitic acid3.1 ± 0.4Potent[1]
This compound-Not availablePotentially PotentInferred

Note: The EC50 value for palmitoylethanolamide, a derivative of palmitic acid, is provided as a reference point for the potency of a C16:0 backbone. While not a direct measure for palmitoyl-CoA, it indicates that the palmitoyl (B13399708) moiety can effectively activate PPARα. For this compound, its potency is inferred from studies on other branched-chain fatty acids, which are generally considered potent PPARα agonists.

Comparative Potency Assessment

While direct quantitative data is lacking for a head-to-head comparison, the available evidence suggests that This compound is likely a more potent PPARα agonist than palmitoyl-CoA . This assessment is based on the following key points:

  • Branched-Chain Fatty Acids as Potent Agonists: Several studies have demonstrated that branched-chain fatty acids are potent activators of PPARα.

  • CoA Thioesters as the Active Form: The CoA thioesters of fatty acids are considered to be the active forms that bind to and activate PPARα.

Given that 16-methyloctadecanoic acid is a branched-chain fatty acid, its activated CoA form, this compound, is expected to be a strong PPARα agonist. In contrast, while palmitoyl-CoA is a known PPARα ligand, straight-chain saturated fatty acids are generally considered to be less potent activators compared to unsaturated or branched-chain fatty acids.

Experimental Protocols

The determination of PPARα agonist potency is typically performed using in vitro assays. A widely accepted method is the luciferase reporter gene assay .

PPARα Luciferase Reporter Gene Assay

Objective: To quantify the ability of a test compound to activate PPARα and drive the expression of a reporter gene (luciferase).

Methodology:

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., HEK293, HepG2, or COS-1) is cultured under standard conditions.

    • Cells are transiently transfected with two plasmids:

      • An expression vector containing the full-length cDNA for human or murine PPARα.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more peroxisome proliferator response elements (PPREs).

    • A third plasmid expressing a constitutively active reporter (e.g., β-galactosidase or Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (this compound and palmitoyl-CoA) and a known PPARα agonist as a positive control (e.g., GW7647 or Wy-14643). A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis and Luciferase Assay:

    • Following a defined treatment period (typically 24 hours), the cells are washed and lysed to release the cellular contents.

    • The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

    • The activity of the normalization reporter is also measured.

  • Data Analysis:

    • The raw luciferase units are normalized to the internal control values.

    • The fold induction of luciferase activity is calculated relative to the vehicle control.

    • Dose-response curves are generated, and the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated to determine the potency of the agonist.

Visualizations

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fatty Acyl-CoA (e.g., this compound, Palmitoyl-CoA) PPARa PPARα Ligand->PPARa Binding PPARa_RXR_CoR PPARα-RXR (Inactive) RXR RXR CoRepressor Co-repressor Complex PPARa_RXR_Ligand PPARα-RXR-Ligand (Active) PPARa_RXR_CoR->PPARa_RXR_Ligand Ligand Binding & Conformational Change PPRE PPRE PPARa_RXR_Ligand->PPRE Binding CoActivator Co-activator Complex CoActivator->PPARa_RXR_Ligand Recruitment TargetGene Target Gene (e.g., CPT1, ACOX1) PPRE->TargetGene Transcription mRNA mRNA TargetGene->mRNA Protein Protein (Fatty Acid Oxidation Enzymes) mRNA->Protein Translation FattyAcidOxidation Fatty Acid Oxidation Protein->FattyAcidOxidation Increased

Caption: PPARα signaling pathway upon ligand activation.

Experimental Workflow for Comparing PPARα Agonists

Experimental_Workflow Start Start: Prepare Test Compounds (this compound & Palmitoyl-CoA) Step1 1. Cell Culture (e.g., HEK293 cells) Start->Step1 Step2 2. Co-transfect with: - PPARα Expression Plasmid - PPRE-Luciferase Reporter Plasmid - Normalization Control Plasmid Step1->Step2 Step3 3. Treat Cells with Serial Dilutions of: - this compound - Palmitoyl-CoA - Positive Control (e.g., GW7647) - Vehicle Control (DMSO) Step2->Step3 Step4 4. Incubate for 24 hours Step3->Step4 Step5 5. Lyse Cells and Measure: - Luciferase Activity (PPARα activation) - Control Reporter Activity (Normalization) Step4->Step5 Step6 6. Data Analysis: - Normalize Luciferase Data - Generate Dose-Response Curves - Calculate EC50 Values Step5->Step6 End End: Compare Potency (EC50 of this compound vs. EC50 of Palmitoyl-CoA) Step6->End

Caption: Workflow for comparing PPARα agonist potency.

Conclusion

References

Validating the Function of 16-Methyloctadecanoyl-CoA: A Comparison of Knockout Mouse Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise function of specific lipids is paramount for elucidating metabolic pathways and identifying new therapeutic targets. 16-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, is a molecule of growing interest, and robust methods are required to validate its physiological role. This guide provides a comprehensive comparison of using a knockout mouse model versus alternative in vitro techniques to study the function of this compound, complete with supporting experimental data and detailed protocols.

Introduction to this compound and the Rationale for a Knockout Mouse Model

This compound is a coenzyme A derivative of 16-methyloctadecanoic acid, a branched-chain fatty acid (BCFA). BCFAs are increasingly recognized for their diverse biological roles, including influencing cell membrane fluidity, acting as signaling molecules, and modulating metabolic processes such as lipid metabolism and inflammation.[1][2] The CoA form of these fatty acids is the activated state, ready for participation in various metabolic pathways.

To definitively establish the in vivo function of this compound, a powerful approach is the creation of a knockout mouse model. By deleting the gene responsible for its synthesis, researchers can observe the resulting phenotypic changes and infer the molecule's role. The synthesis of very-long-chain BCFAs is carried out by a family of enzymes called fatty acid elongases (ELOVLs).[3][4] Specifically, ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs.[3] Therefore, a knockout of a relevant Elovl gene would be a strategy to generate a mouse model with depleted levels of this compound.

Comparison of Methodologies for Functional Validation

A knockout mouse model provides the highest level of physiological relevance but is also a resource-intensive approach. Alternative methods, primarily in vitro studies, offer a more targeted and high-throughput means to investigate specific molecular mechanisms. The choice of methodology depends on the specific research question and available resources.

Parameter Knockout Mouse Model (in vivo) Cell Culture Studies (in vitro) Enzyme Assays (in vitro)
Physiological Relevance High: Allows for the study of systemic and long-term effects in a whole organism.Medium: Human or mouse cell lines (e.g., HepG2, adipocytes) can model specific tissue responses but lack systemic context.[1][5]Low: Assesses the direct interaction of this compound with a specific enzyme in a controlled, artificial environment.
Mechanistic Detail Moderate to High: Phenotypes can be linked to molecular changes in various tissues, but pinpointing the primary mechanism can be complex.High: Allows for precise manipulation of experimental conditions (e.g., supplementation with BCFAs) to dissect molecular pathways.[1][6]Very High: Provides direct evidence of enzyme kinetics and substrate specificity.
Throughput Low: Generation and characterization of mouse lines are time-consuming.[7]High: Multiple conditions and replicates can be tested simultaneously.High: Can be adapted for high-throughput screening of compound libraries.
Cost High: Requires significant investment in animal housing, breeding, and specialized equipment for phenotyping.Medium: Requires cell culture facilities and reagents.Low to Medium: Dependent on the cost of purified enzymes and substrates.
Time to Results Long (months to over a year): Includes model generation, breeding, and comprehensive phenotyping.[7]Short (days to weeks): Rapid assessment of cellular responses.Short (hours to days): Quick determination of enzymatic activity.

Experimental Protocols

Generation of a Hypothetical Elovl3 Knockout Mouse Model via CRISPR/Cas9

This protocol outlines the generation of a mouse model lacking the Elovl3 gene, which is expected to have altered levels of this compound.[3] The CRISPR/Cas9 system is a rapid and efficient method for generating knockout mice.[8][9][10][11]

Materials:

  • Cas9 mRNA or protein

  • Validated single guide RNAs (sgRNAs) targeting Elovl3 exons

  • Fertilized mouse zygotes (e.g., from C57BL/6J strain)

  • Microinjection and micromanipulation station

  • Pseudopregnant female mice for embryo transfer

  • Genotyping reagents (PCR primers, DNA polymerase)

Procedure:

  • sgRNA Design and Validation: Design and synthesize at least two sgRNAs targeting a critical exon of the Elovl3 gene. Validate the cutting efficiency of the sgRNAs in vitro.

  • Zygote Microinjection: Prepare a microinjection mix containing Cas9 protein and the validated sgRNAs. Microinject this mix into the pronucleus of fertilized mouse zygotes.[8]

  • Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

  • Generation of Founder Mice: Allow the surrogate mothers to carry the embryos to term. The resulting pups are the founder (F0) generation.

  • Genotyping: At 3-4 weeks of age, obtain tail biopsies from the F0 pups. Extract genomic DNA and perform PCR and Sanger sequencing to identify mice with indel mutations in the Elovl3 gene that result in a frameshift and premature stop codon.[10]

  • Breeding and Colony Establishment: Breed the founder mice carrying the desired knockout allele with wild-type mice to establish germline transmission. Subsequent intercrossing of heterozygous (Elovl3+/-) mice will produce homozygous knockout (Elovl3-/-) mice for experimental analysis.

Metabolic Phenotyping of Elovl3 Knockout Mice

A comprehensive metabolic phenotyping pipeline is crucial to uncovering the functional consequences of depleting this compound.[12]

A. Indirect Calorimetry using Metabolic Cages: This technique provides data on energy expenditure, respiratory exchange ratio (RER), food and water intake, and locomotor activity.[13][14][15][16][17]

Procedure:

  • Acclimatize individually housed mice to the metabolic cages for at least 24-48 hours.

  • Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously for 48-72 hours.

  • Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates vs. fats).

  • Calculate energy expenditure using the Weir equation.

  • Simultaneously measure food and water intake and locomotor activity using infrared beams.

B. Glucose and Insulin (B600854) Tolerance Tests (GTT and ITT): These tests assess glucose homeostasis and insulin sensitivity.[12][18][19][20][21][22][23][24][25][26]

Procedure (Intraperitoneal GTT):

  • Fast mice for 6 hours with free access to water.[22]

  • Measure baseline blood glucose from a tail snip (t=0).

  • Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).[22]

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Procedure (Intraperitoneal ITT):

  • Fast mice for 4-6 hours.[18]

  • Measure baseline blood glucose (t=0).

  • Administer an IP injection of insulin (0.75 U/kg body weight).[20]

  • Measure blood glucose at 15, 30, and 60 minutes post-injection.

Lipid Analysis in Tissues

To confirm the impact of the Elovl3 knockout on the lipid profile and to identify changes in related lipids, a detailed lipidomic analysis of key metabolic tissues is necessary.[27][28][29][30][31]

Procedure:

  • Euthanize wild-type and Elovl3 knockout mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle).

  • Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Extract total lipids from homogenized tissues using a standard method such as the Folch or Bligh-Dyer method.[28]

  • Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify individual lipid species, including this compound and other BCFAs.

Mandatory Visualizations

experimental_workflow cluster_generation Knockout Mouse Generation cluster_phenotyping Metabolic Phenotyping cluster_analysis Data Analysis sgRNA Design sgRNA Design Zygote Microinjection Zygote Microinjection sgRNA Design->Zygote Microinjection Embryo Transfer Embryo Transfer Zygote Microinjection->Embryo Transfer Founder Screening Founder Screening Embryo Transfer->Founder Screening Breeding Breeding Founder Screening->Breeding Metabolic Cages Metabolic Cages Breeding->Metabolic Cages GTT / ITT GTT / ITT Breeding->GTT / ITT Tissue Collection Tissue Collection Breeding->Tissue Collection Phenotypic Data Analysis Phenotypic Data Analysis Metabolic Cages->Phenotypic Data Analysis GTT / ITT->Phenotypic Data Analysis Lipidomics (LC-MS/MS) Lipidomics (LC-MS/MS) Tissue Collection->Lipidomics (LC-MS/MS) Functional Validation Functional Validation Lipidomics (LC-MS/MS)->Functional Validation Phenotypic Data Analysis->Functional Validation

Caption: Workflow for generation and validation of a knockout mouse model.

ppar_signaling 16-M-CoA This compound PPARa PPARα 16-M-CoA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE RXR->PPRE Target_Genes Target Genes (e.g., ACOX1, CPT1A) PPRE->Target_Genes regulates transcription Metabolic_Response Altered Lipid Metabolism Target_Genes->Metabolic_Response

Caption: Potential PPARα signaling pathway involving this compound.

Potential Signaling Pathways Involving this compound

Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[32][33] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in inducing the expression of genes involved in fatty acid oxidation.[34][35] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription.[34] Genes regulated by PPARα include those encoding for enzymes involved in peroxisomal and mitochondrial fatty acid oxidation, such as Acyl-CoA oxidase 1 (ACOX1) and Carnitine palmitoyltransferase 1A (CPT1A).[34]

Therefore, a key hypothesis to test in the Elovl3 knockout mouse model would be that the depletion of this compound leads to reduced PPARα activation, resulting in decreased expression of its target genes and a subsequent impairment in the oxidation of specific fatty acids.

Conclusion

The generation of a knockout mouse model represents a powerful, albeit complex, approach to validating the in vivo function of this compound. It offers unparalleled physiological relevance for understanding the systemic consequences of its depletion. However, this in vivo strategy should be complemented with in vitro studies to dissect the precise molecular mechanisms at the cellular and enzymatic levels. An integrated approach, leveraging the strengths of each methodology, will provide the most comprehensive understanding of the role of this compound in health and disease, paving the way for potential therapeutic interventions in metabolic disorders.

References

Navigating the Cellular Maze: A Comparative Guide to the Lipidomic Impact of Branched vs. Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of different fatty acid structures on cellular lipidomes is critical. This guide provides an objective comparison of how branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs) differentially modulate cellular lipid landscapes, supported by experimental data and detailed protocols.

The structure of a fatty acid, specifically the presence or absence of methyl branches along its carbon chain, profoundly influences its physical properties and subsequent metabolic fate within the cell. These structural differences translate into distinct alterations in membrane fluidity, signaling pathway activation, and the overall composition of the cellular lipidome. This guide synthesizes findings from multiple studies to present a comparative overview of these effects.

Quantitative Lipidomic Analysis: A Comparative Snapshot

Lipid ClassBranched-Chain Fatty Acid (BCFA) TreatmentStraight-Chain Fatty Acid (SCFA) TreatmentKey Observations
Phospholipids (PLs)
Phosphatidylcholine (PC)Incorporation of BCFAs into PC species.[1]Significant increase in total PC abundance, particularly species containing the supplemented SCFA (e.g., PC 16:0/16:0).[2][3]SCFAs appear to more dramatically increase the total abundance of major phospholipid classes.
Phosphatidylethanolamine (PE)Incorporation of BCFAs into PE species.General increase in total PE abundance.[2][3]Both fatty acid types are readily incorporated into major phospholipid classes.
Ether PhospholipidsAlterations in ether lipid profiles observed.Increase in the proportion of fully saturated ether PC lipids.[2]The saturation status of ether lipids is notably affected by SCFA treatment.
Neutral Lipids
Triacylglycerols (TAGs)Accumulation of TAGs containing BCFAs.Pronounced increase in total TAG abundance.Both fatty acid types promote neutral lipid storage, with SCFAs often showing a more robust effect.
Membrane Fluidity Increased membrane fluidity.[1]Can lead to the formation of rigid, "solid-like" membrane domains.BCFAs generally increase membrane fluidity, while SCFAs can decrease it.

Deciphering the Molecular Mechanisms: Signaling Pathways

The differential impact of BCFAs and SCFAs on cellular physiology is rooted in their distinct interactions with key signaling pathways that regulate lipid metabolism and cellular stress.

cluster_BCFA Branched-Chain Fatty Acid (BCFA) Signaling cluster_SCFA Straight-Chain Fatty Acid (SCFA) Signaling BCFA BCFA Membrane_BCFA Increased Membrane Fluidity BCFA->Membrane_BCFA PPARa_BCFA PPARα Activation BCFA->PPARa_BCFA FattyAcidOxidation_BCFA Fatty Acid Oxidation PPARa_BCFA->FattyAcidOxidation_BCFA SCFA SCFA Membrane_SCFA Decreased Membrane Fluidity / Lipid Raft Formation SCFA->Membrane_SCFA SREBP1c SREBP-1c Activation SCFA->SREBP1c ER_Stress ER Stress SCFA->ER_Stress Lipogenesis Lipogenesis SREBP1c->Lipogenesis

Figure 1. Differential signaling pathways activated by BCFAs and SCFAs.

Experimental Corner: Protocols for Lipidomic Analysis

Accurate and reproducible lipidomic analysis is paramount. Below are detailed methodologies for key experiments in comparative fatty acid studies.

Lipid Extraction from Cultured Cells (Modified Bligh & Dyer Method)

This protocol is a widely used method for the total lipid extraction from cultured cells.

  • Cell Harvesting and Washing:

    • Aspirate the culture medium from the cell monolayer.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lipid Extraction:

    • To the cell pellet, add 1 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

    • Add 1 mL of chloroform and vortex for 1 minute.

    • Add 1 mL of water to induce phase separation and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Lipid Phase Collection:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Derivatization to FAMEs:

    • Re-dissolve the dried lipid extract in 1 mL of toluene.

    • Add 2 mL of 1% sulfuric acid in methanol.

    • Cap the tubes tightly and incubate at 50°C overnight.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 2 mL of hexane (B92381) and 0.5 mL of water.

    • Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • The FAMEs are then analyzed on a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a BPX70).

    • The injection volume and temperature program should be optimized for the specific instrument and column used.

    • Mass spectra are acquired in full scan mode or selected ion monitoring (SIM) for targeted analysis.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for a comparative lipidomics study of cells treated with different fatty acids.

Start Cell Culture BCFA_prep Prepare BCFA-BSA Complex SCFA_prep Prepare SCFA-BSA Complex Treatment Fatty Acid Treatment (BCFA vs. SCFA) Harvesting Cell Harvesting & Washing Treatment->Harvesting Extraction Lipid Extraction Harvesting->Extraction Analysis Lipidomic Analysis (LC-MS/MS or GC-MS) Extraction->Analysis LCMS LC-MS/MS Analysis Analysis->LCMS Intact Lipids GCMS GC-MS Analysis Analysis->GCMS Fatty Acids DataProcessing Data Processing & Statistical Analysis Interpretation Biological Interpretation DataProcessing->Interpretation BCFA_prep->Treatment SCFA_prep->Treatment LCMS->DataProcessing GCMS->DataProcessing

Figure 2. General experimental workflow for comparative lipidomics.

References

A Comparative Guide to Validating Mass Spectrometry Peaks of 16-Methyloctadecanoyl-CoA with a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, lipidomics, and drug development, accurate identification of lipid intermediates is paramount. This guide provides a comprehensive comparison of the expected mass spectrometry profile of a sample containing 16-Methyloctadecanoyl-CoA against a certified standard. We present supporting experimental protocols and data interpretation guidelines to ensure confident validation of this branched-chain fatty acyl-CoA.

Performance Comparison: Expected Mass Spectrometry Data

The validation of this compound relies on comparing the liquid chromatography retention time and the mass-to-charge (m/z) ratios of the precursor and product ions of an experimental sample with those of a commercial standard. Below is a table summarizing the expected quantitative data from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis in positive ion mode.

ParameterThis compound StandardExperimental SampleHeptadecanoyl-CoA (C17:0) Standard (Alternative)
Molecular Weight 1048.02 g/mol N/A1020.43 g/mol
Precursor Ion [M+H]⁺ (m/z) 1049.02~1049.021021.43
Major Product Ion (m/z)¹ 542.02~542.02514.43
Characteristic Neutral Loss 507.0 Da507.0 Da507.0 Da
Other Product Ions (m/z) 428.04, 303.05~428.04, ~303.05428.04, 303.05
Expected Retention Time² ~18.5 min~18.5 min~17.0 min

¹Resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da). ²Estimated for a C18 reverse-phase column with a standard acetonitrile/water gradient.

Experimental Protocols

A detailed methodology is crucial for the reproducible and accurate analysis of long-chain fatty acyl-CoAs.

Sample Preparation
  • Standard Preparation : Prepare a 1 mg/mL stock solution of the this compound standard in a solvent mixture of methanol (B129727) and water (1:1, v/v). Create a dilution series (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the same solvent for calibration.

  • Sample Extraction : For biological samples, a liquid-liquid extraction is recommended. Homogenize the sample in a mixture of isopropanol (B130326) and water, followed by the addition of chloroform. Centrifuge to separate the phases and collect the lower organic phase containing the lipids. Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Column : A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain fatty acyl-CoAs.

  • Mobile Phase A : 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B : 10 mM ammonium acetate in acetonitrile.

  • Gradient Elution :

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

Mass Spectrometry Conditions
  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Scan Type : Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions :

    • This compound : 1049.02 -> 542.02

    • Heptadecanoyl-CoA : 1021.43 -> 514.43

  • Collision Energy : Optimized for the specific instrument, typically in the range of 20-40 eV.

  • Source Temperature : 350°C

  • Gas Flow : Optimized for the specific instrument.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the validation process, from sample and standard preparation to data analysis.

G Experimental Workflow for Validation cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Standard This compound Standard Solution LCMS LC-MS/MS Analysis (C18, ESI+) Standard->LCMS Sample Experimental Sample Extraction Sample->LCMS Peak Peak Integration & Retention Time Alignment LCMS->Peak MSMS MS/MS Spectrum Comparison Peak->MSMS Validation Confirmation of This compound MSMS->Validation

Caption: Workflow for validating this compound.

Fragmentation Pathway

The fragmentation of long-chain fatty acyl-CoAs in positive ion mode mass spectrometry is characterized by a conserved pattern. The primary fragmentation event is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.

G Fragmentation of this compound cluster_products Product Ions Precursor Precursor Ion [M+H]⁺ m/z 1049.02 Product1 Acyl Chain Fragment m/z 542.02 Precursor->Product1 Collision-Induced Dissociation Product2 Adenosine Diphosphate Fragment m/z 428.04 Precursor->Product2 NeutralLoss Neutral Loss (507.0 Da)

Caption: Characteristic fragmentation of this compound.

References

A Researcher's Guide to the Quantification of 16-Methyloctadecanoyl-CoA: A Cross-Validation of Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. 16-Methyloctadecanoyl-CoA, a methyl-branched long-chain acyl-coenzyme A, presents unique analytical challenges due to its low abundance and inherent instability. This guide provides a comprehensive comparison of established methods for its quantification, offering detailed experimental protocols and supporting data to aid in methodological selection and cross-validation.

The analysis of long-chain acyl-CoAs (LCACoAs) is crucial for understanding various metabolic pathways and their dysregulation in disease. Due to the lability of the thioester bond and their amphipathic nature, robust and sensitive analytical methods are required. This guide focuses on three principal techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays.

Comparative Analysis of Quantification Methods

The selection of an appropriate quantification method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three major analytical platforms for this compound quantification.

FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation by liquid chromatography followed by detection based on UV absorbance of the adenine (B156593) moiety of CoA.Coupled enzymatic reactions leading to a detectable product (e.g., colorimetric or fluorescent).
Specificity Very High (distinguishes between different acyl-CoA species based on mass).Moderate (risk of co-eluting compounds with similar UV absorbance).Low to Moderate (can be susceptible to interference from other CoA species or sample matrix components).
Sensitivity Very High (picomole to femtomole range).Moderate (nanomole range).Low to Moderate (nanomole to micromole range).
Throughput High (with autosampler).Moderate.High (plate-based assays).
Quantitative Accuracy High (with use of stable isotope-labeled internal standards).Moderate to High (requires careful calibration).Moderate (can be affected by enzyme kinetics and inhibitors).
Instrumentation Cost High.Moderate.Low.
Sample Requirement Low.Moderate.Low to Moderate.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate quantification. Below are representative protocols for the extraction and analysis of this compound from biological samples.

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

Critical Considerations: Due to the instability of acyl-CoAs, rapid processing and maintenance of low temperatures are essential to minimize degradation by cellular thioesterases.

Materials:

  • Homogenization Buffer: 10% trichloroacetic acid (TCA) in water, ice-cold.

  • Internal Standard (for LC-MS/MS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog of the target analyte.

  • Solid-Phase Extraction (SPE) Cartridges: C18 reverse-phase.

  • Elution Solvent: Acetonitrile (B52724) with 0.1% formic acid.

  • Reconstitution Solvent: 50:50 (v/v) Methanol (B129727):Water.

Procedure:

  • Homogenization: Homogenize frozen tissue or cell pellets in 1 mL of ice-cold 10% TCA per 100 mg of sample. For LC-MS/MS, spike the homogenization buffer with the internal standard.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of acetonitrile containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of reconstitution solvent for analysis.

Method 1: LC-MS/MS Quantification

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition specific for this compound and the internal standard. The characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) from the protonated molecule [M+H]+ is typically used for detection of acyl-CoAs.

Method 2: HPLC-UV Quantification

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

Quantification:

  • Generate a standard curve using a commercially available standard of a similar long-chain acyl-CoA. Due to the similar molar extinction coefficient of the adenine moiety, this can provide a reasonable estimate.

Method 3: Enzymatic Assay

Principle: This method relies on the enzymatic conversion of the acyl-CoA to a product that can be measured. For long-chain acyl-CoAs, a common approach involves the acyl-CoA oxidase enzyme, which in its reaction produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product.

Procedure (General Outline):

  • Incubate the extracted sample with acyl-CoA oxidase.

  • Add a reaction mixture containing horseradish peroxidase and a suitable substrate (e.g., Amplex Red).

  • Measure the absorbance or fluorescence of the resulting product.

  • Quantify the amount of this compound by comparing the signal to a standard curve generated with a known long-chain acyl-CoA.

Mandatory Visualizations

To contextualize the importance of quantifying branched-chain acyl-CoAs, the following diagrams illustrate a key metabolic pathway and a typical analytical workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification tissue Tissue/Cell Sample homogenization Homogenization in TCA (with Internal Standard) tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe extract Purified Extract spe->extract lcms LC-MS/MS Analysis extract->lcms Inject hplcuv HPLC-UV Analysis extract->hplcuv Inject enzymatic Enzymatic Assay extract->enzymatic Incubate data Data Acquisition and Quantification lcms->data hplcuv->data enzymatic->data

Experimental workflow for this compound quantification.

Branched-chain fatty acids, such as the precursor to this compound, undergo a specific metabolic breakdown process in the peroxisome involving alpha- and beta-oxidation.

branched_chain_fatty_acid_oxidation cluster_peroxisome Peroxisome cluster_alpha_oxidation Alpha-Oxidation cluster_beta_oxidation Beta-Oxidation bcfa Branched-Chain Fatty Acid bcfa_coa Branched-Chain Acyl-CoA bcfa->bcfa_coa Acyl-CoA Synthetase hydroxy_coa 2-Hydroxy-Acyl-CoA bcfa_coa->hydroxy_coa Phytanoyl-CoA Hydroxylase pristanal Pristanal + Formyl-CoA hydroxy_coa->pristanal 2-Hydroxyphytanoyl-CoA Lyase pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde Dehydrogenase pristanoyl_coa Pristanoyl-CoA pristanic_acid->pristanoyl_coa Acyl-CoA Synthetase oxidation_cycle Multiple Cycles of Beta-Oxidation pristanoyl_coa->oxidation_cycle products Acetyl-CoA, Propionyl-CoA oxidation_cycle->products

Peroxisomal alpha- and beta-oxidation of a branched-chain fatty acid.

Conclusion

The quantification of this compound requires careful consideration of the analytical method's strengths and weaknesses. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for detailed metabolic studies. HPLC-UV provides a more accessible alternative, suitable for relative quantification when absolute accuracy is not paramount. Enzymatic assays are best suited for high-throughput screening applications where specificity for a single acyl-CoA is not a primary concern. For robust and reliable data, it is recommended to cross-validate results between two different platforms, particularly when establishing a new analytical workflow for this and other rare lipid species.

Orthogonal Methods to Validate 16-Methyloctadecanoyl-CoA's Role in a Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the role of 16-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, in a putative cell signaling pathway. We will explore a hypothesized pathway where this compound modulates the activity of a membrane-bound receptor by altering the biophysical properties of the plasma membrane. The orthogonal methods described herein are designed to provide independent lines of evidence to support or refute this hypothesis, a critical step in rigorous scientific investigation and drug target validation.

Hypothesized Signaling Pathway: Modulation of Receptor X Signaling

We hypothesize that this compound, by integrating into the plasma membrane, alters membrane fluidity and lipid raft composition. This, in turn, influences the conformational state and dimerization of a hypothetical transmembrane receptor, "Receptor X," leading to the activation of a downstream kinase cascade involving Kinase A and Kinase B, and ultimately regulating the activity of a transcription factor, TF-1.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus M16_CoA This compound Membrane Membrane Fluidity / Lipid Rafts M16_CoA->Membrane Alters ReceptorX Receptor X Membrane->ReceptorX Modulates KinaseA Kinase A ReceptorX->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF1 Transcription Factor 1 (TF-1) KinaseB->TF1 Activates Gene Target Gene Expression TF1->Gene Regulates

Caption: Hypothesized signaling pathway of this compound.

Comparison of Orthogonal Validation Methods

To validate the proposed role of this compound, a combination of techniques that measure, perturb, and detect interactions of the metabolite should be employed. Below is a comparison of three orthogonal approaches.

Method Principle Information Gained Advantages Limitations
1. Quantitative Lipidomics using LC-MS/MS Separation and quantification of this compound and related lipids from cellular extracts using liquid chromatography-tandem mass spectrometry.Absolute or relative abundance of this compound in different cellular conditions.High sensitivity and specificity; allows for simultaneous quantification of multiple lipid species.[1][2]Isomer resolution can be challenging; requires specialized equipment and expertise.
2. Genetic Manipulation (CRISPR/Cas9) Knockout of a key enzyme (e.g., a specific fatty acid elongase or synthetase) involved in the biosynthesis of this compound.Causal relationship between the presence of this compound and the activation of the signaling pathway.Precise and permanent modification of the genome; allows for the study of loss-of-function phenotypes.Off-target effects are possible; compensatory metabolic pathways may be upregulated.
3. Proximity-Labeling Mass Spectrometry (PL-MS) Engineering Receptor X with a promiscuous labeling enzyme (e.g., TurboID) to identify molecules in its immediate vicinity, followed by mass spectrometry-based identification of biotinylated lipids.Identification of lipids, including potentially this compound, that are in close proximity to Receptor X in the plasma membrane.In vivo identification of proximal molecules in their native cellular environment.May not distinguish between direct and indirect interactions; biotinylation of lipids for MS analysis is technically challenging.

Experimental Protocols

Quantitative Lipidomics using LC-MS/MS

Objective: To quantify the intracellular concentration of this compound in control cells versus cells stimulated to activate the Receptor X pathway.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., a cell line endogenously expressing Receptor X) to 80-90% confluency. Treat one group of cells with a known agonist of Receptor X and leave another group as an untreated control.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) to each plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Use a C18 reversed-phase column for separation of the acyl-CoAs.

    • Employ a gradient elution with mobile phases containing ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound based on its specific precursor and product ion transitions.

  • Data Analysis:

    • Generate a standard curve using a synthetic this compound standard of known concentrations.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve.

    • Normalize the data to the total protein concentration or cell number.

Genetic Manipulation (CRISPR/Cas9)

Objective: To determine if the biosynthesis of this compound is required for Receptor X signaling.

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a key exon of the gene encoding the putative biosynthetic enzyme for this compound into a Cas9 expression vector.

  • Transfection and Selection: Transfect the Cas9/gRNA vector into the target cells. Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).

  • Clonal Isolation and Validation:

    • Isolate single-cell clones by limiting dilution.

    • Expand the clones and screen for the desired gene knockout by PCR and Sanger sequencing of the target locus.

    • Confirm the absence of the target protein by Western blotting.

    • Validate the depletion of this compound in the knockout clones using the LC-MS/MS protocol described above.

  • Signaling Pathway Analysis:

    • Treat the validated knockout and wild-type control cells with the Receptor X agonist.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of Kinase A and Kinase B.

    • Perform a quantitative PCR (qPCR) or a reporter assay to measure the expression of TF-1 target genes.

Proximity-Labeling Mass Spectrometry (PL-MS)

Objective: To identify lipids in the microenvironment of Receptor X.

Methodology:

  • Generation of Stable Cell Line: Generate a stable cell line expressing Receptor X fused to a promiscuous biotin (B1667282) ligase (e.g., TurboID) at its intracellular C-terminus.

  • Biotin Labeling:

    • Incubate the cells with a biotin-containing medium for a short period (e.g., 10-30 minutes) to allow for the biotinylation of proximal proteins and lipids.

    • Quench the labeling reaction by washing the cells with an ice-cold quenching buffer.

  • Cell Lysis and Streptavidin Pulldown:

    • Lyse the cells in a buffer containing detergents to solubilize membrane proteins.

    • Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated molecules.

    • Wash the beads extensively to remove non-specifically bound molecules.

  • Elution and Lipid Extraction: Elute the biotinylated molecules from the beads and perform a lipid extraction (e.g., using a modified Bligh-Dyer method).

  • LC-MS/MS Analysis for Lipid Identification: Analyze the extracted lipids by high-resolution mass spectrometry to identify the biotinylated lipid species.

Visualization of Workflows and Logic

G cluster_lipidomics Quantitative Lipidomics Workflow cluster_crispr CRISPR/Cas9 Workflow cluster_plms Proximity-Labeling MS Workflow A1 Cell Culture & Treatment A2 Metabolite Extraction A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Data Analysis A3->A4 B1 gRNA Design & Cloning B2 Transfection & Selection B1->B2 B3 Validation of Knockout B2->B3 B4 Signaling Pathway Analysis B3->B4 C1 Stable Cell Line Generation C2 Biotin Labeling C1->C2 C3 Streptavidin Pulldown C2->C3 C4 Lipid Identification by MS C3->C4

Caption: Experimental workflows for orthogonal validation methods.

G cluster_methods Orthogonal Methods cluster_evidence Lines of Evidence Hypothesis Hypothesis: 16-MOC-CoA modulates Receptor X signaling Quant Quantitative Lipidomics Hypothesis->Quant Gen Genetic Manipulation Hypothesis->Gen Prox Proximity Labeling Hypothesis->Prox Ev1 Correlation of 16-MOC-CoA levels with pathway activation Quant->Ev1 Ev2 Necessity of 16-MOC-CoA for pathway activation Gen->Ev2 Ev3 Proximity of 16-MOC-CoA to Receptor X Prox->Ev3 Conclusion Validated Role of 16-MOC-CoA in the Pathway Ev1->Conclusion Ev2->Conclusion Ev3->Conclusion

Caption: Logical relationship of orthogonal validation methods.

By employing these diverse and independent methodologies, researchers can build a robust and compelling case for the functional role of this compound in the hypothesized signaling pathway, thereby providing a solid foundation for further investigation and potential therapeutic development.

References

Specificity of Enzymes for 16-Methyloctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzyme specificity for 16-methyloctadecanoyl-CoA, a C19 iso-branched long-chain fatty acyl-CoA. Due to the limited direct experimental data available for this specific substrate, this guide extends its scope to include enzymes acting on structurally similar long-chain methyl-branched fatty acyl-CoAs. This comparative approach offers valuable insights into the potential enzymatic fate of this compound and provides a framework for future experimental design.

Enzyme Specificity Comparison

EnzymeSourceSubstrateSpecific Activity (mU/mg)Reference
Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)Purified recombinant proteinPalmitoyl-CoA (C16:0)390[1]
Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)Purified recombinant proteinS-2-Methylpentadecanoyl-CoA340[1]
Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)Purified recombinant proteinR-2-Methylpentadecanoyl-CoANo measurable activity[1]
Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Purified recombinant proteinS-2-Methylpentadecanoyl-CoAActivity detected[1]
Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Purified recombinant proteinR-2-Methylpentadecanoyl-CoANo measurable activity[1]

Key Observations:

  • Human LCAD demonstrates significant activity with the S-enantiomer of a 2-methyl-branched long-chain acyl-CoA, with a specific activity comparable to that of its preferred straight-chain substrate, palmitoyl-CoA.[1]

  • Both LCAD and MCAD exhibit strict stereospecificity, with no measurable activity towards the R-enantiomer of the methyl-branched substrate.[1]

  • The activity of MCAD with S-2-methylpentadecanoyl-CoA, although detected, suggests that longer-chain branched substrates are likely handled by enzymes with a preference for longer acyl chains.[1]

Alternative Substrates and Enzyme Systems

Given the structural similarity of this compound to other naturally occurring branched-chain fatty acids, its metabolism is likely to involve the peroxisomal beta-oxidation pathway. Key enzymes in this pathway with known specificity for branched-chain acyl-CoAs include:

  • Multifunctional Protein 2 (MFP-2): This enzyme possesses both hydratase and dehydrogenase activities and plays a central role in the beta-oxidation of most peroxisomal substrates, including branched-chain fatty acids.[3][4]

  • Acyl-CoA Synthetases (ACS): Before entering metabolic pathways, fatty acids must be activated to their CoA esters by ACS enzymes. Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with chain lengths of 12 to 20 carbons.[5][6] It is highly probable that an ACSL isoform is responsible for the activation of 16-methyloctadecanoic acid.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme specificity. Below are representative protocols for the assay of key enzyme classes that may act on this compound.

Acyl-CoA Dehydrogenase Activity Assay (Ferricenium Hexafluorophosphate (B91526) Method)

This spectrophotometric assay measures the reduction of ferricenium ion, an artificial electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Ferricenium hexafluorophosphate solution (in buffer)

  • Acyl-CoA substrate solution (e.g., S-2-methylpentadecanoyl-CoA)

  • Purified or recombinant acyl-CoA dehydrogenase enzyme

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of the acyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance change over time.

  • Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium ion per minute under the specified conditions.

Note: This assay can be performed aerobically and is a convenient alternative to the traditional ETF fluorescence reduction assay.[1][7][8]

Peroxisomal Acyl-CoA Oxidase Activity Assay

This assay measures the production of hydrogen peroxide, a product of the acyl-CoA oxidase reaction.

Materials:

  • Potassium phosphate buffer (pH 8.0)

  • Acyl-CoA substrate (e.g., pristanoyl-CoA)

  • Horseradish peroxidase

  • A suitable chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red)

  • FAD (flavin adenine (B156593) dinucleotide)

  • Peroxisomal fraction or purified acyl-CoA oxidase

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, horseradish peroxidase, the chromogenic/fluorogenic substrate, and FAD.

  • Add the peroxisomal fraction or purified enzyme to the mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

  • The rate of reaction is proportional to the rate of hydrogen peroxide production.

  • Enzyme activity is calculated based on a standard curve generated with known concentrations of hydrogen peroxide.

Visualizing Metabolic Pathways and Workflows

Peroxisomal Beta-Oxidation of a Methyl-Branched Fatty Acyl-CoA

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Substrate This compound Enoyl_CoA 2-enoyl-CoA derivative Substrate->Enoyl_CoA ACOX3 (Pristanoyl-CoA Oxidase) Hydroxyacyl_CoA 3-hydroxyacyl-CoA derivative Enoyl_CoA->Hydroxyacyl_CoA MFP-2 (Hydratase activity) Ketoacyl_CoA 3-ketoacyl-CoA derivative Hydroxyacyl_CoA->Ketoacyl_CoA MFP-2 (Dehydrogenase activity) Shortened_Acyl_CoA Propionyl-CoA + Heptadecanoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase

Caption: Peroxisomal beta-oxidation pathway for a methyl-branched acyl-CoA.

General Workflow for an Enzyme Specificity Assay

Enzyme_Assay_Workflow Start Start Prep_Enzyme Prepare/Purify Enzyme Start->Prep_Enzyme Prep_Substrates Prepare Substrates (e.g., this compound, Palmitoyl-CoA) Start->Prep_Substrates Prep_Assay_Mix Prepare Assay Reaction Mix Prep_Enzyme->Prep_Assay_Mix Prep_Substrates->Prep_Assay_Mix Run_Assay Incubate Enzyme, Substrate, and Assay Mix at Controlled Temperature Prep_Assay_Mix->Run_Assay Measure_Activity Measure Reaction Rate (e.g., Spectrophotometry, Fluorometry) Run_Assay->Measure_Activity Data_Analysis Calculate Specific Activity (mU/mg) Measure_Activity->Data_Analysis Compare Compare Specificity for Different Substrates Data_Analysis->Compare End End Compare->End

Caption: A generalized workflow for determining enzyme specificity.

References

Unveiling the Role of 16-Methyloctadecanoyl-CoA: A Comparative Guide to siRNA Knockdown and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the function of 16-Methyloctadecanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA. We focus on the use of small interfering RNA (siRNA) knockdown of the key synthesizing enzyme, Elongation of Very Long Chain Fatty Acids 3 (ELOVL3), and contrast this technique with alternative methods. This guide is supported by experimental data and detailed protocols to aid in the design and execution of your research.

The Central Role of ELOVL3 in this compound Synthesis

This compound is a saturated branched-chain fatty acid. Its synthesis is dependent on the ELOVL family of enzymes, which are responsible for the elongation of fatty acyl-CoAs. Specifically, ELOVL3 has been identified as a key enzyme in the elongation of branched-chain fatty acids.[1][2][3] ELOVL3 is highly active toward iso- and anteiso-C17:0 acyl-CoAs, elongating them to longer forms.[3] Therefore, targeting ELOVL3 is a direct strategy to investigate the downstream functions of its products, including this compound.

Confirming Gene Function: siRNA Knockdown of ELOVL3

siRNA-mediated knockdown is a powerful technique to transiently silence gene expression and observe the resulting phenotypic changes. By reducing the expression of ELOVL3, researchers can infer the function of its enzymatic products.

Quantitative Data from ELOVL3 siRNA Knockdown Studies

The following table summarizes quantitative data from a study utilizing siRNA to knock down Elovl3 in mouse 3T3-L1 adipocytes. This data demonstrates the efficacy of the knockdown and its impact on a key cellular process.

Target GeneCell LinesiRNA ConcentrationKnockdown Efficiency (mRNA level)Phenotypic OutcomeReference
Elovl33T3-L1 adipocytesNot specified~70-80%Significant decrease in intracellular triglyceride content[4][5]
Experimental Protocol: siRNA Transfection of 3T3-L1 Adipocytes

This protocol is adapted from methodologies used in the study of Elovl3 function in adipocytes.[4][5]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/ml insulin)

  • siRNA targeting Elovl3 (and a negative control siRNA)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Phosphate-buffered saline (PBS)

  • Quantitative PCR (qPCR) reagents

  • Triglyceride quantification assay kit

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. To induce differentiation, two days post-confluence, change the medium to differentiation medium. After two days, replace with DMEM containing 10% FBS and 10 µg/ml insulin (B600854) for another two days. Then, culture in DMEM with 10% FBS for an additional four days, changing the medium every two days.

  • siRNA Transfection:

    • On day 6 of differentiation, prepare the siRNA-lipid complexes. Dilute the Elovl3 siRNA (or negative control siRNA) in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.

    • Add the complexes to the differentiated 3T3-L1 cells.

  • Post-Transfection Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Analysis:

    • Gene Expression: Harvest the cells, extract total RNA, and perform qPCR to determine the knockdown efficiency of Elovl3.

    • Phenotypic Analysis: Measure the intracellular triglyceride content using a commercially available kit.

Alternative Approaches to Confirm Gene Function

While siRNA provides a transient knockdown, other techniques offer permanent gene knockout or modulation, providing complementary information.

MethodPrincipleAdvantagesDisadvantages
CRISPR/Cas9 Genome editing tool that creates double-strand breaks at a specific DNA locus, leading to gene knockout through error-prone repair or gene insertion/modification through homologous recombination.Permanent and complete gene knockout. High specificity. Versatile for gene editing.Potential for off-target effects. Requires delivery of both Cas9 and guide RNA. Can be more time-consuming to establish knockout cell lines.
shRNA (short hairpin RNA) A DNA construct encoding a short hairpin RNA is introduced into cells, which is then processed into siRNA to induce stable, long-term gene silencing.Stable and long-term knockdown. Can be delivered via viral vectors for in vivo studies.Potential for off-target effects. Integration into the genome can have insertional mutagenesis effects.
Small Molecule Inhibitors Chemical compounds that directly bind to and inhibit the activity of the target protein (ELOVL3).Rapid and reversible inhibition. Dose-dependent effects can be studied. Can be used in vivo.Specific inhibitors for ELOVL3 may not be readily available. Potential for off-target effects on other enzymes.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the ELOVL3-PPARγ signaling pathway in adipogenesis and a typical experimental workflow for siRNA knockdown.

ELOVL3_PPARg_Pathway PPARg PPARγ Elovl3_gene Elovl3 Gene PPARg->Elovl3_gene Activates Adipogenesis Adipogenesis PPARg->Adipogenesis Elovl3_protein ELOVL3 Protein Elovl3_gene->Elovl3_protein Transcription & Translation VLCFAs Very-Long-Chain Fatty Acids (e.g., this compound) Elovl3_protein->VLCFAs Synthesizes VLCFAs->PPARg Activates (Positive Feedback) Triglycerides Triglyceride Accumulation Adipogenesis->Triglycerides siRNA_Workflow start Start: Culture 3T3-L1 Preadipocytes differentiate Induce Adipocyte Differentiation start->differentiate transfect Transfect with Elovl3 siRNA or Control siRNA differentiate->transfect incubate Incubate for 48-72 hours transfect->incubate harvest Harvest Cells incubate->harvest analysis Analysis harvest->analysis qpcr qPCR for Elovl3 mRNA Quantification analysis->qpcr phenotype Triglyceride Quantification analysis->phenotype end End qpcr->end phenotype->end

References

Replicating Findings on 16-Methyloctadecanoyl-CoA: A Comparative Guide for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the cellular effects of 16-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited direct experimental data on this specific molecule, this document leverages established knowledge of branched-chain fatty acids (BCFAs) and their roles in cellular processes to propose expected outcomes and detailed experimental protocols for comparative analysis. The guide will focus on comparing the potential effects of this compound with its straight-chain counterpart, Octadecanoyl-CoA (Stearoyl-CoA), and a generic BCF A profile in different cell lines.

Comparative Data on Cellular Effects

The following tables summarize the hypothesized effects of this compound in comparison to other fatty acyl-CoAs. These predictions are based on the known properties of BCFAs to alter cell membrane fluidity and influence signaling pathways.

Table 1: Comparison of Effects on Cell Proliferation and Viability

CompoundCell LineConcentration Range (µM)Predicted IC50 (µM)Effect on Proliferation
This compound Breast Cancer (MCF-7)10 - 200~75Dose-dependent decrease
Non-cancerous Fibroblasts (NF)10 - 200>150Minimal effect
Octadecanoyl-CoA Breast Cancer (MCF-7)10 - 200~100Dose-dependent decrease
Non-cancerous Fibroblasts (NF)10 - 200>200Minimal effect
Generic BCFA Cocktail Breast Cancer (MCF-7)10 - 200~80Dose-dependent decrease
Non-cancerous Fibroblasts (NF)10 - 200>150Minimal effect

Table 2: Comparison of Effects on Cell Signaling Pathways (Predicted Fold Change vs. Control)

Compound (50 µM)Cell Linep-AKT/AKT Ratiop-mTOR/mTOR RatioCleaved Caspase-3
This compound Breast Cancer (MCF-7)1.82.23.5
Non-cancerous Fibroblasts (NF)1.11.21.3
Octadecanoyl-CoA Breast Cancer (MCF-7)1.31.52.0
Non-cancerous Fibroblasts (NF)1.01.11.1
Generic BCFA Cocktail Breast Cancer (MCF-7)1.72.03.2
Non-cancerous Fibroblasts (NF)1.11.21.2

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway affected by this compound and a standard experimental workflow for its investigation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 16-MOCoA This compound Membrane Increased Membrane Fluidity 16-MOCoA->Membrane PI3K PI3K Membrane->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Caption: Putative signaling pathway of this compound.

G Start Start Cell_Culture Cell Culture (e.g., MCF-7, NF) Start->Cell_Culture Treatment Treatment with 16-MOCoA & Controls Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Western Western Blot (p-AKT, p-mTOR) Assays->Western Lipid Lipid Staining (BODIPY) Assays->Lipid Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Western->Data_Analysis Lipid->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for fatty acid analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure replicability and consistency.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound.

  • Methodology:

    • Seed cells (e.g., MCF-7, NF) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound, Octadecanoyl-CoA, and a generic BCFA cocktail (10-200 µM) for 48 hours. Use a vehicle control (e.g., DMSO or ethanol).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Signaling Proteins
  • Objective: To analyze the activation of key signaling proteins in the PI3K/AKT/mTOR pathway.

  • Methodology:

    • Culture cells in 6-well plates and treat with 50 µM of each fatty acyl-CoA for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using image analysis software and normalize to the respective total protein and β-actin.

Lipid Droplet Staining (BODIPY 493/503)
  • Objective: To visualize and quantify intracellular lipid droplet accumulation.

  • Methodology:

    • Grow cells on glass coverslips in a 24-well plate and treat with 50 µM of each fatty acyl-CoA for 24 hours.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with BODIPY 493/503 (1 µg/mL) and Hoechst 33342 (for nuclear counterstaining) for 10 minutes.

    • Mount the coverslips on glass slides with a mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the fluorescence intensity of BODIPY to determine the extent of lipid droplet formation.

Logical Relationships in the Investigation

The following diagram outlines the logical flow of the proposed research.

G Hypothesis Hypothesis: 16-MOCoA alters cell viability and signaling due to its branched-chain structure. Experiment Experimental Design: Compare 16-MOCoA with Stearoyl-CoA in cancer vs. non-cancer cells. Hypothesis->Experiment Outcome1 Predicted Outcome 1: Increased cytotoxicity of 16-MOCoA in cancer cells. Experiment->Outcome1 Outcome2 Predicted Outcome 2: Enhanced activation of PI3K/AKT/mTOR pathway by 16-MOCoA. Experiment->Outcome2 Interpretation1 Interpretation: Branched-chain structure enhances incorporation into cancer cell membranes, leading to lipotoxicity. Outcome1->Interpretation1 Interpretation2 Interpretation: Altered membrane fluidity by 16-MOCoA modulates membrane-associated signaling proteins. Outcome2->Interpretation2 Conclusion Conclusion: 16-MOCoA shows potential as a selective anti-cancer agent by targeting lipid metabolism and signaling. Interpretation1->Conclusion Interpretation2->Conclusion

Caption: Logical flow of the comparative study.

Safety Operating Guide

Navigating the Safe Disposal of 16-Methyloctadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 16-Methyloctadecanoyl-CoA are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this long-chain fatty acyl-CoA.

Immediate Safety and Handling Precautions

Before proceeding with the disposal of this compound, it is crucial to adhere to the following safety protocols, derived from safety data sheets of analogous compounds. Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1]

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

First Aid Measures:

  • After Inhalation: Move the person to fresh air.[1][2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1][2]

  • After Eye Contact: Rinse thoroughly with plenty of water for several minutes and consult a physician.[1]

  • After Swallowing: Rinse mouth with water. Do not induce vomiting. Consult a physician.[1]

Hazard Summary

The following table summarizes the potential hazards associated with compounds similar to this compound. This information is intended to provide a general safety overview.

Hazard ClassificationDescriptionPrecautionary Statements
Eye Irritation Causes serious eye irritation.[1]P264: Wash skin thoroughly after handling.[1] P280: Wear eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Aquatic Hazard (Acute & Long-term) Very toxic to aquatic life with long-lasting effects.[1]P273: Avoid release to the environment.[1] P391: Collect spillage.[1]

Proper Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as chemical waste. It should not be disposed of down the drain or in regular trash. The approved method of disposal is through a licensed waste disposal company.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as a non-hazardous or hazardous chemical waste in accordance with your institution's and local regulations. Given its aquatic toxicity, it should be treated with care.

    • Keep this compound waste separate from other waste streams to avoid accidental reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container. The container should be compatible with the chemical.

    • The label should clearly state "Waste this compound" and include any relevant hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the collection and disposal of the waste.

    • Provide them with the necessary information about the waste, including its name and quantity.

  • Documentation:

    • Maintain a record of the waste generated, including the date and amount, as required by your institution's protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: This compound for Disposal B Identify and Segregate Chemical Waste A->B C Package in Labeled, Sealed Container B->C D Store in Designated Waste Area C->D E Contact EHS for Waste Pickup D->E F Licensed Waste Disposal (Off-site) E->F G End: Proper Disposal Complete F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling 16-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 16-Methyloctadecanoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information for handling this compound based on best practices for structurally similar long-chain fatty acyl-CoA compounds. No specific Safety Data Sheet (SDS) for this compound was found; therefore, this substance should be handled with the utmost caution as a potentially hazardous material.[1]

Pre-Operational Safety Checklist

Before handling this compound, ensure the following are in place:

  • Designated Work Area: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.[3]

  • Review of Procedures: All personnel must be familiar with the handling and emergency procedures outlined in this guide.

  • Personnel Training: Ensure all users are trained in general laboratory safety and the specific procedures for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye and Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects eyes from splashes or airborne particles of the solid compound.
Hand Chemical-resistant, impervious gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.[2]Prevents skin contact. The specific glove material should be chosen based on the solvent used for dissolution.
Body A lab coat or other protective clothing should be worn.[2]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory If handling outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary.Prevents inhalation of the solid compound, which should be avoided.[1]
Operational Plan: Step-by-Step Handling Protocol

This compound is typically supplied as a solid and requires careful handling during preparation of solutions.

3.1. Preparation of Stock Solutions

  • Step 1: Weighing the Compound

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to avoid inhalation of dust.

    • Use non-sparking tools for handling.[2]

  • Step 2: Dissolving the Compound

    • Based on information for analogous compounds like Palmitoyl-CoA, this compound is likely soluble in water and methanol.[1]

    • When dissolving, add the solvent slowly to the solid to prevent splashing.

    • If using an organic solvent, ensure it is compatible with the experimental procedure and subsequent disposal methods.

    • Aqueous solutions of similar compounds are not recommended for storage for more than one day.[1]

3.2. Storage

  • Store the solid compound at -20°C in a tightly sealed container.[1]

  • Stock solutions should be stored at -80°C and are typically stable for up to six months. For storage at -20°C, the stability is reduced to approximately one month.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Minor Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. Clean the spill area thoroughly.
Major Spill Evacuate the area and prevent entry. Notify your institution's safety officer. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.[2]
Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and rinsates, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of all waste through your institution's approved hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.[2]

Visual Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Obtain Solid Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Dispose of Waste in Labeled Hazardous Container decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.